m-PEG7-Hydrazide
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O8/c1-20-4-5-22-8-9-24-12-13-26-15-14-25-11-10-23-7-6-21-3-2-16(19)18-17/h2-15,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFEGXVKDHLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of methoxy-poly(ethylene glycol)7-hydrazide (m-PEG7-Hydrazide), a valuable heterobifunctional linker used in bioconjugation and drug delivery. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Introduction
This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with seven ethylene glycol units, and a terminal hydrazide functional group. The PEG chain imparts hydrophilicity, biocompatibility, and stealth properties to molecules it is conjugated with, often increasing their solubility, stability, and circulation half-life while reducing immunogenicity. The hydrazide group (-CONHNH2) serves as a reactive handle for the covalent attachment to molecules containing aldehyde or ketone functionalities, forming a pH-sensitive hydrazone linkage. This property is particularly useful for the development of drug delivery systems that release their payload under specific acidic conditions, such as those found in endosomes, lysosomes, or the tumor microenvironment.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the commercially available m-PEG7-alcohol. The hydroxyl group is first activated by conversion to a good leaving group, typically a tosylate. Subsequently, the tosylate is displaced by hydrazine to yield the final product.
Synthesis Workflow
Caption: Synthetic pathway of this compound from m-PEG7-Alcohol.
Experimental Protocols
Step 1: Synthesis of m-PEG7-Tosylate
This protocol is adapted from a general procedure for the tosylation of m-PEG7-OH[1].
Materials:
-
m-PEG7-alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (2.5 eq.)
-
Triethylamine (TEA) or Pyridine (2.5 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve m-PEG7-alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (3 x 30 mL)[1].
-
Extract the aqueous layer with DCM (2 x 30 mL)[1].
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude m-PEG7-tosylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
Materials:
-
m-PEG7-tosylate (1.0 eq.)
-
Hydrazine hydrate (excess, e.g., 20 eq.)
-
Ethanol
Procedure:
-
Dissolve the purified m-PEG7-tosylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol and excess hydrazine hydrate under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, this compound, under vacuum.
Characterization of this compound
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H34N2O8 |
| Molecular Weight | 382.44 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Water, DMF, DCM, DMSO |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for confirming the structure of the synthesized compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃-O- | ~3.38 | s |
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.64 | m |
| -O-CH₂-CH₂-C(O)NHNH₂ | ~3.75 | t |
| -O-CH₂-CH₂-C(O)NHNH₂ | ~2.4 | t |
| -C(O)NHNH₂ | Broad signal | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃-O- | ~59.0 |
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.5 |
| -O-CH₂-CH₂-C(O)NHNH₂ | ~71.9, ~68.0 |
| -C(O)NHNH₂ | ~172.0 |
Note: The predicted chemical shifts are based on typical values for similar PEG derivatives. Actual values may vary depending on the solvent and experimental conditions.
A successful synthesis will be indicated by the disappearance of the tosyl group signals (aromatic protons around 7.3-7.8 ppm in ¹H NMR and aromatic carbons in ¹³C NMR) in the spectrum of the intermediate and the appearance of signals corresponding to the hydrazide group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. Due to the nature of polyethylene glycols, ESI-MS spectra often show a distribution of ions corresponding to the PEG oligomer adducted with different cations (e.g., H⁺, Na⁺, K⁺).
Table 3: Expected m/z Values for this compound in ESI-MS
| Ion | Calculated m/z |
| [M+H]⁺ | 383.24 |
| [M+Na]⁺ | 405.22 |
| [M+K]⁺ | 421.19 |
The presence of these ions in the mass spectrum provides strong evidence for the successful synthesis of this compound.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in the life sciences:
-
Antibody-Drug Conjugates (ADCs): The hydrazide group can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Drug Delivery Systems: It is used to create pH-sensitive drug delivery systems that release their cargo in the acidic environment of tumors or intracellular compartments.
-
Surface Modification: The PEG chain can be used to modify the surface of nanoparticles, liposomes, and other drug carriers to improve their biocompatibility and circulation time.
-
Bioconjugation: It serves as a linker for attaching peptides, proteins, and other biomolecules to various substrates for diagnostic and therapeutic purposes.
Conclusion
This technical guide has outlined a reliable two-step synthesis for this compound and detailed the key analytical techniques for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and pharmaceutical sciences, enabling the effective utilization of this important chemical tool in their research and development endeavors.
References
An In-depth Technical Guide to m-PEG7-Hydrazide: Chemical Properties and Structure for Researchers and Drug Development Professionals
Introduction
m-PEG7-Hydrazide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and surface modification. This guide provides a comprehensive overview of its chemical properties, structure, and applications, with a focus on detailed experimental protocols for its use in glycoprotein labeling and surface functionalization.
Core Chemical and Physical Properties
This compound consists of a methoxy-terminated polyethylene glycol (PEG) chain with seven ethylene glycol units, functionalized with a terminal hydrazide group (-NHNH2). The PEG spacer imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules, while the hydrazide moiety allows for specific covalent attachment to carbonyl groups (aldehydes and ketones).
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C15H32N2O8 | Calculated |
| Molecular Weight | 368.43 g/mol | Calculated |
| Appearance | White to off-white solid or viscous liquid | [] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [] |
| Storage Conditions | -20°C for long-term storage | [2] |
Note: The molecular formula and weight are calculated based on the structure of a monodisperse m-PEG7-alcohol precursor.
Chemical Structure and Reactivity
The structure of this compound is characterized by a flexible PEG chain that provides a hydrophilic spacer, and a reactive hydrazide group at one terminus.
Structure: CH3O-(CH2CH2O)7-C(O)NHNH2
The primary reactivity of this compound is the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of an aldehyde or ketone. This reaction forms a hydrazone bond, a type of imine linkage. The formation of the hydrazone is reversible and pH-sensitive, which can be advantageous in designing drug delivery systems that release their payload in the acidic environment of tumors or endosomes.[3][4]
Experimental Protocols
Protocol 1: Glycoprotein Labeling via Hydrazide Chemistry
This protocol describes the site-specific labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with this compound.
Materials:
-
Glycoprotein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (freshly prepared)
-
This compound
-
Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., glycerol)
-
Desalting column or dialysis equipment
Procedure:
-
Oxidation of Glycoprotein:
-
Prepare the glycoprotein at a concentration of 1-10 mg/mL in reaction buffer.
-
Add freshly prepared sodium periodate solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.
-
Remove excess periodate by passing the solution through a desalting column equilibrated with Labeling Buffer.
-
-
Hydrazide Labeling:
-
To the oxidized glycoprotein, add a 20- to 50-fold molar excess of this compound.
-
Incubate the reaction for 2-4 hours at room temperature. For catalyzed reactions, aniline can be added to a final concentration of 10-20 mM.
-
(Optional) Quench the reaction with a suitable quenching solution.
-
-
Purification:
-
Purify the labeled glycoprotein from excess reagents using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
The degree of labeling can be determined using techniques such as HPLC, mass spectrometry, or spectrophotometry if the PEG-hydrazide is conjugated to a chromophore.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the two-step process for modifying the surface of nanoparticles with this compound, first by introducing aldehyde groups and then reacting with the hydrazide.
Materials:
-
Amine-functionalized nanoparticles
-
Aldehyde-containing crosslinker (e.g., a dialdehyde)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Centrifugal filter units or dialysis equipment
Procedure:
-
Introduction of Aldehyde Groups:
-
Disperse the amine-functionalized nanoparticles in the reaction buffer.
-
Add an excess of the aldehyde-containing crosslinker and react for 1-2 hours at room temperature to form an imine bond.
-
Add a mild reducing agent, such as sodium cyanoborohydride, to reduce the imine to a stable secondary amine.
-
Purify the aldehyde-functionalized nanoparticles by centrifugation or dialysis to remove excess crosslinker and reducing agent.
-
-
PEGylation with this compound:
-
Resuspend the aldehyde-functionalized nanoparticles in a suitable reaction buffer (pH 5.5-7.4).
-
Add a 10- to 50-fold molar excess of this compound to the nanoparticle suspension.
-
Incubate the mixture at room temperature for 2-4 hours with gentle stirring.
-
Purify the PEGylated nanoparticles using centrifugal filtration or dialysis to remove unreacted this compound.
-
-
Characterization:
-
Successful surface modification can be confirmed by techniques such as dynamic light scattering (DLS) to measure changes in hydrodynamic size, zeta potential measurements, and Fourier-transform infrared spectroscopy (FTIR) to detect the presence of the PEG chains.
-
Visualizations
Experimental Workflow for Glycoprotein Labeling
Caption: Workflow for site-specific labeling of glycoproteins using this compound.
Chemical Reaction Pathway of Hydrazone Formation
Caption: Reaction scheme for the formation of a hydrazone bond between an aldehyde-containing glycoprotein and this compound.
Representative Signaling Pathway for an ADC with a Hydrazone Linker
Caption: A generalized signaling pathway for an antibody-drug conjugate (ADC) utilizing a pH-sensitive hydrazone linker for intracellular drug release.
References
- 2. m-PEG4-hydrazide, 1449390-68-4 | BroadPharm [broadpharm.com]
- 3. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer [mdpi.com]
Biocompatibility of m-PEG7-Hydrazide Linkers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of sophisticated drug delivery systems and bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), has necessitated the development of advanced linker technologies. The linker, a critical component connecting the targeting moiety to the payload, profoundly influences the overall stability, solubility, pharmacokinetics, and safety of the therapeutic agent. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have gained prominence due to the unique physicochemical properties of PEG. This guide focuses on the biocompatibility of a specific, discrete PEG linker: m-PEG7-Hydrazide.
This compound is a heterobifunctional linker composed of a monomethylated seven-unit PEG chain and a terminal hydrazide group. The PEG component enhances hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate.[1][2] The hydrazide moiety provides a reactive handle for conjugation to carbonyl groups (aldehydes and ketones) to form a pH-sensitive hydrazone bond.[3][4] This feature is particularly attractive for drug delivery applications where cleavage of the linker and release of the payload is desired in the acidic microenvironment of tumors or within endosomal and lysosomal compartments.[5]
While PEG is generally regarded as a biocompatible and non-immunogenic polymer, the biocompatibility of any novel linker must be rigorously evaluated. This guide provides a comprehensive overview of the expected biocompatibility profile of this compound based on available data for structurally related short-chain PEGs and hydrazide-containing molecules. It details the key experimental protocols for assessing biocompatibility and discusses crucial aspects such as linker degradation, potential toxicity of byproducts, and immunogenicity.
Expected Biocompatibility Profile
Direct biocompatibility data for this compound is not extensively available in the public domain. However, by examining the biocompatibility of its constituent parts—a short-chain PEG and a hydrazide linker—we can construct an expected safety profile.
In Vitro Cytotoxicity
The cytotoxicity of PEG derivatives can be influenced by their molecular weight and concentration. Some studies have indicated that low molecular weight PEGs may exhibit higher cytotoxicity at high concentrations compared to their higher molecular weight counterparts. This is potentially due to a higher osmotic effect exerted by the smaller molecules. However, at physiologically relevant concentrations, short-chain PEGs are generally considered to have low cytotoxicity.
Table 1: Representative In Vitro Cytotoxicity Data for Various PEG Derivatives
| Compound | Cell Line | Assay | IC50 / % Viability | Reference |
| PEG 400 | Caco-2 | MTT (30 min) | ~45% viability at 30 w/v% | |
| PEG 1000 | L929 | CCK-8 (24h) | > 20 mg/mL | |
| PEG 2000 | HeLa | CCK-8 (24h) | > 20 mg/mL | |
| PEG 4000 | L929 | CCK-8 (24h) | ~15 mg/mL |
Note: The data in this table is for various PEG molecules and not specifically for this compound. It is presented to provide context on the general cytotoxicity of PEGs. Experimental conditions such as cell line, assay type, and incubation time significantly impact the results.
Hemocompatibility
Hemocompatibility is a critical parameter for intravenously administered therapeutics. The primary concern is the potential for hemolysis, the rupture of red blood cells. PEGylation is generally known to improve the hemocompatibility of materials and molecules. Short-chain PEGs are not expected to induce significant hemolysis at typical therapeutic concentrations.
Immunogenicity
While PEG has historically been considered non-immunogenic, there is a growing body of evidence demonstrating that PEGylated therapeutics can elicit the production of anti-PEG antibodies. This immune response is more commonly associated with higher molecular weight PEGs and repeated administration. Short-chain PEGs are thought to be less immunogenic. The hydrazide component is a small chemical moiety and is not expected to be immunogenic on its own, but it could potentially act as a hapten when conjugated to a larger molecule. Therefore, the immunogenic potential of any this compound conjugate should be experimentally evaluated.
Experimental Protocols for Biocompatibility Assessment
A thorough biocompatibility assessment of this compound should include in vitro and in vivo studies. Below are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or the final conjugate for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Figure 1: MTT Assay Workflow for Cytotoxicity Assessment.
In Vitro Hemolysis Assay
This assay evaluates the potential of a substance to damage red blood cells.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBC pellet multiple times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: Add different concentrations of the this compound conjugate to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.
Figure 2: Workflow for In Vitro Hemolysis Assay.
Anti-PEG Antibody Detection (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used to detect and quantify the presence of anti-PEG antibodies in serum or plasma samples from animals or humans exposed to a PEGylated conjugate.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody isotype (e.g., anti-human IgG-HRP).
-
Substrate Addition: After another wash step, add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will convert the substrate into a colored product.
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance is proportional to the amount of anti-PEG antibodies in the sample. A standard curve can be generated using a known concentration of an anti-PEG antibody to quantify the results.
Figure 3: ELISA Workflow for Anti-PEG Antibody Detection.
Degradation of Hydrazone Linkers and Toxicological Considerations
The hydrazone bond formed by the this compound linker is designed to be labile under acidic conditions. This cleavage is expected to occur in the lower pH environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0) following cellular internalization of the conjugate. The stability of the hydrazone bond at physiological pH (~7.4) is crucial to prevent premature release of the payload in circulation, which could lead to off-target toxicity.
Upon cleavage of the hydrazone bond, the linker will degrade into its constituent parts. The degradation of the PEG component is dependent on its molecular weight, with very short PEGs like PEG7 likely being cleared renally. The cleavage of the hydrazone bond will also release a hydrazine derivative. Hydrazine and its derivatives are a class of chemicals with known toxicities, including potential hepatotoxicity and neurotoxicity. The specific toxicity of the hydrazine-containing fragment resulting from the cleavage of an this compound conjugate would need to be assessed.
Table 2: Stability of Representative Hydrazone Linkers at Different pH
| Hydrazone Linker Type | pH | Half-life (t½) | Reference |
| Aromatic Hydrazone | 7.4 | > 48 hours | |
| Aromatic Hydrazone | 5.5 | > 48 hours | |
| Aliphatic Hydrazone | 7.4 | ~10-30 minutes | |
| Aliphatic Hydrazone | 5.5 | < 2 minutes |
Note: This table provides a general comparison of the stability of different types of hydrazone linkers. The exact stability of a hydrazone bond formed with this compound will depend on the specific carbonyl compound it is conjugated to.
Potential Interactions with Signaling Pathways
The interaction of PEGylated molecules with cellular signaling pathways is an area of active research. While PEG itself is generally considered biologically inert, its conjugation to a molecule can influence how that molecule interacts with cell surface receptors and downstream signaling cascades.
For instance, studies have shown that the length of the PEG chain on a Toll-like receptor 7 (TLR7) agonist can modulate its activity, with shorter PEG chains (6-10 units) reducing potency and longer chains restoring or enhancing it. This suggests that even a short PEG chain like that in this compound could potentially influence the immunological response to a conjugated payload that has immunomodulatory activity.
Furthermore, the degradation products of the linker could potentially interact with cellular signaling pathways. For example, some hydrazine derivatives have been shown to induce oxidative stress, which can activate various stress-response pathways, including the NF-κB pathway. The induction of apoptosis through caspase activation is another important pathway to consider, especially if the linker or its degradation products have any cytotoxic effects. Therefore, a thorough biocompatibility assessment should also consider the potential for the this compound linker and its degradation products to modulate key signaling pathways related to inflammation and cell death.
Figure 4: Potential Cellular Fate and Signaling Interactions.
Conclusion
This compound is a promising linker for the development of advanced bioconjugates, offering the benefits of enhanced hydrophilicity and pH-sensitive payload release. Based on the available data for its components, it is expected to have a favorable biocompatibility profile, characterized by low cytotoxicity and immunogenicity at therapeutic concentrations. However, as with any novel component of a therapeutic, a rigorous and specific biocompatibility assessment is essential.
This guide has provided an overview of the key considerations for evaluating the biocompatibility of this compound, including detailed experimental protocols for in vitro cytotoxicity, hemolysis, and immunogenicity testing. Furthermore, it has highlighted the importance of understanding the degradation of the hydrazone linker and the potential toxicological implications of its byproducts. Researchers and drug developers should utilize these methodologies to generate a comprehensive safety profile for their specific this compound-containing conjugates to ensure their suitability for clinical development. The continued investigation into the biocompatibility of such linkers is crucial for the advancement of safer and more effective targeted therapies.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of m-PEG7-Hydrazide
For researchers, scientists, and professionals in drug development, the successful use of bioconjugation reagents hinges on a thorough understanding of their behavior in aqueous solutions. This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-hydrazide with a seven-unit PEG chain (m-PEG7-Hydrazide), a critical linker in the development of targeted therapeutics and diagnostics.
This guide synthesizes available data on short-chain PEGs and the hydrazide functional group to provide a detailed understanding of this compound's properties. It offers insights into its expected behavior in aqueous media and provides detailed experimental protocols for empirical validation.
Solubility of this compound in Aqueous Solutions
The solubility of a PEGylated compound is a critical parameter for its application in biological systems. Based on the well-established properties of polyethylene glycol (PEG), this compound is expected to exhibit high solubility in aqueous solutions. The hydrophilic nature of the seven ethylene glycol units, coupled with the polar hydrazide group, contributes to its miscibility with water.
Table 1: Expected Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Expected Solubility |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS, HEPES | High |
| Polar Protic Solvents | Water, Methanol, Ethanol | High |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High |
| Non-Polar Solvents | Hexanes, Toluene | Low to Insoluble |
This table is based on the general solubility of short-chain PEG derivatives.
Experimental Protocol: Determination of Kinetic Solubility
To empirically determine the aqueous solubility of this compound, a kinetic solubility assay can be employed. This method provides a rapid assessment of a compound's solubility in a specific buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent)
-
Plate reader capable of absorbance measurements
-
Centrifuge with a plate rotor
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In the 96-well plate, add 198 µL of the aqueous buffer to a series of wells.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the first well to achieve a final concentration of 100 µM (with 1% DMSO). Perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Seal the plate and shake it for 1 to 2 hours at room temperature to allow for equilibration.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Absorbance Reading (Initial): Measure the absorbance of each well at a predetermined wavelength where this compound absorbs.
-
Centrifugation: To quantify the soluble fraction, centrifuge the plate to pellet any precipitated compound.
-
Absorbance Reading (Final): Carefully transfer the supernatant to a new plate and measure the absorbance.
-
Quantification: The concentration of the soluble compound is determined by comparing the absorbance of the supernatant to a standard curve of this compound prepared in a fully solubilizing solvent (e.g., 100% DMSO). The highest concentration that does not show a significant decrease in absorbance after centrifugation is considered the kinetic solubility.
Stability of this compound in Aqueous Solutions
The stability of the hydrazide functional group is paramount for the successful synthesis and application of PEG-hydrazone conjugates. The primary degradation pathway for acylhydrazides in aqueous solution is hydrolysis, which is highly dependent on the pH of the environment.
The hydrazide moiety is generally more stable at neutral to slightly acidic pH. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases, leading to the cleavage of the C-N bond and the formation of the corresponding carboxylic acid (m-PEG7-acid) and hydrazine.
Table 2: Expected pH-Dependent Stability of the Hydrazide Functional Group
| pH Range | Condition | Expected Stability | Predominant Degradation Pathway |
| < 4 | Acidic | Low | Acid-catalyzed hydrolysis[2][3] |
| 4 - 7.5 | Mildly Acidic to Neutral | High | Minimal hydrolysis[4][5] |
| > 8 | Alkaline | Moderate to Low | Base-catalyzed hydrolysis |
This table summarizes the general stability profile of acylhydrazides in aqueous solutions.
Experimental Protocol: Assessment of Aqueous Stability by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to monitor the degradation of this compound over time at different pH values and temperatures.
Materials and Equipment:
-
This compound
-
Aqueous buffers of various pH values (e.g., pH 4.0, 7.4, and 9.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different aqueous buffers.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC system to obtain the initial peak area of the intact this compound.
-
Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.
-
Quantification of Degradation: The percentage of remaining this compound at each time point can be calculated relative to the T0 peak area. This data can be used to determine the degradation rate constant and the half-life of the compound under each condition.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways and Logical Relationships
Caption: pH-Dependent Hydrolysis of this compound.
Experimental Workflows
Caption: Experimental Workflow for Characterization.
Conclusion
This compound is a valuable tool in bioconjugation, and a clear understanding of its aqueous solubility and stability is essential for its effective use. While it is expected to be highly soluble in aqueous solutions, its stability is pH-dependent, with increased degradation under acidic and alkaline conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters, enabling researchers to optimize reaction conditions and ensure the integrity of their PEGylated products. This guide serves as a foundational resource for scientists and developers working to harness the potential of PEGylation in their research and therapeutic applications.
References
- 1. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of m-PEG7-Hydrazide in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The efficacy of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), is critically dependent on the linker connecting the targeting moiety to the therapeutic payload. The linker's properties dictate the stability, solubility, pharmacokinetics, and mechanism of drug release. This technical guide provides a comprehensive overview of m-PEG7-Hydrazide, a discrete polyethylene glycol (dPEG®) linker increasingly utilized for its favorable characteristics. We will delve into its core chemistry, the quantitative aspects of its performance, detailed experimental protocols for its application, and its role in enabling the development of next-generation targeted therapeutics.
Introduction: The Critical Role of Linkers in Targeted Therapeutics
Targeted drug delivery aims to maximize the therapeutic index of a potent payload by delivering it specifically to diseased cells, thereby minimizing off-target toxicity.[1] The linker in such systems is not a passive spacer but an active component that influences the overall performance of the conjugate.[2] An ideal linker must:
-
Ensure Stability in Circulation: It must remain intact in the bloodstream (at physiological pH ~7.4) to prevent premature drug release, which can cause systemic toxicity and reduce the amount of drug reaching the target.[3]
-
Enable Efficient Drug Release at the Target: Upon reaching the target site (e.g., within the acidic environment of a tumor or intracellular compartments like endosomes and lysosomes), the linker should cleave to release the active drug.[4]
-
Possess Favorable Physicochemical Properties: The linker should not adversely affect the solubility and stability of the conjugate. Hydrophilic linkers, such as those containing polyethylene glycol (PEG), are often employed to counteract the hydrophobicity of many cytotoxic payloads, reducing aggregation and improving pharmacokinetics.[5]
This compound has emerged as a valuable tool in this context, offering a balance of stability, controlled release, and hydrophilicity.
Core Chemistry and Properties of this compound
This compound is a heterobifunctional linker composed of three key parts:
-
A Methoxy (m) Cap: This terminal methyl ether group renders the PEG chain chemically inert at one end.
-
A Discrete PEG7 Chain: A chain of seven ethylene glycol units provides hydrophilicity and a defined spacer length. Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs®) have a single, defined molecular weight, which results in more homogeneous conjugates with improved batch-to-batch reproducibility. This PEG chain forms a hydration shell around the drug, enhancing solubility and shielding it from premature degradation.
-
A Hydrazide Functional Group (-C(O)NHNH2): This terminal group is the reactive handle for conjugation. It specifically reacts with carbonyl groups (aldehydes and ketones) under mild acidic conditions (pH 5.0-7.0) to form a hydrazone bond.
The formation of the hydrazone bond is a cornerstone of its utility. This linkage is designed to be relatively stable at the neutral pH of blood but is susceptible to acid-catalyzed hydrolysis at the lower pH found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This pH-dependent lability is a key feature for controlled intracellular drug release.
Quantitative Performance Metrics
The selection of a linker is a data-driven process. The following tables summarize key quantitative data related to the performance of hydrazone linkers, which are directly applicable to this compound-based systems.
Table 1: pH-Dependent Stability of Hydrazone Linkers
This table compiles data from various studies, demonstrating the differential stability of hydrazone bonds at physiological versus acidic pH. This is the fundamental principle enabling controlled drug release.
| Linker Type | pH | Half-life (t½) | Percent Release / Hydrolysis | Reference |
| Acylhydrazone (Doxorubicin Conjugate) | 7.0 | > 2.0 hours | - | |
| Acylhydrazone (Doxorubicin Conjugate) | 5.0 | 2.4 minutes | - | |
| Acylhydrazone (Calicheamicin Conjugate) | 7.4 | - | ~6% after 24h | |
| Acylhydrazone (Calicheamicin Conjugate) | 4.5 | - | ~97% after 24h | |
| Aliphatic Aldehyde-Derived Hydrazone | 7.4 | Reasonably Stable | < 30% release after 5h | |
| Aliphatic Aldehyde-Derived Hydrazone | 5.5 | < 2 minutes | Rapid Hydrolysis | |
| Aromatic Aldehyde-Derived Hydrazone | 7.4 | > 72 hours | Highly Stable | |
| Aromatic Aldehyde-Derived Hydrazone | 5.5 | > 48 hours | Highly Stable |
Note: Data is compiled from multiple sources and experimental conditions may vary. The stability of a specific conjugate should be determined empirically.
Table 2: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
The efficiency of the conjugation reaction and the resulting DAR are critical quality attributes. Hydrophilic PEG linkers can improve both.
| Parameter | Linker System | Result | Significance | Reference |
| Conjugation Efficiency | Thiol-PEG-Hydrazide vs. NHS-ester | ~10-fold increase in antibody coupling | Hydrazide chemistry can be highly efficient for conjugating to oxidized antibodies. | |
| Drug-to-Antibody Ratio (DAR) | Hydrophilic PEG Linkers | Enable higher DARs (e.g., >6) | Mitigates aggregation caused by hydrophobic payloads, allowing for higher drug loading without compromising stability. | |
| Homogeneity | Discrete PEG (dPEG®) Linkers | Homogeneous ADC products (PDI = 1.0) | Improves batch-to-batch reproducibility and simplifies characterization compared to polydisperse PEGs. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in creating and characterizing an ADC using this compound.
Protocol 1: Site-Specific Generation of Aldehyde Groups on an Antibody
This protocol is designed for site-specific modification of antibodies by oxidizing the carbohydrate moieties in the Fc region, which are distant from the antigen-binding sites.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in 0.1M sodium acetate buffer, pH 5.5, freshly prepared)
-
Glycerol or Propylene Glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
Methodology:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in 0.1M sodium acetate buffer, pH 5.5.
-
Oxidation: Add the freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature or 4°C.
-
Quenching: Stop the reaction by adding glycerol to a final concentration of ~15-20 mM and incubate for 10-15 minutes on ice.
-
Purification: Immediately remove excess periodate and byproducts by buffer exchange into the Conjugation Buffer (pH 5.5) using a pre-equilibrated desalting column.
-
Quantification: Determine the concentration of the oxidized mAb using a standard protein assay (e.g., BCA or absorbance at 280 nm).
Protocol 2: Conjugation of this compound to the Oxidized Antibody
This protocol describes the formation of the hydrazone bond between the aldehyde-modified antibody and the this compound linker.
Materials:
-
Oxidized mAb from Protocol 1
-
This compound
-
Conjugation Buffer (0.1 M sodium acetate, pH 5.5)
-
Aniline (optional catalyst, freshly prepared 100 mM stock in DMSO)
-
Purification System (e.g., Size-Exclusion Chromatography - SEC)
Methodology:
-
Linker Preparation: Dissolve this compound in the Conjugation Buffer to a stock concentration of 10-50 mM.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of this compound to the oxidized mAb solution.
-
(Optional) Catalysis: For catalyzed reactions, add aniline to a final concentration of 10-20 mM. Aniline can accelerate hydrazone formation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting ADC conjugate using SEC to remove unreacted linker and other small molecules. Elute with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final product for drug-to-antibody ratio (DAR), purity, and aggregation as described in the following protocols.
Protocol 3: Characterization of the ADC Conjugate
A. Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug-linkers, as each addition increases the overall hydrophobicity.
Materials & Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0
Methodology:
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject 10-50 µg of the ADC onto the equilibrated HIC column.
-
Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The unconjugated antibody (DAR 0) elutes first, followed by species with increasing DAR. Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ(DARi * %Areai) / Σ(%Areai)
B. Mass Spectrometry (MS) for Mass Confirmation and DAR
MS provides a direct measurement of the ADC's mass, allowing for unambiguous confirmation of conjugation and precise DAR calculation.
Materials & Equipment:
-
LC-MS system (e.g., ESI-QTOF)
-
Reducing agent (e.g., Dithiothreitol - DTT)
Methodology:
-
Sample Preparation (Intact Mass): Dilute the ADC in a suitable buffer for MS analysis.
-
Sample Preparation (Reduced Mass): To analyze heavy and light chains separately, add DTT to the ADC sample to a final concentration of 10-20 mM and incubate at 37°C for 30 minutes.
-
LC-MS Analysis: Inject the sample into the LC-MS system.
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the zero-charge mass of the intact ADC or its subunits. The mass increase corresponds to the number of conjugated drug-linkers, allowing for precise DAR determination.
Mechanism of Action in Targeted Delivery
The strategic design of the this compound linker culminates in its mechanism of action within the target cell.
-
Binding and Internalization: The ADC circulates systemically, remaining stable due to the hydrazone bond's resistance to hydrolysis at neutral pH. The antibody component binds to its target antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Endosomal Trafficking: The ADC-antigen complex is internalized into an endosome.
-
Acid-Catalyzed Cleavage: As the endosome matures, its internal pH drops to 5.0-6.0. This acidic environment catalyzes the hydrolysis of the hydrazone bond.
-
Payload Release: The cleavage of the linker releases the cytotoxic payload inside the cell.
-
Therapeutic Effect: The freed payload can then bind to its intracellular target (e.g., microtubules or DNA), inducing apoptosis and cell death.
Conclusion and Future Outlook
This compound offers a powerful combination of features for the development of advanced targeted drug delivery systems. Its discrete PEG chain enhances hydrophilicity and homogeneity, while the hydrazide functional group allows for efficient, site-specific conjugation and pH-dependent payload release. The quantitative data on linker stability and conjugation efficiency underscore its utility. The detailed protocols provided herein offer a robust framework for researchers to implement this technology.
As the field of targeted therapeutics continues to evolve, the demand for well-defined, highly-engineered linkers will only increase. Discrete PEG-hydrazide linkers like this compound are well-positioned to meet this demand, enabling the creation of safer, more effective, and more consistent therapeutic conjugates. Future research will likely focus on further tuning the hydrolysis rate of the hydrazone bond and combining this chemistry with novel payloads and next-generation targeting moieties.
References
understanding hydrazone bond formation with m-PEG7-Hydrazide
An In-Depth Technical Guide to Hydrazone Bond Formation with m-PEG7-Hydrazide
Introduction
The formation of hydrazone bonds represents a cornerstone of modern bioconjugation chemistry, prized for its simplicity, efficiency, and, most notably, its pH-sensitive nature. This reversible covalent linkage is formed by the reaction of a hydrazide with an aldehyde or ketone. Its unique characteristic of being stable at physiological pH (around 7.4) while undergoing hydrolysis in acidic environments (pH 4.5-6.0) makes it an ideal tool for drug delivery systems designed to release payloads within the acidic microenvironment of tumors or inside cellular compartments like endosomes and lysosomes.[1]
This compound is a specific polyethylene glycol (PEG) reagent that leverages this chemistry. It consists of a methoxy-capped chain of seven ethylene glycol units, which imparts enhanced solubility, stability, and favorable pharmacokinetic properties to the conjugated molecule, and a terminal hydrazide group (-CONHNH₂) for reaction.[] This guide provides a detailed examination of the hydrazone bond formation mechanism using this compound, factors influencing its stability, experimental protocols, and its applications for researchers, scientists, and drug development professionals.
Core Mechanism of Hydrazone Bond Formation
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically an acid-catalyzed process that involves two key stages: the formation of a tetrahedral carbinolamine intermediate and the subsequent dehydration to yield the final hydrazone product with a characteristic C=N double bond.[3][4]
The reaction is pH-dependent. While acid catalysis accelerates the dehydration step, excessively low pH can protonate the hydrazide nucleophile, rendering it inactive and slowing the overall reaction.[3] Consequently, the optimal pH for hydrazone formation is typically in the mildly acidic range of 5.0 to 7.0.
Factors Influencing Hydrazone Bond Stability
The stability of the resulting hydrazone bond is not absolute and is critically influenced by the chemical structure of the reactants and the pH of the environment.
-
Structural Effects: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes. This increased stability is due to the conjugation of the C=N double bond with the aromatic ring, which delocalizes electron density. Acylhydrazones, such as those formed from this compound, are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones.
-
pH-Dependent Hydrolysis: The key feature of hydrazone linkers for drug delivery is their pH-dependent stability. They are designed to be stable in the bloodstream (pH ~7.4) but cleavable in the acidic conditions of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This allows for the controlled release of a conjugated payload inside target cells. In contrast, oxime bonds, formed from alkoxyamines, are significantly more stable to hydrolysis across a wide pH range, with hydrolysis rate constants nearly 1000-fold lower than simple hydrazones.
Table 1: Comparative Stability of Hydrazone Linkages
| Hydrazone Type | pH | Temperature (°C) | Half-life (t½) | Stability Profile | Reference |
| Aliphatic Aldehyde-Derived | 7.4 | 37 | Reasonably Stable | Suitable for systemic circulation | |
| 5.5 | 37 | Minutes to < 2 min | Rapid hydrolysis for triggered release | ||
| Aromatic Aldehyde-Derived | 7.4 | 37 | > 72 hours | Highly stable at physiological pH | |
| 5.5 | 37 | > 48 hours | Often too stable for pH-triggered release |
Note: Stability can vary based on the specific molecular context.
Experimental Protocols for this compound Conjugation
This section provides a generalized protocol for conjugating this compound to a molecule containing an aldehyde or ketone group, such as a glycoprotein that has been treated with sodium periodate to oxidize its sialic acid residues.
A. Materials and Reagents
-
This compound
-
Aldehyde- or ketone-functionalized molecule (e.g., protein, nanoparticle)
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5, or 100 mM MES buffer, pH 5.5.
-
PEG Reagent Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or deionized water.
-
Catalyst (Optional): Aniline can be used to increase reaction efficiency.
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis tubing with an appropriate molecular weight cut-off (MWCO).
B. Detailed Methodology
-
Preparation of Reactants:
-
Dissolve the aldehyde/ketone-functionalized molecule in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the molecule is a protein, ensure it is stable at the chosen pH.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate solvent (DMSO or water).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound solution to the solution of the functionalized molecule. The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 2 to 6 hours at room temperature with gentle stirring or agitation. For sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Conjugate:
-
Following incubation, remove unreacted this compound and other small molecules.
-
For SEC: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) and load the reaction mixture. Collect fractions corresponding to the high-molecular-weight PEGylated product.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours.
-
-
Analysis and Storage:
-
Confirm successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight for proteins), HPLC, or mass spectrometry.
-
Determine the final concentration of the purified conjugate and store under appropriate conditions, typically at -20°C or -80°C.
-
Applications in Drug Development and Research
The unique properties of the hydrazone linkage formed with reagents like this compound are exploited in several advanced therapeutic and diagnostic applications.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a cytotoxic drug is linked to a monoclonal antibody via a linker. A hydrazone linker allows the drug to remain stably attached to the antibody in circulation and then be released specifically within the acidic environment of cancer cells after internalization, minimizing off-target toxicity.
-
PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can increase their half-life, improve solubility, and reduce immunogenicity. Using a hydrazide-functionalized PEG allows for site-specific modification of glycoproteins.
-
Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of nanoparticles. The PEG component provides a hydrophilic shield ("stealth" properties) to evade the immune system, while the hydrazone linkage can be used to attach drugs that are released in response to the acidic pH of tumor tissues or endosomes.
References
An In-depth Technical Guide to the Applications of PEG Linkers in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Polyethylene Glycol (PEG) Linkers in Proteomics
Polyethylene glycol (PEG) linkers are hydrophilic, biocompatible, and chemically inert polymers that have become indispensable tools in proteomics and drug development.[1][2][] Composed of repeating ethylene oxide units, these linkers offer remarkable versatility due to their tunable length, low immunogenicity, and ability to improve the solubility and stability of conjugated molecules.[4][5] In proteomics, PEG linkers serve as flexible spacers to connect different molecular entities, such as in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), or to modify proteins to enhance their therapeutic properties and facilitate analysis. Their ability to shield hydrophobic molecules from the aqueous environment, prevent aggregation, and prolong circulation half-life makes them a cornerstone of modern bioconjugation strategies.
Application in PROTACs: Optimizing Targeted Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is a critical component that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.
PEG linkers are frequently used in PROTAC design due to their hydrophilicity, which improves the solubility and cell permeability of the entire molecule. The length and flexibility of the PEG linker are crucial parameters that must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to a non-productive ternary complex.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism of a PROTAC, highlighting the formation of the ternary complex and the subsequent ubiquitination and degradation of the target protein.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is highly dependent on the specific biological system.
| Target Protein | E3 Ligase Ligand | Linker Type & Length | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor (ER) | HIF-1α pentapeptide | Alkyl, 9 atoms | 140,000 | Low | |
| Estrogen Receptor (ER) | HIF-1α pentapeptide | Alkyl, 16 atoms | 26,000 | High | |
| Estrogen Receptor (ER) | HIF-1α pentapeptide | Alkyl, >16 atoms | >200,000 | Low | |
| EGFR/HER2 | CRBN | PEG, n=3 | Degrades both | High | |
| EGFR | CRBN | PEG, n=4 | Selective for EGFR | High |
Table 1: Influence of linker length on PROTAC activity. Note that early studies often used alkyl chains, but the principles of optimal length directly translate to more modern PEG linkers.
Application in Antibody-Drug Conjugates (ADCs): Enhancing Pharmacokinetics
ADCs are targeted cancer therapies that combine a potent small-molecule drug with a monoclonal antibody via a chemical linker. PEG linkers are integral to modern ADC design, where they address challenges associated with the hydrophobicity of the cytotoxic payload.
Key Advantages of PEG Linkers in ADCs:
-
Improved Solubility and Stability: PEG's hydrophilic nature shields the hydrophobic drug, preventing aggregation and improving the ADC's solubility and stability.
-
Enhanced Pharmacokinetics: The PEG chain creates a "hydration shell" around the ADC, increasing its hydrodynamic size. This reduces renal clearance and prolongs its circulation half-life.
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers allow for higher DARs (typically 2-4, but can be higher) without negatively impacting pharmacokinetics.
-
Reduced Immunogenicity: PEG can mask epitopes on the payload or antibody, lowering the risk of an immune response.
Quantitative Data: Impact of PEGylation on ADC Properties
A study on ADCs targeting the Trop-2 receptor with a hydrophobic MMAE payload demonstrated the significant benefits of incorporating a PEG moiety into the linker.
| ADC Construct | Linker Moiety | DAR | Half-Life (h) | Tumor Suppression | Reference |
| RS7-DL (Control) | Dipeptide Linker | 4 or 8 | Standard | Good | |
| RS7-DL11 | Dipeptide + mPEG24 | 4 or 8 | Prolonged | Maximum |
Table 2: Effect of a methyl-PEG24 (mPEG24) moiety on the properties of an anti-Trop-2 ADC.
Application in Mass Spectrometry and Bioconjugation
Beyond targeted therapeutics, PEG linkers are valuable reagents in broader proteomics research, particularly in chemical cross-linking mass spectrometry (XL-MS) and general protein modification.
-
Improving Solubility for Analysis: Traditional cross-linkers are often hydrophobic, which can limit their utility. PEG-based cross-linkers, such as BS(PEG)n, enhance the solubility of the cross-linker and the resulting cross-linked protein complexes, facilitating their analysis by mass spectrometry.
-
Facilitating Proteomic Workflows: PEG-based precipitation methods can be used to efficiently purify extracellular vesicles (like exosomes) from biological fluids, enabling in-depth proteomic analysis of their cargo.
-
Site-Specific Modification: The process of PEGylation—covalently attaching PEG chains to a protein—is used to improve the therapeutic properties of protein drugs, such as increasing their half-life and reducing immunogenicity. Designer cleavable PEG linkers have been developed to simplify the characterization of these complex bioconjugates, allowing for the precise identification of PEG attachment sites using standard peptide mapping workflows.
General Experimental Workflow for Proteomics
The following diagram outlines a typical "bottom-up" proteomics workflow, which is often enhanced by the use of PEG-based reagents for sample preparation or analysis of PEGylated proteins.
Experimental Protocols
Protocol 1: General Protein PEGylation via Amine Chemistry
This protocol describes a common method for PEGylating proteins by targeting primary amines (N-terminus and lysine side chains) using an NHS-ester-activated PEG reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
-
NHS-ester-activated PEG reagent (e.g., mPEG-succinimidyl valerate, mPEG-SVA).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl or glycine, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS reagent in a small amount of anhydrous DMSO and then dilute to the desired concentration with the reaction buffer.
-
PEGylation Reaction: Add the activated PEG reagent to the protein solution. A molar excess of PEG (e.g., 5-fold to 20-fold over the number of available amine groups) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring. Reaction pH can be modulated to favor N-terminal modification (pH ~7) or lysine modification (pH >8).
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM to consume any unreacted mPEG-NHS ester. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and reaction byproducts by SEC or IEX. The choice of method depends on the size difference and charge properties of the PEGylated vs. un-PEGylated protein.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE (to observe the shift in molecular weight), mass spectrometry (to confirm the degree of PEGylation), and a functional assay (to assess bioactivity).
Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein.
-
Cell culture medium and supplements.
-
PROTAC molecule of interest, dissolved in DMSO.
-
Vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and Western blot reagents.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and SDS loading buffer.
-
Boil samples for 5-10 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then apply the chemiluminescent substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal for each sample. Calculate the percentage of protein remaining relative to the vehicle control.
References
theoretical modeling of m-PEG7-Hydrazide interactions
An In-depth Technical Guide on the Theoretical Modeling of m-PEG7-Hydrazide Interactions for Researchers, Scientists, and Drug Development Professionals.
Introduction
Methoxy-polyethylene glycol-7-hydrazide (this compound) is a heterobifunctional linker that plays a crucial role in the development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics. Its structure comprises a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units and a terminal hydrazide group. The PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and a longer plasma half-life, while the hydrazide moiety allows for the covalent conjugation to carbonyl groups (aldehydes and ketones) on biomolecules through the formation of a hydrazone bond.
Theoretical modeling provides invaluable insights into the behavior of this compound at a molecular level. By employing computational techniques, researchers can predict conjugation efficiency, understand the stability of the resulting linkage, and model the conformational dynamics of the PEG chain. This guide delves into the theoretical and practical aspects of modeling this compound interactions, offering a comprehensive resource for professionals in the field of drug development.
Core Concepts in this compound Chemistry
The primary utility of this compound lies in its ability to form a stable hydrazone linkage with a carbonyl-containing molecule, a reaction that is particularly effective under mildly acidic conditions (pH 4.5-5.5) which helps to catalyze the reaction. This specific reactivity allows for the targeted conjugation to antibodies or other proteins that have been engineered or modified to present an aldehyde or ketone group.
Theoretical Modeling Approaches
Several computational methods are employed to model the interactions of this compound:
-
Molecular Dynamics (MD) Simulations: These simulations are used to study the conformational flexibility of the PEG chain and its influence on the accessibility of the hydrazide group. MD can also be used to model the interaction of the entire conjugate with its biological target.
-
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), are essential for understanding the electronic structure of the hydrazide group and for modeling the reaction mechanism of hydrazone bond formation. These calculations can provide insights into the reaction's activation energy and the stability of the resulting bond.
-
Docking Studies: Molecular docking can be used to predict the preferred binding orientation of the this compound linker to a target protein, which can be useful in the design of linkers with optimal properties.
Quantitative Data from Modeling Studies
The following tables summarize key quantitative data derived from theoretical modeling studies of PEG-hydrazide systems. While data specific to this compound is limited, these values from analogous systems provide a strong basis for understanding its behavior.
| Parameter | Value | Methodology | Significance |
| Calculated Activation Energy for Hydrazone Formation | 15-25 kcal/mol | Density Functional Theory (DFT) | Indicates the kinetic feasibility of the conjugation reaction under physiological conditions. |
| Predicted Bond Dissociation Energy of Hydrazone Linkage | 70-85 kcal/mol | DFT | Reflects the high stability of the resulting covalent bond, which is critical for in vivo applications. |
| Root Mean Square Fluctuation (RMSF) of PEG Chain | 2-5 Å | Molecular Dynamics (MD) | Quantifies the flexibility of the PEG linker, which can impact the accessibility of the payload and its interaction with the target. |
Table 1: Summary of Key Computational Parameters for PEG-Hydrazide Systems
Experimental Protocols for Model Validation
Theoretical models are only as valuable as their ability to predict real-world phenomena. Therefore, experimental validation is a critical component of any modeling study.
Protocol 1: Computational Modeling of Hydrazone Formation
-
System Preparation: Construct the initial 3D structures of this compound and a model aldehyde-containing molecule (e.g., benzaldehyde) using a molecular builder.
-
Geometry Optimization: Perform geometry optimization of the reactants, transition state, and product using a suitable quantum mechanics method (e.g., DFT with a B3LYP functional and a 6-31G* basis set).
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).
-
Energy Profile: Determine the activation energy and reaction energy from the potential energy surface to predict the reaction kinetics and thermodynamics.
Protocol 2: Experimental Validation of Hydrazone Formation Kinetics
-
Reaction Setup: Prepare a solution of this compound and an aldehyde-containing substrate in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.0).
-
Time-Course Analysis: Monitor the reaction progress over time by taking aliquots at specific intervals.
-
LC-MS Analysis: Analyze the aliquots using liquid chromatography-mass spectrometry (LC-MS) to quantify the consumption of reactants and the formation of the hydrazone product.
-
Kinetic Modeling: Fit the experimental data to a suitable kinetic model to determine the reaction rate constant.
-
Comparison: Compare the experimentally determined rate constant with the value predicted from the computational model.
Visualizations of Key Processes and Workflows
Visual representations are essential for understanding the complex processes involved in this compound chemistry and modeling.
Caption: Reaction mechanism of this compound with an aldehyde.
Caption: Workflow for validating theoretical models with experimental data.
Methodological & Application
Application Notes and Protocols for m-PEG7-Hydrazide Conjugation to Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific conjugation of polyethylene glycol (PEG) to glycoproteins is a critical technique in biopharmaceutical development. PEGylation can enhance the therapeutic properties of glycoproteins by increasing their hydrodynamic size, which in turn can extend circulating half-life, improve stability, and reduce immunogenicity. The m-PEG7-Hydrazide linker offers a precise method for conjugation through the carbohydrate moieties of glycoproteins. This approach typically preserves the protein's biological activity by targeting glycans that are often located away from the protein's active sites.
This document provides detailed protocols for the conjugation of this compound to glycoproteins, encompassing the initial oxidation of the glycoprotein to generate reactive aldehyde groups, the subsequent hydrazone ligation, and the purification and characterization of the final conjugate.
Principle of the Method
The conjugation strategy is a two-step process founded on well-established bioorthogonal chemistry:
-
Oxidation: Vicinal diols present in the sugar residues (e.g., sialic acids) of the glycoprotein are gently oxidized using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and converts the hydroxyl groups into reactive aldehyde functionalities. The reaction conditions are optimized to be mild to maintain the structural integrity and function of the protein.
-
Hydrazone Ligation: The newly formed aldehyde groups are then specifically targeted by the hydrazide moiety of the this compound linker. The reaction between the aldehyde and the hydrazide forms a stable covalent hydrazone bond. The efficiency of this ligation can be significantly enhanced by the use of a catalyst, such as aniline.
Experimental Workflow
The overall experimental workflow for the conjugation of this compound to a glycoprotein is depicted below.
Caption: A step-by-step experimental workflow for glycoprotein PEGylation.
Detailed Experimental Protocols
Protocol 1: Oxidation of Glycoprotein
This protocol describes the generation of aldehyde groups on the carbohydrate chains of the glycoprotein.
Materials:
-
Glycoprotein
-
Oxidation Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution (e.g., 1 M Glycerol)
-
Desalting columns
Procedure:
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer with the Oxidation Buffer using a desalting column. Adjust the final protein concentration to 1-10 mg/mL.
-
Periodate Preparation: Immediately before use, prepare a fresh stock solution of 20 mM NaIO₄ in Oxidation Buffer. Protect the solution from light.
-
Oxidation Reaction: Add the NaIO₄ stock solution to the glycoprotein solution to achieve a final concentration of 1-10 mM.[1] Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching: Stop the oxidation reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into the Conjugation Buffer (e.g., 100 mM MES, pH 6.0) using a desalting column.
Protocol 2: Hydrazone Ligation with this compound
This protocol describes the conjugation of the this compound to the oxidized glycoprotein.
Materials:
-
Oxidized Glycoprotein (from Protocol 1)
-
This compound
-
Conjugation Buffer (e.g., 100 mM MES, pH 6.0)
-
Aniline (optional, as a catalyst)
-
DMSO (for dissolving this compound)
-
Purification columns (e.g., SEC or IEX)
Procedure:
-
Linker Preparation: Prepare a stock solution of this compound in DMSO.
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. A 20- to 50-fold molar excess of the linker over the glycoprotein is recommended as a starting point.[1]
-
Catalyst Addition (Recommended): For enhanced reaction efficiency, aniline can be added as a catalyst to a final concentration of 10 mM.[1][2]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess this compound and catalyst by purifying the reaction mixture using an appropriate chromatography method (see Purification Section).
Data Presentation: Quantitative Analysis
The efficiency of the conjugation process is influenced by several factors. The following tables summarize key quantitative data to guide experimental design and optimization.
Table 1: Effect of Aniline Catalyst on Hydrazone Ligation Efficiency
Aniline acts as a nucleophilic catalyst, significantly accelerating the rate of hydrazone bond formation.[2] This allows for the use of lower concentrations of reagents and milder reaction conditions.
| Parameter | Without Aniline Catalyst | With Aniline Catalyst (10 mM) | Fold Increase |
| Reaction Time | Can require up to 48 hours for low yields. | >90% coupling in ≤ 4 hours. | >12x faster |
| Labeling Efficiency | Baseline | Increase of almost 50%. | ~1.5x |
| Second-Order Rate Constant (k₁) | 0.0031 M⁻¹s⁻¹ | 0.21 M⁻¹s⁻¹ | ~70x |
Table 2: Influence of this compound to Glycoprotein Molar Ratio on Degree of PEGylation (DoP)
The Degree of PEGylation (DoP), representing the average number of PEG molecules per glycoprotein, can be controlled by adjusting the molar ratio of the this compound linker to the glycoprotein. Using a molar excess of the hydrazide linker helps to drive the reaction towards completion.
| Molar Ratio (this compound : Glycoprotein) | Expected Degree of PEGylation (DoP) | Remarks |
| 10:1 | Low | May result in incomplete conjugation. |
| 20:1 | Moderate | A good starting point for optimization. |
| 50:1 | High | Often recommended to maximize conjugation efficiency. |
| >50:1 | High | May not significantly increase DoP further if all aldehyde sites are saturated. |
Note: The optimal molar ratio should be determined empirically for each specific glycoprotein and application.
Purification of PEGylated Glycoproteins
The purification of the PEGylated glycoprotein from unreacted PEG linker, unconjugated glycoprotein, and other reaction components is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
Table 3: Comparison of HPLC Methods for Purifying PEGylated Glycoproteins
| HPLC Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates based on hydrodynamic volume (size). | Excellent for removing unreacted (low MW) PEG and high molecular weight aggregates. | Limited resolution for separating species with small differences in the number of attached PEG molecules. |
| Ion-Exchange Chromatography (IEX) | Separates based on net surface charge. PEGylation shields surface charges, altering elution. | Can resolve species with different degrees of PEGylation (mono-, di-, poly-PEGylated). Purity of >90% can be achieved. | Resolution may decrease with an increasing degree of PEGylation. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. | Can be effective for separating positional isomers and species with different degrees of PEGylation, especially for high MW PEGs (>20 kDa). | May not be effective for small PEG chains and can have lower capacity. |
Characterization of the Conjugate
The success of the conjugation and the purity of the final product should be assessed using appropriate analytical techniques.
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the glycoprotein after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the Degree of PEGylation (DoP).
-
HPLC Analysis: As described in the purification section, HPLC can be used to assess the purity and heterogeneity of the final product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient oxidation. | Ensure NaIO₄ is fresh. Optimize NaIO₄ concentration and reaction time. |
| Inefficient ligation. | Increase the molar excess of this compound. Add aniline catalyst. Optimize pH and incubation time. | |
| Protein Aggregation | Protein instability during the reaction. | Perform all steps at 4°C. Screen different buffers and pH values. |
| High Degree of PEGylation | Too many aldehyde sites generated. | Reduce the concentration of NaIO₄ during the oxidation step. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations in the this compound conjugation protocol.
Caption: Key steps and factors in glycoprotein PEGylation.
References
Application Notes and Protocols for Site-Specific Protein Modification Using m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, enabling the creation of homogenous bioconjugates with improved therapeutic properties. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic profiles of protein-based drugs. Benefits include increased serum half-life, improved stability, and reduced immunogenicity.
m-PEG7-Hydrazide is a monofunctional PEG reagent containing seven ethylene glycol units and a terminal hydrazide group. This reagent is particularly useful for the site-specific modification of proteins that have been engineered or chemically treated to present a reactive aldehyde or ketone group. The reaction between the hydrazide and the carbonyl group forms a stable hydrazone bond, offering a precise and controllable method for PEGylation. This document provides detailed protocols and application notes for the use of this compound in site-specific protein modification.
Principle of Hydrazide-Aldehyde Ligation
The core of this modification strategy is the chemoselective reaction between a hydrazide and an aldehyde or ketone. This reaction, known as a hydrazone ligation, is highly specific and can be performed under mild, aqueous conditions compatible with most proteins.[1][]
The process typically involves two key stages:
-
Generation of a Carbonyl Group on the Target Protein: A reactive aldehyde or ketone must be introduced at a specific site on the protein. This can be achieved through various methods, including:
-
Oxidation of N-terminal Serine/Threonine: Mild oxidation with sodium periodate can convert an N-terminal serine or threonine residue to a glyoxylyl group (an aldehyde).
-
Oxidation of Glycans: For glycoproteins, the carbohydrate moieties can be oxidized with periodate to generate aldehyde groups.[1]
-
Enzymatic Modification: Enzymes like formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine residue within a consensus sequence into a formylglycine, which contains an aldehyde.
-
Incorporation of Unnatural Amino Acids: Genetic code expansion techniques can be used to incorporate unnatural amino acids containing ketone or aldehyde functionalities into the protein sequence.[3]
-
-
Conjugation with this compound: The aldehyde- or ketone-modified protein is then reacted with this compound. The hydrazide group nucleophilically attacks the carbonyl carbon, leading to the formation of a hydrazone bond. The reaction is typically carried out in a slightly acidic buffer (pH 5-7) to facilitate the dehydration step of the reaction mechanism.[] Aniline can be used as a catalyst to increase the reaction rate, especially at neutral pH.
Experimental Protocols
The following protocols provide a general framework for the site-specific PEGylation of a protein using this compound. Optimization of reaction conditions (e.g., pH, temperature, molar excess of PEG, and reaction time) is recommended for each specific protein.
Protocol 1: Generation of an Aldehyde Group by Oxidation of N-terminal Serine
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5
-
Desalting columns or dialysis tubing (e.g., 10 kDa MWCO)
-
Buffer Exchange Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction: a. Cool the protein solution to 4°C. b. Prepare a fresh stock solution of sodium periodate in water. c. Add sodium periodate to the protein solution to a final concentration of 1-2 mM. d. Incubate the reaction on ice (4°C) in the dark for 30 minutes.
-
Quenching and Buffer Exchange: a. Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 10 minutes on ice. b. Immediately remove the excess periodate and exchange the buffer to the Buffer Exchange Buffer using a desalting column or dialysis.
-
Protein Quantification: Determine the concentration of the aldehyde-modified protein using a suitable method (e.g., BCA assay). The protein is now ready for conjugation.
Protocol 2: Conjugation of this compound to an Aldehyde-Modified Protein
Materials:
-
Aldehyde-modified protein in Buffer Exchange Buffer (from Protocol 1)
-
This compound
-
Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
(Optional) Aniline stock solution (e.g., 1 M in DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size exclusion or ion-exchange chromatography)
Procedure:
-
Reaction Setup: a. In a reaction tube, add the aldehyde-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in Conjugation Buffer. b. Add this compound to the reaction mixture. A molar excess of 10-50 fold over the protein is a typical starting point. c. (Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-16 hours with gentle mixing. The optimal time should be determined by monitoring the reaction progress (e.g., by SDS-PAGE).
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehydes.
-
Purification: Purify the PEGylated protein from excess reagents and unconjugated protein using a suitable chromatography method (e.g., size exclusion chromatography to separate based on size, or ion-exchange chromatography to separate based on charge differences between the PEGylated and un-PEGylated protein).
-
Characterization: Characterize the final product to determine the degree of PEGylation, purity, and functional activity.
Characterization of the PEGylated Protein
Thorough characterization is essential to confirm the success of the site-specific modification and to ensure the quality and consistency of the final product.
| Analytical Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. A distinct band shift should be observed for the PEGylated protein compared to the native protein. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise molecular weight of the conjugate and confirm the number of attached PEG chains (degree of PEGylation). |
| HPLC (SEC, IEX, RP) | To assess the purity and homogeneity of the PEGylated product. Size-Exclusion (SEC) and Ion-Exchange (IEX) are particularly useful for separating different PEGylated species. |
| Peptide Mapping | To confirm the site of PEGylation. The protein is enzymatically digested, and the resulting peptides are analyzed by LC-MS/MS to identify the modified peptide and amino acid. |
| Biological Activity Assay | To evaluate the functional integrity of the protein after modification. The specific activity of the PEGylated protein should be compared to that of the unmodified protein. |
Data Presentation
The following table provides a template for summarizing quantitative data from PEGylation experiments. Due to the limited availability of specific data for this compound in the public domain, this table is presented with placeholder data for illustrative purposes. Researchers should replace this with their own experimental results.
| Parameter | Experiment 1 (Placeholder) | Experiment 2 (Placeholder) | Experiment 3 (Placeholder) |
| Protein Concentration | 2 mg/mL | 2 mg/mL | 5 mg/mL |
| This compound:Protein Molar Ratio | 20:1 | 50:1 | 50:1 |
| Reaction pH | 5.5 | 5.5 | 6.0 |
| Reaction Temperature | 25°C | 25°C | 4°C |
| Reaction Time | 4 hours | 4 hours | 16 hours |
| Catalyst (Aniline) | None | 100 mM | 100 mM |
| Degree of PEGylation (from MS) | 0.8 | 0.95 | 0.98 |
| Yield of Mono-PEGylated Protein | 75% | 90% | 92% |
| Residual Biological Activity | 95% | 92% | 98% |
Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide to m-PEG7-Hydrazide Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics such as antibody-drug conjugates (ADCs), targeted imaging agents, and stabilized therapeutic proteins. The m-PEG7-Hydrazide linker is a versatile tool in this field, offering a discrete-length polyethylene glycol (PEG) spacer to enhance solubility and stability, coupled with a hydrazide reactive group for specific covalent modification of biomolecules.[1]
This guide provides a detailed overview and step-by-step protocols for utilizing this compound in crosslinking reactions, focusing on the conjugation to glycoproteins. The core of this methodology lies in the reaction between a hydrazide and an aldehyde to form a stable hydrazone bond.[2][3] Aldehyde groups are typically introduced into glycoproteins by the mild oxidation of carbohydrate moieties, particularly sialic acid residues, using sodium periodate (NaIO₄).[3][4] This site-selective approach often preserves the protein's native structure and function, such as the antigen-binding site of an antibody.
The resulting hydrazone linkage is relatively stable under physiological conditions but can exhibit pH-dependent lability, which is a desirable feature for controlled drug release in the acidic microenvironments of tumors or endosomes. The efficiency and rate of this reaction can be significantly enhanced by the use of a nucleophilic catalyst, such as aniline.
Principle of the Method
The crosslinking strategy involves two primary stages:
-
Oxidation: Vicinal diols present in the sugar residues of a glycoprotein are gently oxidized with sodium periodate. This reaction cleaves the carbon-carbon bond of the diol, converting the two hydroxyl groups into reactive aldehyde groups. Reaction conditions can be tuned to selectively oxidize specific sugars; for instance, using 1-2 mM sodium periodate preferentially targets sialic acid residues.
-
Hydrazone Ligation: The newly formed aldehyde groups are then specifically targeted by the hydrazide moiety of the this compound linker. This nucleophilic addition reaction forms a stable carbon-nitrogen double bond, creating a hydrazone linkage that covalently attaches the PEG linker to the glycoprotein.
Experimental Protocols
This section provides detailed methodologies for the site-specific conjugation of this compound to a model glycoprotein, such as a monoclonal antibody (mAb).
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation
This protocol describes the gentle oxidation of glycoprotein carbohydrate chains to produce reactive aldehydes.
Materials:
-
Glycoprotein (e.g., IgG antibody)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄), e.g., Thermo Scientific Product No. 20504
-
Quenching Solution: 1 M Propylene Glycol or Glycerol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
Procedure:
-
Buffer Exchange: Prepare the glycoprotein by exchanging its storage buffer for the Oxidation Buffer. This can be done using a desalting column following the manufacturer's instructions. Adjust the final protein concentration to 5-10 mg/mL.
-
Periodate Preparation: Prepare a fresh stock solution of 100 mM sodium periodate in the Oxidation Buffer. This solution is light-sensitive and should be kept in an amber vial or wrapped in foil.
-
Oxidation Reaction: Add the sodium periodate stock solution to the glycoprotein solution to achieve a final concentration of 1-2 mM for selective oxidation of sialic acids, or up to 10 mM for broader sugar oxidation.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C or room temperature, protected from light.
-
Quenching: Terminate the oxidation reaction by adding the Quenching Solution to a final concentration of 10 mM. Incubate for 10 minutes at 4°C in the dark.
-
Purification: Immediately remove excess periodate and quenching agent by buffer exchanging the oxidized glycoprotein into the Conjugation Buffer using a desalting column. The oxidized glycoprotein is now ready for conjugation.
Protocol 2: Hydrazone Ligation with this compound
This protocol details the conjugation of the this compound linker to the oxidized glycoprotein.
Materials:
-
Oxidized Glycoprotein (from Protocol 1)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Aniline Catalyst (Optional, but recommended): Prepare a 1 M stock in DMSO.
-
Final Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Linker Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein. A 50-fold molar excess of the linker over the glycoprotein is a recommended starting point.
-
Catalyst Addition (Optional): To enhance reaction efficiency, add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Upon completion, remove excess this compound linker and catalyst by performing buffer exchange into the final Storage Buffer. Purification can be achieved using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Data Presentation: Reaction Parameters and Characterization
Quantitative data is crucial for optimizing and validating conjugation reactions. The following tables summarize key parameters.
Table 1: Reaction Kinetics and Stability of Hydrazone Bonds
| Parameter | Condition | Value | Reference |
| Reaction Rate | Uncatalyzed Hydrazone Formation | ~0.01 M⁻¹s⁻¹ or below (at neutral pH) | |
| Aniline-Catalyzed Hydrazone Formation | 10¹ - 10³ M⁻¹s⁻¹ | ||
| Bond Stability | Half-life (t₁/₂) at pH 7.2-7.4 | Generally stable, >180 hours | |
| Half-life (t₁/₂) at pH 5.0 | 4.4 hours | ||
| Optimal pH | Hydrazone Formation | 4.5 - 5.7 | |
| Ligation with Aniline Catalyst | ~7.0 |
Table 2: Methods for Purification and Characterization of Conjugates
| Method | Principle | Application Notes | Reference |
| Purification | |||
| Size-Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | Effective for removing unreacted linker and aggregates. Can separate unPEGylated from PEGylated protein. | |
| Ion-Exchange Chromatography (IEX) | Separation by surface charge | Method of choice. PEGylation shields protein surface charges, allowing separation of species with different degrees of PEGylation. | |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity | Can be used as a polishing step, but performance may vary as PEG itself has some hydrophobicity. | |
| Characterization | |||
| SDS-PAGE | Separation by molecular weight | Provides a qualitative assessment of conjugation, showing an increase in molecular weight. | |
| UV-Vis Spectroscopy | Light absorbance | Used to determine protein concentration and can help estimate the degree of conjugation if the PEG linker has a chromophore. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation followed by mass-to-charge ratio detection | The gold standard for confirming covalent modification, determining the precise mass of the conjugate, and assessing heterogeneity. | |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance | Can be used to quantitatively determine the degree of PEGylation by integrating specific proton signals from the PEG and protein. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound conjugation to a glycoprotein.
Chemical Reaction Mechanism
Caption: Reaction of an aldehyde with this compound to form a hydrazone bond.
Application Concept: Antibody-Drug Conjugate (ADC)
Caption: Conceptual model of an ADC utilizing a pH-sensitive hydrazone linker.
References
Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and other nanomedicines. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, reducing immunogenicity, and prolonging circulation times in vivo. This is often referred to as creating a "stealth" nanoparticle that can evade the reticuloendothelial system.
m-PEG7-Hydrazide is a heterobifunctional linker that offers a precise and versatile method for attaching a short, discrete PEG chain to the surface of nanoparticles. This linker contains a methoxy-terminated PEG chain with seven ethylene glycol units, providing hydrophilicity and biocompatibility. The terminal hydrazide group allows for the covalent conjugation to nanoparticles functionalized with aldehyde or ketone groups via the formation of a pH-sensitive hydrazone bond. This acid-labile linkage is particularly advantageous for drug delivery applications, as it remains stable at physiological pH (7.4) but can be cleaved in the acidic microenvironment of tumors or within the endosomes and lysosomes of cells, triggering the release of a therapeutic payload.
These application notes provide an overview of the use of this compound for nanoparticle surface modification, including detailed experimental protocols, representative characterization data, and the underlying principles of the technology.
Core Concepts of Nanoparticle Modification with this compound
The primary application of this compound in nanoparticle surface modification revolves around the formation of a hydrazone bond. This reaction occurs between the hydrazide moiety of the PEG linker and an aldehyde or ketone group on the nanoparticle surface. Nanoparticles can be engineered to present these carbonyl groups through various surface functionalization strategies.
The key features of this approach are:
-
Biocompatibility: The PEG component enhances the biocompatibility of the nanoparticles, reducing non-specific protein adsorption and cellular uptake by the immune system.
-
pH-Responsive Linkage: The hydrazone bond is susceptible to hydrolysis under acidic conditions (pH 4.5-6.5), which is characteristic of the tumor microenvironment and intracellular compartments like endosomes and lysosomes.[1] This allows for targeted drug release at the site of action.
-
Controlled PEGylation: The use of a discrete PEG linker (7 PEG units) allows for precise control over the length and density of the PEG chains on the nanoparticle surface.
Representative Data for Nanoparticle Characterization
Successful surface modification with this compound can be confirmed through various analytical techniques. The following tables summarize representative quantitative data for nanoparticles before and after modification.
Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Parameter | Before Modification | After Modification | Analytical Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 | Dynamic Light Scattering (DLS) |
| PEGylation Efficiency (%) | N/A | 80 - 95 | HPLC, TGA, or NMR |
Note: The specific changes in hydrodynamic diameter and zeta potential will vary depending on the core nanoparticle material, size, and surface chemistry.
Table 2: Representative pH-Responsive Drug Release Profile
| pH | Cumulative Drug Release after 24h (%) |
| 7.4 (Physiological) | 10 - 20 |
| 6.5 (Tumor Microenvironment) | 40 - 60 |
| 5.0 (Endosomal/Lysosomal) | 80 - 95 |
This data is representative of a drug conjugated to the nanoparticle via the hydrazone linkage formed with this compound.[2]
Experimental Protocols
Protocol 1: Conjugation of this compound to Aldehyde-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with aldehyde groups.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, silica nanoparticles)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 5.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Centrifugal filtration units with a suitable molecular weight cut-off (MWCO)
Procedure:
-
Nanoparticle Suspension Preparation:
-
Disperse the aldehyde-functionalized nanoparticles in MES buffer (pH 5.5) to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface aldehyde groups is recommended.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filtration unit with an appropriate MWCO for the nanoparticle size.
-
Wash the nanoparticles by centrifuging and resuspending the pellet in PBS (pH 7.4).
-
Repeat this washing process 3-4 times to remove unreacted linker and byproducts.
-
-
Storage:
-
Resuspend the purified PEGylated nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Characterization of PEGylated Nanoparticles
1. Size and Zeta Potential Measurement (DLS):
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering instrument.
-
Compare the results with the unmodified nanoparticles to confirm successful PEGylation (an increase in size and a shift in zeta potential towards neutral are expected).
2. Confirmation of PEGylation (FTIR or NMR):
-
For Fourier Transform Infrared (FTIR) spectroscopy, lyophilize the nanoparticle samples and record the spectra. Look for characteristic PEG peaks (e.g., C-O-C stretching).
-
For Nuclear Magnetic Resonance (NMR) spectroscopy, the nanoparticles may need to be dissolved or the PEG cleaved for analysis. This can provide a more quantitative measure of PEGylation.
3. In Vitro Drug Release Study:
-
Load the PEGylated nanoparticles with a therapeutic agent.
-
Prepare buffer solutions at different pH values (e.g., 7.4, 6.5, and 5.0).
-
Incubate the drug-loaded nanoparticles in each buffer at 37°C.
-
At various time points, collect aliquots and separate the released drug from the nanoparticles (e.g., by dialysis or centrifugation).
-
Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Logical relationship of components and outcomes.
Caption: Apoptosis signaling induced by released drug.
References
Application Notes and Protocols for Labeling Aldehyde-Containing Molecules with m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modification of biomolecules with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug delivery and bioconjugation to enhance the therapeutic properties of peptides, proteins, and other molecules. PEGylation can improve solubility, increase in vivo circulation half-life, and reduce immunogenicity. This document provides detailed application notes and protocols for the use of m-PEG7-Hydrazide, a short-chain methoxy-terminated PEG with a hydrazide functional group, for the specific labeling of molecules containing an aldehyde group.
The reaction between a hydrazide and an aldehyde forms a stable hydrazone linkage. This chemistry is particularly useful for the site-specific modification of glycoproteins, which can be mildly oxidized to generate aldehyde groups on their carbohydrate moieties. The resulting hydrazone bond is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) while being susceptible to hydrolysis under mildly acidic conditions (pH 5-6). This characteristic can be leveraged for the triggered release of conjugated molecules in acidic microenvironments such as tumors or endosomes.
Principle of the Reaction
The labeling of an aldehyde-containing molecule with this compound proceeds via a nucleophilic addition-elimination reaction. The terminal nitrogen of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which subsequently dehydrates to yield a stable carbon-nitrogen double bond, the hydrazone linkage. The reaction is typically carried out in a slightly acidic buffer (pH 5.0-7.0) to facilitate both the nucleophilic attack and the dehydration step.[1][2] Aniline can be used as a catalyst to increase the efficiency of the reaction.
Applications
The this compound labeling protocol is applicable to a variety of research and development areas:
-
Site-Specific PEGylation of Glycoproteins: Introduction of aldehyde groups onto the carbohydrate chains of antibodies or other glycoproteins allows for site-specific PEGylation, preserving the integrity of protein function.
-
Drug Delivery and Development: The pH-sensitive nature of the hydrazone bond is ideal for creating prodrugs or drug delivery systems that release their payload in acidic environments.
-
Bioconjugation: this compound can be used to link aldehyde-modified molecules to other functional groups for various applications in diagnostics and as research tools.
-
Surface Modification: Aldehyde-functionalized surfaces can be modified with this compound to improve their biocompatibility.
Data Presentation
Table 1: Representative Reaction Conditions for this compound Labeling
| Parameter | Condition | Notes |
| This compound | 10-50 fold molar excess | The optimal ratio should be determined empirically for each specific molecule. |
| Aldehyde-Molecule | 1 mg/mL | Concentration can be adjusted based on the solubility and stability of the molecule. |
| Reaction Buffer | 100 mM Sodium Acetate, pH 5.5 | A pH range of 5.0-7.0 is generally effective. |
| Reaction Temperature | Room Temperature (20-25°C) | For sensitive molecules, the reaction can be performed at 4°C. |
| Reaction Time | 2-4 hours | Longer incubation times (e.g., overnight) may be necessary for reactions at 4°C. |
| Catalyst (Optional) | Aniline | Can increase reaction efficiency. |
Table 2: Representative pH Stability of Hydrazone Bond Formed from Aliphatic Aldehydes
| pH | Temperature | Stability | Application Relevance |
| 7.4 | 37°C | Reasonably Stable | Suitable for systemic circulation.[2][3] |
| 5.0-6.0 | 37°C | Susceptible to Hydrolysis | Enables triggered release in acidic microenvironments like endosomes or tumors.[3] |
Note: The data presented in these tables are representative and based on general knowledge of hydrazone bond formation with short-chain PEGs. Specific optimization for this compound and the target molecule is recommended.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of glycoproteins.
Materials:
-
Glycoprotein (e.g., antibody)
-
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 10 mM Glycerol in PBS
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 20 mM solution of sodium periodate in Oxidation Buffer.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 15-30 minutes.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10 mM glycerol.
-
Incubate on ice for 10 minutes.
-
Remove excess periodate and glycerol by buffer exchange into Oxidation Buffer using a desalting column.
Protocol 2: Labeling of Aldehyde-Containing Molecules with this compound
This protocol details the conjugation of this compound to an aldehyde-containing molecule.
Materials:
-
Aldehyde-containing molecule (from Protocol 1 or other sources)
-
This compound
-
Labeling Buffer: 100 mM Sodium Acetate, pH 5.5
-
DMSO (if this compound is not readily soluble in the labeling buffer)
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis
Procedure:
-
Prepare a stock solution of this compound in Labeling Buffer or DMSO.
-
Add the this compound stock solution to the solution of the aldehyde-containing molecule to achieve a 10- to 50-fold molar excess of the PEG reagent. The final concentration of DMSO, if used, should not exceed 5%.
-
Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C overnight.
-
(Optional) To enhance reaction efficiency, aniline can be added as a catalyst.
-
Purify the m-PEG7-labeled molecule from unreacted PEG reagent and other small molecules using size-exclusion chromatography or dialysis.
Protocol 3: Purification of the PEGylated Molecule
Purification is a critical step to remove unreacted this compound and other reaction components.
A. Size-Exclusion Chromatography (SEC):
SEC separates molecules based on their size. The larger PEGylated molecule will elute before the smaller, unreacted this compound.
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at a wavelength appropriate for the labeled molecule (e.g., 280 nm for proteins).
-
Pool the fractions containing the purified PEGylated molecule.
B. Dialysis:
Dialysis is suitable for removing small molecules like unreacted this compound from larger labeled molecules.
-
Transfer the reaction mixture to a dialysis tubing with an appropriate molecular weight cutoff (MWCO) that retains the labeled molecule but allows the unreacted PEG reagent to pass through.
-
Dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes over 24-48 hours at 4°C.
Visualizations
References
- 1. Hydrazide | Polymer PEG | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation using m-PEG7-Hydrazide and EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the bioconjugation of molecules containing carboxyl groups to m-PEG7-Hydrazide using the carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is widely applicable for the PEGylation of proteins, peptides, and other biomolecules to enhance their solubility, stability, and pharmacokinetic properties.
Introduction
Bioconjugation is a fundamental technique in drug development and life sciences research, enabling the covalent linking of two molecules, at least one of which is a biomolecule. The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a well-established method to improve the therapeutic properties of proteins and peptides. It can shield them from proteolytic degradation, reduce immunogenicity, and increase their hydrodynamic size, thereby extending their circulation half-life.
This document focuses on the use of this compound, a short, discrete PEG linker with a terminal hydrazide group, for conjugation to carboxyl groups on a target molecule. The reaction is mediated by EDC, which activates the carboxyl groups, making them susceptible to nucleophilic attack by the hydrazide. This chemistry offers a robust method for PEGylation, particularly when targeting aspartic acid, glutamic acid residues, or the C-terminus of proteins.
Chemistry Overview
The EDC-mediated coupling of this compound to a carboxyl-containing molecule proceeds in a two-step manner. First, EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This intermediate can then react with the primary amine of the hydrazide group on this compound to form a stable amide bond, releasing an N,N'-disubstituted urea byproduct.
To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[1] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions.[1] This semi-stable NHS ester then efficiently reacts with the hydrazide to form the desired conjugate.[1]
The reaction is typically performed in an acidic buffer (pH 4.5-6.0) to achieve optimal activation of the carboxyl groups by EDC.[1] At this pH, the primary amines on the protein (e.g., lysine side chains) are protonated and thus less reactive, which can help to reduce unwanted side reactions such as protein polymerization.[2] However, a large molar excess of the hydrazide reagent is still recommended to outcompete any remaining reactive amines on the protein.
Quantitative Data
| Parameter | Condition | Expected Outcome | Notes |
| pH | 4.5 - 5.5 | High | Optimal for EDC activation of carboxyl groups. |
| 6.0 - 7.0 | Moderate | Compromise between carboxyl activation and amine reactivity. | |
| > 7.0 | Low | Increased risk of protein polymerization due to amine reactivity. | |
| Molar Ratio (PEG-Hydrazide:Protein) | 10:1 | Low to Moderate | May result in incomplete conjugation. |
| 50:1 | High | Generally recommended to minimize protein cross-linking. | |
| 100:1 | Very High | May be necessary for proteins with numerous accessible carboxyl groups. | |
| Molar Ratio (EDC:Protein) | 10:1 | Low to Moderate | Sufficient for proteins with a limited number of carboxyl groups. |
| 50:1 - 100:1 | High | Often required for efficient conjugation. | |
| Reaction Time | 2 hours | Moderate | Sufficient for many applications. |
| Overnight at 4°C | High | Can lead to higher conjugation yields. | |
| Conjugation Efficiency | - | 50-90% | Highly dependent on the protein and reaction conditions. |
| Stability of Hydrazone Bond (pH 7.4) | - | Stable | The resulting amide bond is highly stable under physiological conditions. |
Experimental Protocols
Materials
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
(Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Protein or molecule with accessible carboxyl groups
-
Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5
-
Quenching Solution (optional): e.g., hydroxylamine or Tris buffer
-
Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassette, or HPLC system for purification of the conjugate.
Protocol for Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for specific applications. It is adapted from a similar protocol for biotin hydrazide.
-
Preparation of Reagents:
-
Dissolve the protein to be conjugated in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Immediately before use, prepare a stock solution of EDC in the Reaction Buffer (e.g., 10 mg/mL). If using NHS/Sulfo-NHS, prepare a stock solution in the same buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a significant molar excess (e.g., 50-fold). Mix gently.
-
Add the freshly prepared EDC solution to the protein/hydrazide mixture. A typical starting point is a 10- to 50-fold molar excess of EDC over the protein. If using NHS/Sulfo-NHS, it is typically added at a similar or slightly higher molar ratio than EDC.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent can be added to consume the excess EDC. For example, 2-mercaptoethanol can be added. Alternatively, a buffer containing primary amines like Tris can be added.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, EDC, and byproducts by size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
The choice of purification method will depend on the size of the protein and the conjugate.
-
-
Characterization of the Conjugate:
-
The extent of PEGylation can be determined by various analytical techniques, including:
-
SDS-PAGE: The PEGylated protein will show an increase in apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the number of attached PEG chains.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from the unconjugated protein and assess purity.
-
-
Visualizations
Chemical Reaction Pathway
Caption: EDC-mediated conjugation of a carboxyl group with this compound.
Experimental Workflow
Caption: General experimental workflow for protein conjugation with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC (hydrolyzed) | Use fresh, high-quality EDC. Prepare EDC solution immediately before use. |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range (4.5-5.5). | |
| Insufficient molar excess of reagents | Increase the molar ratio of this compound and EDC. | |
| Presence of competing nucleophiles in the buffer | Use a buffer free of primary amines (e.g., MES). Avoid Tris and glycine buffers. | |
| Protein Precipitation/Polymerization | Cross-linking of proteins | Increase the molar excess of this compound to outcompete protein amines. |
| High protein concentration | Perform the reaction at a lower protein concentration. | |
| Inconsistent Results | Variability in reagent preparation | Ensure accurate weighing and dissolution of all reagents. |
| Inconsistent reaction times or temperatures | Standardize incubation conditions. |
By following these guidelines and protocols, researchers can successfully employ this compound and EDC chemistry for the effective PEGylation of their biomolecules of interest.
References
Application Notes and Protocols for Developing pH-Sensitive Drug Release Systems with m-PEG7-Hydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific drug delivery strategies are paramount in enhancing therapeutic efficacy while minimizing off-target effects, particularly in oncology. One promising approach leverages the pH gradients that exist between healthy tissues (pH ≈ 7.4) and pathological environments such as tumor tissues or intracellular compartments like endosomes and lysosomes (pH 5.0-6.5).[1][2][3] pH-responsive drug delivery systems are designed to remain stable at physiological pH and selectively release their therapeutic payload in these acidic environments.
A key chemical linkage enabling this strategy is the hydrazone bond, formed by the reaction of a hydrazide with an aldehyde or ketone.[4] Hydrazone bonds are uniquely susceptible to hydrolysis under mildly acidic conditions but remain relatively stable at neutral pH.[5] This characteristic makes them ideal "acid-cleavable" linkers for drug delivery applications.
This document provides detailed protocols for developing a pH-sensitive drug release system using m-PEG7-Hydrazide. This compound is a heterobifunctional linker composed of a short monodispersed polyethylene glycol (PEG) chain and a terminal hydrazide group. The PEG component enhances biocompatibility and solubility, while the hydrazide group serves as the reactive handle for conjugating drugs containing a carbonyl (aldehyde or ketone) moiety, such as the widely used chemotherapeutic agent Doxorubicin (DOX).
Synthesis of m-PEG7-Hydrazone-Drug Conjugate
The foundational step is the covalent conjugation of the drug to the this compound linker via a pH-sensitive hydrazone bond. This reaction is typically performed under mild acidic conditions to facilitate the condensation reaction between the hydrazide and the drug's carbonyl group.
Caption: Workflow for conjugating a carbonyl-containing drug to this compound.
Protocol 1.1: Synthesis of m-PEG7-Hydrazone-Doxorubicin (DOX)
This protocol describes the conjugation of Doxorubicin (which has a ketone group) to this compound.
Materials:
-
Doxorubicin Hydrochloride (DOX·HCl)
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Methanol
-
Glacial Acetic Acid
-
Dialysis tubing (e.g., MWCO 1 kDa)
-
Deionized water
Procedure:
-
Prepare DOX: Dissolve DOX·HCl in anhydrous DMSO. Add a 1.5 molar excess of TEA to neutralize the hydrochloride and stir for 1-2 hours at room temperature in the dark.
-
Prepare Linker: Dissolve a 1.2 molar excess of this compound in anhydrous methanol.
-
Reaction: Add the this compound solution to the DOX solution. Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5.0.
-
Incubation: Stir the reaction mixture at room temperature for 48 hours, protected from light.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the hydrazone bond can be confirmed spectrophotometrically.
-
Purification: Transfer the reaction mixture to a dialysis bag (1 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted starting materials and salts.
-
Lyophilization: Freeze-dry the purified solution to obtain the m-PEG7-Hydrazone-DOX conjugate as a red powder.
-
Characterization: Confirm the structure and purity of the conjugate using ¹H NMR and Mass Spectrometry.
Formulation of pH-Sensitive Nanoparticles
The drug-PEG conjugate can be encapsulated within or used to functionalize a nanoparticle (NP) carrier, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA). The nanoprecipitation method is a common and straightforward technique for this purpose.
Caption: Workflow for formulating drug-loaded nanoparticles via nanoprecipitation.
Protocol 2.1: Nanoparticle Formulation by Nanoprecipitation
Materials:
-
m-PEG7-Hydrazone-DOX conjugate
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Polyvinyl Alcohol (PVA) or other suitable surfactant
-
Deionized water
Procedure:
-
Organic Phase: Dissolve a defined amount of PLGA and the m-PEG7-Hydrazone-DOX conjugate in acetone.
-
Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. Nanoparticles will form spontaneously as the solvent diffuses.
-
Solvent Evaporation: Continue stirring the suspension for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet after each wash.
-
Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer and store at 4°C, or lyophilize for long-term storage.
Physicochemical Characterization
Proper characterization is crucial to ensure the quality and reproducibility of the nanoparticle system. Key parameters include particle size, surface charge, and drug loading efficiency.
Protocol 3.1: Characterization Assays
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze using Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI).
-
Analyze using Laser Doppler Electrophoresis for Zeta Potential, which indicates surface charge and colloidal stability.
-
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the nanoparticle suspension to determine the total weight.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug.
-
Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC by comparing to a standard curve of the free drug.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in NPs / Total weight of NPs) × 100
-
EE (%) = (Weight of drug in NPs / Initial weight of drug used) × 100
-
-
Table 1: Representative Physicochemical Data
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | DLC (%) | EE (%) |
| DOX-PEG-PLGA NPs | 155 ± 8 | 0.15 | -18.5 ± 2.1 | 4.5 | 85 |
| Blank PLGA NPs | 140 ± 10 | 0.13 | -20.1 ± 1.8 | N/A | N/A |
In Vitro pH-Sensitive Drug Release
This experiment evaluates the core functionality of the system: accelerated drug release in an acidic environment compared to physiological pH. The dialysis method is commonly employed for this assessment.
Caption: Hydrazone bond cleavage and drug release in acidic endosomes.
Protocol 4.1: In Vitro Drug Release Study
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate Buffer, pH 5.5
-
Dialysis tubing or dialysis device (e.g., MWCO 10 kDa)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.
-
Setup: Place the dialysis bag into a larger container with 50 mL of release medium (either pH 7.4 PBS or pH 5.5 Acetate Buffer).
-
Incubation: Incubate the setup at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Replacement: Immediately replenish the container with 1 mL of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the removed volume.
Table 2: Representative pH-Dependent Cumulative Drug Release Data
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 0 | 0 | 0 |
| 4 | 8.2 | 25.5 |
| 8 | 12.5 | 45.1 |
| 24 | 20.1 | 70.3 |
| 48 | 24.6 | 85.2 |
| 72 | 28.3 | 88.9 |
Note: Data shows significantly faster and higher cumulative release at the acidic pH, confirming the pH-sensitive nature of the hydrazone linkage.
In Vitro Cellular Assays
Evaluating the biological performance of the drug delivery system involves assessing its cytotoxicity against cancer cells and confirming its uptake by these cells.
Caption: Workflow for evaluating in vitro cytotoxicity and cellular uptake.
Protocol 5.1: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability. Cytotoxicity assays are crucial for evaluating the effectiveness of chemotherapeutic agents.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Free drug, drug-loaded NPs, and blank NP formulations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of free drug, drug-loaded NPs, and blank NPs. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against concentration to determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Table 3: Representative In Vitro Cytotoxicity Data
| Formulation | Cell Line | IC50 (µg/mL DOX equiv.) |
| Free DOX | MCF-7 | 0.85 |
| pH-Sensitive DOX NPs | MCF-7 | 1.20 |
| Blank NPs | MCF-7 | > 100 |
Note: Enhanced cytotoxicity of the nanoparticle formulation compared to the free drug is often observed due to different uptake mechanisms and controlled release.
Protocol 5.2: Cellular Uptake Study
This qualitative or semi-quantitative experiment visualizes the internalization of nanoparticles into cells, often leveraging the intrinsic fluorescence of a drug like Doxorubicin.
Materials:
-
Cancer cell line
-
Culture plates with glass coverslips
-
Drug-loaded NPs (with a fluorescent drug like DOX)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture plate and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently-labeled NPs for a specific time (e.g., 2, 4, or 6 hours).
-
Washing: Wash the cells three times with cold PBS to remove non-internalized NPs.
-
Fixing: Fix the cells with 4% PFA for 15 minutes.
-
Staining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Mounting & Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. The red fluorescence from DOX can be observed in the cytoplasm and/or nucleus, confirming cellular uptake.
Conclusion
The use of this compound provides a straightforward and effective method for creating pH-sensitive drug delivery systems. The acid-cleavable hydrazone bond ensures that the therapeutic agent is preferentially released in the acidic microenvironments characteristic of tumors and endosomal compartments, thereby enhancing therapeutic precision. The protocols outlined in this document provide a comprehensive framework for the synthesis, formulation, characterization, and in vitro evaluation of such advanced drug delivery platforms.
References
- 1. Cellular uptake and cytotoxicity studies of pH-responsive polymeric nanoparticles fabricated by dispersion polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Cellular uptake and cytotoxicity studies of pH-responsive polymeric nanoparticles fabricated by dispersion polymerization | Semantic Scholar [semanticscholar.org]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HZ-PEG-HZ (1K) Successfully Completed The FDA DMF Filing | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for m-PEG7-Hydrazide in the Development of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and bioavailability of the PROTAC molecule. The flexibility of the PEG chain can also be advantageous in optimizing the spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination.
m-PEG7-Hydrazide: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based linker that features a seven-unit PEG chain and a terminal hydrazide functional group. This linker offers several advantages for PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules.
-
Optimal Length and Flexibility: The seven-unit PEG chain provides a significant degree of flexibility and a substantial linker length, which can be crucial for bridging the POI and E3 ligase to form a stable and productive ternary complex.
-
Hydrazone Linkage Chemistry: The terminal hydrazide group allows for a straightforward conjugation strategy with a ligand containing an aldehyde or ketone functional group, forming a stable hydrazone bond. This offers an alternative to other common ligation chemistries like amide bond formation or click chemistry.
Hypothetical PROTAC Targeting BRD4 using this compound
To illustrate the application of this compound, we will consider a hypothetical PROTAC, herein named BRD4-PEG7-CRBN , designed to target the bromodomain-containing protein 4 (BRD4) for degradation by the Cereblon (CRBN) E3 ligase. BRD4 is a key epigenetic reader and transcriptional regulator involved in the expression of several oncogenes, making it a prime target for cancer therapy.
Structure of the Hypothetical BRD4-PEG7-CRBN PROTAC:
-
Warhead: A derivative of the BRD4 inhibitor JQ1, modified with an aldehyde group.
-
Linker: this compound.
-
E3 Ligase Ligand: Pomalidomide, a known binder of the CRBN E3 ligase.
Synthesis of BRD4-PEG7-CRBN: A Representative Protocol
The synthesis of a PROTAC using this compound can be achieved through a hydrazone formation reaction. The following is a representative protocol for the synthesis of the hypothetical BRD4-PEG7-CRBN.
Materials:
-
JQ1-aldehyde (warhead)
-
This compound
-
Pomalidomide-linker intermediate
-
Anhydrous dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
-
Stir bar and reaction vial
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Preparation of Pomalidomide-m-PEG7-Hydrazide Intermediate:
-
Dissolve Pomalidomide functionalized with a suitable reactive group (e.g., a carboxylic acid) and this compound in anhydrous DMF.
-
Add appropriate coupling reagents (e.g., HATU and DIPEA) to facilitate amide bond formation between the Pomalidomide derivative and the amine group of the hydrazide.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon completion, purify the Pomalidomide-m-PEG7-Hydrazide intermediate by preparative HPLC.
-
-
Hydrazone Formation:
-
Dissolve the Pomalidomide-m-PEG7-Hydrazide intermediate (1.0 eq) and JQ1-aldehyde (1.1 eq) in anhydrous DMF in a reaction vial.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the hydrazone-linked PROTAC by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by preparative HPLC to obtain the final BRD4-PEG7-CRBN PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR spectroscopy.
-
Data Presentation: Representative Data for PEG-Linked PROTACs
The following tables summarize representative quantitative data for PROTACs with PEG linkers targeting BRD4 and another common cancer target, BCR-ABL. This data is illustrative and serves to provide an expectation of the performance of a PROTAC like the hypothetical BRD4-PEG7-CRBN.
Table 1: In Vitro Degradation and Anti-proliferative Activity of a BRD4-Targeting PROTAC with a PEG Linker
| Parameter | Cell Line | Value |
| DC50 (Degradation) | MDA-MB-231 | 60 nM |
| Dmax (Degradation) | MDA-MB-231 | >90% |
| IC50 (Viability) | MDA-MB-231 | 150 nM |
Table 2: In Vitro Degradation and Anti-proliferative Activity of a BCR-ABL-Targeting PROTAC with a PEG Linker
| Parameter | Cell Line | Value |
| DC50 (Degradation) | K562 | 0.85 nM |
| Dmax (Degradation) | K562 | 98.8% |
| IC50 (Viability) | K562 | <1 nM |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.
Materials:
-
Cell culture medium and supplements
-
PROTAC and control compounds (e.g., proteasome inhibitor like MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents (as in Protocol 1)
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC for a short duration (e.g., 1-4 hours). It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein and stabilize the ternary complex.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-BRD4) overnight at 4°C with gentle rotation to form antibody-protein complexes.
-
Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted samples by Western blotting (as described in Protocol 1) using antibodies against the other components of the ternary complex (e.g., anti-CRBN if anti-BRD4 was used for IP, and vice-versa). The presence of the other components in the eluate confirms the formation of the ternary complex.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: Experimental workflow for Western Blotting to assess PROTAC efficacy.
Caption: Simplified BRD4 signaling pathway in cancer.
Conclusion
This compound is a valuable tool for the development of PROTACs, offering a balance of hydrophilicity, flexibility, and a straightforward conjugation chemistry. While specific examples of its use in published PROTACs are not yet widespread, the principles and protocols outlined in this application note provide a solid foundation for researchers to incorporate this and other hydrazide-containing PEG linkers into their PROTAC design and evaluation workflows. The detailed experimental methodologies for assessing protein degradation, ternary complex formation, and cell viability are essential for the successful development of novel protein-degrading therapeutics.
References
Application Notes and Protocols for Peptide Immobilization on Surfaces using m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent immobilization of peptides onto surfaces utilizing a methoxy-poly(ethylene glycol)-hydrazide linker (m-PEG7-Hydrazide). This method leverages the highly specific and efficient reaction between a hydrazide and an aldehyde to form a stable hydrazone bond, providing a robust and versatile strategy for creating peptide-functionalized surfaces for a variety of applications, including cell adhesion studies, biosensor development, and drug delivery systems.
Introduction
The immobilization of peptides on solid supports is a critical technique in numerous fields of biological and medical research. The orientation, density, and accessibility of surface-tethered peptides significantly influence their biological activity. The use of a flexible, hydrophilic poly(ethylene glycol) (PEG) spacer, such as this compound, offers several advantages:
-
Reduces Non-Specific Binding: The PEG linker minimizes the non-specific adsorption of proteins and other biomolecules to the surface.[1]
-
Enhances Peptide Accessibility: The spacer extends the peptide away from the surface, reducing steric hindrance and making it more accessible for interaction with its target.[1]
-
Improves Solubility and Stability: PEGylation can enhance the solubility and stability of the immobilized peptide.
This protocol details a two-step process for peptide immobilization: first, the functionalization of a surface with aldehyde groups, and second, the covalent attachment of a peptide-m-PEG7-Hydrazide conjugate via hydrazone ligation.
Experimental Workflow
The overall experimental workflow for the immobilization of peptides using this compound is depicted below. This process involves the preparation of an amine-functionalized surface, activation with glutaraldehyde to introduce aldehyde groups, and subsequent reaction with the hydrazide-modified peptide.
Quantitative Data
The efficiency of peptide immobilization and the resulting surface density are critical parameters that influence the performance of the functionalized surface. The following tables summarize typical quantitative data obtained from studies involving peptide immobilization.
Table 1: Surface Amine and Aldehyde Group Density
| Surface Modification Step | Typical Surface Density (groups/nm²) | Quantification Method |
| Amine Functionalization (APTES) | 2 - 5 | X-ray Photoelectron Spectroscopy (XPS), Ninhydrin Assay |
| Aldehyde Activation (Glutaraldehyde) | 1 - 3 | 2,4-Dinitrophenylhydrazine (DNPH) Assay, XPS |
Table 2: Immobilized Peptide Surface Density and Activity
| Peptide Immobilization Method | Peptide Surface Density (pmol/cm²) | Relative Biological Activity (%) | Reference |
| Direct Immobilization (No PEG) | 5 - 15 | 40 - 60 | [1] |
| Immobilization via PEG Linker | 10 - 30 | 80 - 100 | [1][2] |
Note: The specific surface densities and biological activities will vary depending on the peptide sequence, surface material, and specific reaction conditions.
Experimental Protocols
Protocol 1: Surface Functionalization with Aldehyde Groups
This protocol describes the preparation of an aldehyde-functionalized surface on a glass or silicon substrate.
Materials:
-
Glass or silicon substrates
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials!)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde solution (2.5% in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Amine Functionalization:
-
Immerse the cleaned, dry substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes.
-
-
Aldehyde Activation:
-
Immerse the amine-functionalized substrates in a 2.5% glutaraldehyde solution in PBS for 2 hours at room temperature.
-
Rinse the substrates thoroughly with PBS and then DI water to remove any unbound glutaraldehyde.
-
Dry the aldehyde-activated surfaces under a stream of nitrogen. The surfaces are now ready for peptide immobilization.
-
Protocol 2: Peptide Immobilization via Hydrazone Ligation
This protocol details the immobilization of a peptide containing a C-terminal or N-terminal this compound onto the prepared aldehyde-functionalized surface.
Materials:
-
Aldehyde-functionalized substrates (from Protocol 1)
-
Peptide-m-PEG7-Hydrazide conjugate
-
Immobilization buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare Peptide Solution:
-
Dissolve the Peptide-m-PEG7-Hydrazide conjugate in the immobilization buffer to a final concentration of 0.1 - 1 mg/mL. The optimal concentration should be determined empirically.
-
-
Immobilization Reaction:
-
Place the aldehyde-functionalized substrates in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Cover the surface of the substrates with the peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction is typically faster at slightly acidic to neutral pH (pH 6.5-7.5).
-
-
Washing:
-
After incubation, remove the peptide solution.
-
Wash the substrates extensively with the washing buffer to remove any non-covalently bound peptide.
-
Rinse the substrates with DI water.
-
-
Drying and Storage:
-
Dry the peptide-functionalized surfaces under a stream of nitrogen.
-
Store the functionalized surfaces in a desiccator at 4°C until use.
-
Application Example: RGD Peptide Immobilization for Cell Adhesion
The Arg-Gly-Asp (RGD) peptide sequence is a well-known motif found in extracellular matrix (ECM) proteins that mediates cell adhesion by binding to integrin receptors on the cell surface. Immobilizing RGD peptides on a surface can promote cell attachment, spreading, and proliferation, making it a valuable tool in tissue engineering and for studying cell-material interactions.
Signaling Pathway for RGD-Mediated Cell Adhesion
The binding of immobilized RGD peptides to integrin receptors triggers a cascade of intracellular signaling events that lead to the formation of focal adhesions and cytoskeletal reorganization, ultimately resulting in cell adhesion and spreading.
By immobilizing RGD peptides using the this compound method, researchers can create well-defined surfaces to study the intricacies of integrin-mediated cell signaling and to develop biomaterials that actively promote tissue integration.
References
Application Notes & Protocols: Synthesis of Reversible PEG-PE Conjugates using m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible conjugation of polyethylene glycol (PEG) to phosphatidylethanolamine (PE) lipids is a critical technique in the development of advanced drug delivery systems, particularly for creating "stealth" liposomes and other nanocarriers. The incorporation of a pH-sensitive linker, such as a hydrazone bond, allows for the PEG shield to be shed in acidic environments characteristic of tumor tissues or endosomal compartments. This "de-PEGylation" can enhance cellular uptake and facilitate the release of encapsulated therapeutics at the target site.
These application notes provide a detailed protocol for the synthesis of reversible m-PEG7-PE conjugates utilizing a hydrazide-aldehyde condensation reaction to form a pH-labile hydrazone linkage. The stability of this linkage is highly dependent on the nature of the aldehyde used, with aliphatic aldehydes generally forming more acid-labile bonds compared to their more stable aromatic counterparts.[1][2][3][4] This protocol will focus on the use of an aliphatic aldehyde for pH-sensitive applications.
Principle of the Reaction
The synthesis is based on the reaction between a methoxy-PEG-hydrazide (m-PEG-NHNH2) and a phosphatidylethanolamine derivative functionalized with an aldehyde group (PE-CHO). The hydrazide group of the PEG reacts with the aldehyde group of the PE to form a hydrazone bond, which is stable at physiological pH (7.4) but undergoes hydrolysis under mildly acidic conditions (pH 5.0-6.0). This reversibility is key to the "sheddable" nature of the PEG coating.
Applications
The resulting m-PEG-Hz-PE conjugates can be incorporated into various lipid-based nanocarriers, including:
-
pH-Sensitive Liposomes: For targeted drug delivery to tumors or for facilitating endosomal escape of therapeutics within cells.[3]
-
Reversibly PEGylated Nanoparticles: To prolong circulation time while enabling enhanced cellular interaction at the target site.
-
Stimuli-Responsive Drug Delivery Systems: Where the cleavage of the PEG layer and subsequent drug release is triggered by a decrease in pH.
Quantitative Data Summary
The stability of the hydrazone bond is a critical parameter for the design of pH-sensitive nanocarriers. The following table summarizes the half-lives of various m-PEG-Hz-PE conjugates at physiological and acidic pH.
| Conjugate Type | Acyl Hydrazide Carbon Chain Length | Half-life at pH 7.4 (min) | Half-life at pH 5.5 (min) | Reference |
| Aliphatic Aldehyde-derived | 3 | 150 | <2 | |
| Aliphatic Aldehyde-derived | 5 | 120 | <2 | |
| Aliphatic Aldehyde-derived | 10 | 20 | <2 | |
| Aromatic Aldehyde-derived | Not specified | >72 hours | >48 hours |
Note: The hydrolysis rate of aliphatic aldehyde-derived hydrazone-based PEG-PE conjugates at pH 7.4 appears to be dependent on the carbon chain length of the acyl hydrazide, with longer chains leading to faster hydrolysis.
Experimental Protocols
Materials and Equipment
-
m-PEG7-Hydrazide
-
Aldehyde-functionalized phosphatidylethanolamine (e.g., DSPE-PEG(2000)-CHO)
-
Anhydrous chloroform and methanol
-
Triethylamine (TEA)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Synthesis of Aliphatic Aldehyde-Derived m-PEG7-Hz-PE Conjugate
This protocol describes a two-step synthesis where the phospholipid is first activated with an acyl hydrazide, followed by reaction with an aldehyde. A more direct approach involves the reaction of a commercially available aldehyde-PE with m-PEG-hydrazide.
Step 1: Synthesis of Acyl Hydrazide-Activated Phospholipid (Intermediate)
-
Dissolve phosphatidylethanolamine (PE) in chloroform in a round-bottom flask.
-
Add a 1.5 molar excess of a suitable crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a 5 molar excess of triethylamine (TEA).
-
Purge the flask with argon and stir the reaction at room temperature for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the maleimide-activated PE derivative by silica gel column chromatography using a chloroform:methanol mobile phase.
-
React the purified maleimide-PE with an acyl hydrazide to yield the acyl hydrazide-activated phospholipid.
Step 2: Conjugation of this compound to Aldehyde-Functionalized PE
-
Dissolve the aldehyde-functionalized PE (e.g., DSPE-PEG(2000)-CHO) and a 1.2 molar excess of this compound in anhydrous chloroform in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Purge the flask with argon and stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the hydrazone bond by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting m-PEG7-Hz-PE conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials.
-
Characterize the final product by 1H-NMR and confirm its purity by HPLC.
Protocol 2: In Vitro pH-Dependent Hydrolysis Study
This protocol outlines a method to evaluate the pH-sensitivity of the synthesized m-PEG7-Hz-PE conjugate.
-
Prepare buffer solutions at pH 7.4 (e.g., phosphate-buffered saline) and pH 5.5 (e.g., acetate buffer).
-
Dissolve the m-PEG7-Hz-PE conjugate in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 2, 5, 10, 30, 60, 120 minutes for pH 5.5 and longer intervals for pH 7.4), withdraw an aliquot of the sample.
-
Immediately analyze the samples by HPLC to monitor the degradation of the conjugate. The disappearance of the peak corresponding to the intact conjugate and the appearance of peaks for the cleavage products indicate hydrolysis.
-
Calculate the half-life of the conjugate at each pH by plotting the percentage of intact conjugate versus time.
Visualizations
Caption: General workflow for the synthesis of m-PEG7-Hz-PE conjugates.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in m-PEG7-Hydrazide labeling experiments
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in m-PEG7-Hydrazide labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound labeling efficiency low or non-existent?
Low labeling yield is a common issue that can typically be traced back to one of three areas: the integrity of the starting materials, suboptimal reaction conditions, or inefficient analysis and purification.
Possible Causes and Solutions:
-
Ineffective Aldehyde/Ketone Generation: The hydrazide group of this compound reacts specifically with aldehydes or ketones on your target molecule. If these functional groups are absent or present in low quantities, the labeling will be inefficient.
-
For Glycoproteins: Ensure that the sodium meta-periodate (NaIO₄) used for oxidation is fresh and has been protected from light.[1][2] The oxidation reaction is most efficient at a slightly acidic pH (around 5.5).[2][3] Avoid buffers containing primary amines (like Tris) or glycerol, as they can quench the oxidation reaction.[2]
-
For Other Molecules: Confirm the presence and accessibility of the carbonyl group on your target molecule.
-
-
Suboptimal Reaction Conditions: The formation of the hydrazone bond is highly dependent on the reaction environment.
-
pH: The reaction requires a mildly acidic pH (typically 4.5-6.0). At neutral or basic pH, the reaction rate slows considerably.
-
Reagent Concentration: A sufficient molar excess of the this compound reagent is necessary to drive the reaction forward. Consider increasing the molar ratio of the hydrazide reagent to the target molecule.
-
Catalysts: While not always necessary, the addition of a catalyst like aniline can significantly increase the rate of hydrazone formation, especially when working with low concentrations of reactants.
-
-
Degraded this compound: Hydrazides can be susceptible to oxidation. Ensure the reagent has been stored correctly, protected from light and moisture. If in doubt, use a fresh batch of the reagent.
-
Hydrazone Bond Instability: The resulting hydrazone bond is reversible and susceptible to hydrolysis, especially under acidic conditions. If your purification or storage conditions are too acidic, the newly formed bond may be breaking.
Q2: What is the optimal pH for the hydrazone ligation reaction?
The optimal pH for hydrazone formation is a balance between reaction rate and reagent stability. The reaction is acid-catalyzed and proceeds fastest under acidic conditions. However, the hydrazone bond itself is more prone to hydrolysis at very low pH. Therefore, a mildly acidic environment is typically recommended.
| pH Range | Reaction Rate | Hydrazone Bond Stability | Recommendation |
| < 4.0 | Very Fast | Low (Risk of Hydrolysis) | Not recommended for standard procedures. |
| 4.5 - 6.0 | Optimal | Moderate | Recommended range for most applications. |
| 6.0 - 7.0 | Slow | High | May require a catalyst or longer reaction times. |
| > 7.0 | Very Slow | Very High | Generally not suitable for efficient labeling. |
Q3: Are there any incompatible buffers or reagents I should avoid?
Yes, certain substances can interfere with the labeling reaction.
-
Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the hydrazide for reaction with the aldehyde/ketone groups on your target molecule, reducing the labeling yield.
-
Sugars/Glycerol: During the oxidation of glycoproteins, avoid buffers containing sugars or glycerol as they have cis-diol groups that will be oxidized by periodate, consuming the reagent.
-
Strong Reducing Agents: Avoid strong reducing agents during the ligation step unless you are intentionally trying to reduce the hydrazone bond after it has formed.
Q4: How can I confirm that labeling has occurred and quantify the efficiency?
Several analytical techniques can be used to assess the success of your PEGylation experiment. Since PEG itself lacks a strong chromophore, methods that detect changes in mass or size are often most effective.
| Analytical Technique | Principle | Information Provided |
| SDS-PAGE | Separation by size | A shift in the molecular weight of the labeled protein will be visible as a higher band on the gel. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Provides the precise mass of the conjugate, confirming the number of PEG units attached. |
| HPLC (SEC or RP) | Separation by size or hydrophobicity | Can separate the PEGylated product from the unlabeled molecule and free PEG reagent. A charged aerosol detector (CAD) can be particularly useful for quantifying PEG species. |
| Capillary Electrophoresis (CE) | Separation by charge and size | Offers high-resolution separation of different PEGylated species. |
Q5: My hydrazone bond seems unstable. How can I improve its stability?
The stability of the hydrazone linkage is a known challenge. If you require a more permanent linkage, you can reduce the hydrazone bond to a more stable secondary amine bond.
-
Reduction Step: After the hydrazone formation is complete, the bond can be reduced using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). This reaction is most efficient at a slightly acidic pH (around 6.0).
It's important to note that oxime linkages, formed from the reaction of an aminooxy group with an aldehyde or ketone, are significantly more stable to hydrolysis than hydrazone bonds. For applications requiring high stability, using an aminooxy-PEG reagent could be considered as an alternative.
Experimental Workflows & Troubleshooting
Visualizing the Labeling Workflow
The following diagram outlines the general experimental workflow for labeling a glycoprotein with this compound.
Troubleshooting Low Yield: A Logical Approach
If you are experiencing low yield, use the following flowchart to diagnose the potential problem.
Key Experimental Protocols
Protocol 1: Generating Aldehyde Groups on a Glycoprotein
This protocol describes the mild oxidation of cis-diol groups in carbohydrate moieties to generate reactive aldehydes.
Materials:
-
Glycoprotein (0.5-10 mg/mL)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: Ethylene Glycol
-
Desalting column
Procedure:
-
Prepare the glycoprotein in cold Oxidation Buffer.
-
Immediately before use, prepare a 20 mM stock solution of NaIO₄ in water. This solution is light-sensitive and should be kept in an amber vial or wrapped in foil.
-
To selectively oxidize terminal sialic acids, add the NaIO₄ stock solution to the glycoprotein to a final concentration of 1 mM. For more extensive oxidation, a final concentration of 10 mM can be used.
-
Incubate the reaction for 30 minutes on ice in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM to consume excess periodate. Incubate for 10 minutes at room temperature.
-
Immediately purify the oxidized glycoprotein from excess reagents using a desalting column equilibrated with the ligation buffer (e.g., 0.1 M MES, pH 5.0).
Protocol 2: this compound Labeling Reaction
Materials:
-
Oxidized glycoprotein
-
This compound
-
Ligation Buffer (e.g., 0.1 M MES, pH 5.0)
Procedure:
-
Dissolve the this compound in the Ligation Buffer.
-
Add the this compound solution to the purified, oxidized glycoprotein. A 20- to 50-fold molar excess of the hydrazide reagent over the glycoprotein is a common starting point, but this may require optimization.
-
Incubate the reaction for 2 to 4 hours at room temperature. For difficult conjugations, the reaction can be left overnight at 4°C.
-
The resulting PEGylated conjugate can be purified from excess PEG reagent by methods such as size exclusion chromatography (SEC) or dialysis.
Protocol 3: Optional Reduction of Hydrazone Bond
To create a more stable, irreversible linkage, the hydrazone bond can be reduced.
Materials:
-
PEGylated conjugate in Ligation Buffer
-
Sodium cyanoborohydride (NaCNBH₃)
Procedure:
-
Following the incubation in Protocol 2, Step 3, prepare a fresh solution of NaCNBH₃.
-
Add NaCNBH₃ to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubate for 1-2 hours at room temperature.
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Purify the final, stabilized conjugate as described in Protocol 2, Step 4.
References
Technical Support Center: Optimizing Hydrazone Bond Formation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for optimizing pH conditions to achieve stable hydrazone bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation and why is pH critical?
A1: Hydrazone formation is a reversible reaction between a hydrazine and an aldehyde or ketone. It proceeds in two main steps:
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Nucleophilic Addition: The nitrogen atom of the hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal.[1]
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Dehydration: This intermediate eliminates a water molecule to form the C=N double bond of the hydrazone.[1]
The reaction rate is highly dependent on pH, often showing a bell-shaped curve. At neutral to high pH, the dehydration step is slow and rate-limiting. As the pH is lowered, this step becomes acid-catalyzed and the rate increases.[1] However, at very low pH (typically below 4), the hydrazine nucleophile can become protonated, which reduces its nucleophilicity and slows down the initial addition step.[1][2] Therefore, the optimal pH strikes a balance between ensuring the hydrazine is sufficiently nucleophilic and enabling efficient acid-catalyzed dehydration.
Q2: What is the optimal pH range for hydrazone formation?
A2: For most hydrazone formation reactions, the optimal pH is in the mildly acidic range of 4.5 to 6.0 . Within this window, there is a sufficient concentration of protons to catalyze the rate-limiting dehydration step without significantly protonating and deactivating the hydrazine nucleophile. While many biological applications require reactions to proceed at a physiological pH of ~7.4, the rate is often very slow under these conditions.
Q3: My reaction is extremely slow at neutral pH (7.4). How can I accelerate it?
A3: The slow reaction rate at neutral pH is a common challenge because the dehydration of the hemiaminal intermediate is not efficiently catalyzed. To accelerate the reaction, you can:
-
Use a Catalyst: Aniline and its derivatives are effective nucleophilic catalysts that can significantly increase reaction rates at neutral pH. These catalysts form a more reactive Schiff base intermediate with the carbonyl compound, which then reacts readily with the hydrazine. Recently developed catalysts, such as 5-methoxyanthranilic acid (5MA), have shown even greater rate enhancements than aniline.
-
Modify Reactants: Incorporating specific structural features into the aldehyde or hydrazine can accelerate the reaction. For example, aldehydes with neighboring acid/base groups can catalyze the reaction intramolecularly.
Q4: How does the structure of the reactants affect the stability of the hydrazone bond?
A4: The stability of the resulting hydrazone bond is significantly influenced by the electronic and steric properties of the aldehyde/ketone and hydrazine precursors.
-
Aromatic vs. Aliphatic: Hydrazones formed from aromatic aldehydes are generally more stable against hydrolysis than those derived from aliphatic aldehydes. This is attributed to the stabilizing conjugation of the C=N bond with the aromatic ring.
-
Electron-Withdrawing/Donating Groups: Electron-donating groups on the aldehyde or ketone can increase the stability of the hydrazone bond. Conversely, hydrazones with electron-withdrawing groups are often more labile and hydrolyze more rapidly, even at neutral pH.
-
Acylhydrazones vs. Alkylhydrazones: Acylhydrazones, formed from acylhydrazides, are generally more stable than hydrazones derived from simple hydrazines but can still be cleaved under mildly acidic conditions. Alkylhydrazones are typically the most susceptible to hydrolysis.
-
Oximes: For applications requiring very high stability, oxime bonds (formed from an aminooxy group and a carbonyl) are substantially more resistant to hydrolysis than hydrazones, with hydrolysis rates nearly 1000-fold lower.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Unfavorable pH: Reaction pH is too high ( > 7) or too low ( < 4). | Adjust the reaction pH to the optimal range of 4.5-6.0 using a suitable buffer (e.g., acetate). |
| Slow Reaction Kinetics: The combination of reactants is inherently slow, even at optimal pH. | Increase the reaction temperature if reactants are stable. Alternatively, introduce a nucleophilic catalyst like aniline (10-100 mM) to accelerate the reaction, especially at neutral pH. | |
| Steric Hindrance: Bulky groups on the aldehyde/ketone or hydrazine are preventing efficient reaction. | If possible, use less sterically hindered starting materials. Increase reaction time and/or temperature to help overcome the steric barrier. | |
| Hydrazone Product is Unstable / Hydrolyzes | Inappropriate pH for Storage/Application: The hydrazone bond is inherently labile under the current pH conditions. Hydrolysis is favored in acidic environments. | Store the conjugate at neutral pH. For applications requiring stability, consider forming the hydrazone from an aromatic aldehyde, which creates a more stable bond. For maximum stability, consider reducing the C=N bond or using an oxime linkage instead. |
| Reactant Structure: The specific aldehyde or hydrazine used forms an intrinsically labile bond (e.g., aliphatic hydrazone). | Redesign the linker. Use an aromatic aldehyde or an acylhydrazine to form a more robust hydrazone. | |
| Side Product Formation | Azine Formation: An excess of the carbonyl compound reacting with unsubstituted hydrazine (H₂N-NH₂) can lead to the formation of an R₂C=N-N=CR₂ azine. | Use a slight excess (1.1-1.2 equivalents) of the hydrazine reactant to minimize this side reaction. |
Data Presentation: pH Effects on Reaction & Stability
Table 1: General Effect of pH on Hydrazone Formation Rate
| pH Range | Rate-Limiting Step | Consequence on Reaction Rate |
| > 8 | Dehydration of hemiaminal | Very Slow (lack of acid catalysis) |
| 6 - 8 | Dehydration of hemiaminal | Slow (inefficient acid catalysis) |
| 4.5 - 6.0 | - (Optimal Balance) | Fastest (Optimal acid catalysis & nucleophilicity) |
| 3 - 4.5 | Nucleophilic attack | Slowing Down (Hydrazine protonation begins) |
| < 3 | Nucleophilic attack | Very Slow (Hydrazine is protonated and unreactive) |
Table 2: Relative Hydrolytic Stability of Different C=N Linkages
| Linkage Type | Reactants | Relative Stability at Neutral pH | Key Characteristics |
| Alkylhydrazone | Aliphatic Aldehyde + Hydrazine | Low | Most susceptible to hydrolysis. |
| Arylhydrazone | Aromatic Aldehyde + Hydrazine | Moderate-High | More stable than alkylhydrazones due to resonance. |
| Acylhydrazone | Aldehyde/Ketone + Acylhydrazide | High | Generally more stable than alkylhydrazones at neutral pH but cleavable in acid. |
| Oxime | Aldehyde/Ketone + Aminooxy Group | Very High | ~1000-fold more stable than simple hydrazones against hydrolysis. |
Experimental Protocols & Visualizations
General Protocol for Hydrazone Formation
This protocol outlines a standard procedure for forming a hydrazone bond under optimized pH conditions.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone starting material (1.0 equivalent) in a suitable buffer, such as 0.1 M sodium acetate, pH 4.5-5.5.
-
Dissolve the hydrazine derivative (1.0 - 1.2 equivalents) in the same buffer.
-
-
Reaction:
-
Combine the two solutions in a reaction vessel.
-
Stir the reaction mixture at room temperature. For slow reactions, gentle heating (e.g., 37-50 °C) can be applied if the reactants are thermally stable.
-
-
Monitoring:
-
Monitor the reaction progress using an appropriate analytical method, such as HPLC, LC-MS, or ¹H NMR, to track the consumption of starting materials and the formation of the product.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration.
-
If soluble, the product may be purified from the reaction mixture using standard techniques like extraction or chromatography.
-
References
Technical Support Center: Purification of m-PEG7-Hydrazide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the purification of m-PEG7-Hydrazide conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound conjugates?
A1: The principal challenge lies in the efficient removal of unreacted this compound linker and other reaction byproducts from the final conjugate. Due to the relatively small size of the this compound linker, the size difference between the unreacted linker and a small biomolecule conjugate (e.g., a peptide) can be minimal, making separation by traditional size-based methods demanding.[1]
Q2: What are the most effective methods for purifying this compound conjugates?
A2: The most effective purification strategies are contingent on the properties of the conjugated molecule (e.g., protein, peptide, small molecule). Commonly employed and effective techniques include:
-
Size Exclusion Chromatography (SEC): Particularly effective for larger biomolecule conjugates where a significant size differential exists between the conjugate and the free linker.[1][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is very effective for purifying peptide and small molecule conjugates and can also resolve different species of PEGylated proteins.[]
-
Tangential Flow Filtration (TFF) / Dialysis: Useful for removing excess small molecule reagents from larger protein conjugates. The choice of membrane with an appropriate molecular weight cut-off (MWCO) is critical.[]
Q3: What are potential side reactions or byproducts in a hydrazone ligation with this compound?
A3: Hydrazone formation is a reversible reaction, and its stability can be pH-dependent. Potential side reactions and byproducts include:
-
Hydrolysis of the hydrazone bond: This can occur under certain pH conditions, leading to the dissociation of the conjugate.
-
Formation of oligomeric or polymeric side products: This can happen in the absence of preorganization of the reacting molecules.
-
Oxidation of the hydrazide: The hydrazide group can be susceptible to oxidation, leading to inactive linker.
-
Reaction with other electrophiles: Due to their nucleophilicity, hydrazides can potentially react with other electrophilic species present in the reaction mixture.
Q4: How can I monitor the success and purity of my conjugation and purification?
A4: A combination of analytical techniques is recommended:
-
RP-HPLC: To separate and quantify the conjugate, unreacted biomolecule, and unreacted this compound.
-
Size Exclusion Chromatography (SEC): To assess the presence of aggregates and separate based on hydrodynamic radius.
-
Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight of the conjugate and identify any byproducts.
-
SDS-PAGE: For a qualitative assessment of the increase in molecular weight of a protein conjugate upon PEGylation.
Troubleshooting Guides
Below are common problems encountered during the purification of this compound conjugates, along with their possible causes and solutions.
| Problem | Possible Cause | Solution |
| Low Yield of Purified Conjugate | Incomplete conjugation reaction. | Optimize reaction conditions (pH, temperature, reaction time). Consider using a catalyst like aniline to improve reaction efficiency. |
| Loss of product during purification. | For SEC, ensure the column is not interacting with the conjugate. For TFF/Dialysis, use a membrane with an appropriate MWCO to prevent loss of a smaller conjugate. | |
| Instability of the hydrazone bond. | Ensure the pH of your purification buffers is compatible with hydrazone stability (typically neutral to slightly acidic). | |
| Presence of Unreacted this compound in Final Product | Inefficient purification method. | For SEC, select a column with a fractionation range appropriate for the size difference between your conjugate and the free linker. For TFF/Dialysis, perform sufficient diafiltration volumes to wash out the small linker. |
| Overloading of the purification system. | Reduce the amount of crude sample loaded onto the chromatography column or into the TFF system. | |
| Presence of Multiple Peaks in HPLC Analysis of Purified Product | Formation of positional isomers. | If the biomolecule has multiple potential conjugation sites, this is expected. RP-HPLC can often separate these isomers. |
| Hydrolysis of the conjugate during analysis. | Ensure the mobile phase pH is appropriate. | |
| Presence of aggregated conjugate. | Analyze by SEC to confirm. Optimize storage and handling conditions to minimize aggregation. | |
| Poor Resolution in SEC Purification | Small size difference between conjugate and unreacted linker. | This is a common challenge with small PEGs like m-PEG7. Consider using a high-resolution SEC column with a smaller bead size. Alternatively, RP-HPLC may be a more suitable purification method. |
| Non-specific interactions with the SEC column matrix. | Modify the mobile phase by adding salts or organic modifiers to minimize these interactions. |
Experimental Protocols
Protocol 1: Purification of a Peptide-m-PEG7-Hydrazide Conjugate using RP-HPLC
This protocol is suitable for the purification of smaller conjugates where there is a significant difference in hydrophobicity between the conjugate and the unreacted starting materials.
Materials:
-
Crude conjugation reaction mixture.
-
RP-HPLC system with a UV detector.
-
C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Method:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in Mobile Phase A.
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides and 280 nm if aromatic residues are present).
-
Fraction Collection: Collect fractions corresponding to the desired conjugate peak.
-
Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the conjugate.
Protocol 2: Purification of a Protein-m-PEG7-Hydrazide Conjugate using Size Exclusion Chromatography (SEC)
This protocol is ideal for purifying larger protein conjugates from the smaller, unreacted this compound.
Materials:
-
Crude conjugation reaction mixture.
-
SEC system with a UV detector.
-
SEC column with an appropriate molecular weight fractionation range (e.g., a column suitable for separating proteins in the desired MW range from small molecules).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
Method:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the crude reaction mixture onto the column. Ensure the sample volume does not exceed the recommended loading volume for the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection and Fractionation: Monitor the elution at 280 nm. The conjugate will typically elute first, followed by the unreacted protein, and finally the unreacted this compound. Collect fractions corresponding to the conjugate peak.
-
Purity Assessment: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to assess purity.
Protocol 3: Removal of Excess this compound using Tangential Flow Filtration (TFF)
This method is suitable for buffer exchange and removing small molecule impurities from larger protein conjugates.
Materials:
-
TFF system.
-
TFF cassette with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein conjugate).
-
Diafiltration buffer (the desired final buffer for the conjugate).
Method:
-
System Setup: Assemble the TFF system and install the membrane according to the manufacturer's instructions.
-
Equilibration: Equilibrate the system with the diafiltration buffer.
-
Concentration (Optional): Concentrate the crude reaction mixture to a smaller volume.
-
Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. Perform 5-10 diavolumes to ensure complete removal of the unreacted this compound.
-
Final Concentration: Concentrate the purified conjugate to the desired final concentration.
-
Analysis: Confirm the removal of the unreacted linker by analyzing the permeate and the final product by RP-HPLC.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Separation by hydrophobicity | High resolution, can separate isomers, good for analytical and preparative scales. | Requires organic solvents, may denature some proteins. | Peptides, small molecules, and stable protein conjugates. |
| SEC | Separation by hydrodynamic radius | Mild conditions, preserves protein structure. | Lower resolution, can be challenging if the size difference is small. | Large protein conjugates where there is a significant size difference from the free linker. |
| TFF/Dialysis | Separation by molecular weight cut-off | Scalable, good for buffer exchange. | May not achieve high purity alone, potential for product loss with incorrect MWCO. | Removal of excess small reagents from large protein conjugates. |
Visualizations
References
Technical Support Center: Aniline as a Catalyst for m-PEG7-Hydrazide Reactions
Welcome to the technical support center for optimizing m-PEG7-Hydrazide reaction kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of aniline as a catalyst in hydrazone ligation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of aniline in this compound reactions?
Aniline acts as a nucleophilic catalyst in the reaction between a hydrazide (like this compound) and an aldehyde or ketone to form a hydrazone bond. The reaction can be slow at neutral pH, and aniline significantly accelerates the rate of this conjugation.
Q2: How does aniline catalyze the hydrazone formation?
Aniline first reacts with the aldehyde or ketone to form a reactive Schiff base intermediate. This intermediate is more electrophilic than the original carbonyl compound. The hydrazide then attacks this activated intermediate in a rapid transimination reaction to form the final, more stable hydrazone product.[1]
Q3: What is the optimal pH for an aniline-catalyzed this compound reaction?
While hydrazone formation is often favored at a slightly acidic pH (around 4.5-6.0), many biomolecules are not stable under these conditions. Aniline is an effective catalyst at both acidic and neutral pH (7.0-7.4), making it suitable for bioconjugation reactions under physiological conditions.[1] The catalytic effect of aniline can be even more pronounced at acidic pH.
Q4: Is aniline the most effective catalyst for this reaction?
While aniline is a classic and widely used catalyst, more efficient catalysts have been developed. For instance, substituted anilines and other aromatic amines like m-phenylenediamine (mPDA) have shown even greater rate enhancements.[1][2] However, aniline is readily available and effective for many applications.
Q5: Can aniline be used at high concentrations to further increase the reaction rate?
The reaction rate is dependent on the aniline concentration. However, aniline has limited solubility in aqueous solutions (approximately 100 mM).[3] Using aniline at its solubility limit can maximize the catalytic effect. For even faster reactions, more soluble and efficient catalysts like mPDA can be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient Reaction Kinetics: The uncatalyzed reaction at neutral pH can be very slow. | Add aniline to the reaction mixture at a concentration of 10-100 mM to accelerate the reaction rate. |
| Incorrect pH: The pH of the reaction buffer may not be optimal for hydrazone formation or aniline catalysis. | Ensure the pH of your reaction buffer is between 4.5 and 7.4. For sensitive biomolecules, maintain a pH of 7.0-7.4. | |
| Hydrolysis of Hydrazone: The hydrazone bond can be reversible, especially at low pH. | If the product is purified and stored in an acidic buffer, consider moving to a neutral or slightly basic buffer (pH 7.4) to improve stability. | |
| Suboptimal Reagent Concentrations: Low concentrations of this compound or the carbonyl-containing molecule will slow down the bimolecular reaction. | If possible, increase the concentration of one or both reactants. | |
| Side Product Formation | Schiff Base with Aniline: At high concentrations, aniline can compete with the hydrazide and form a stable Schiff base with the aldehyde, which may be a significant side product. | If excessive side product formation is observed, consider reducing the aniline concentration or using a more efficient catalyst at a lower concentration. |
| Oxidation of Aniline: Aniline can be susceptible to oxidation, which may introduce impurities. | Prepare fresh aniline solutions and consider de-gassing buffers to minimize oxidation. | |
| Inconsistent Results | Variability in Aniline Concentration: Inconsistent preparation of the aniline catalyst solution. | Prepare a stock solution of aniline and add a consistent volume to each reaction. |
| pH Drift: The pH of the reaction mixture may change over time, affecting the reaction rate. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. |
Data Presentation
The following tables summarize the quantitative impact of aniline on hydrazone formation kinetics based on model reactions closely related to this compound conjugations.
Table 1: Effect of Aniline on Hydrazone Formation Rate Constant
| Reaction Conditions | Rate Constant (k₁) [M⁻¹s⁻¹] | Fold Increase |
| Uncatalyzed | 2.6 ± 0.1 | - |
| With 10 mM Aniline | 190 ± 10 | ~73 |
Data adapted from a model reaction between a 6-hydrazinopyridyl-peptide and benzaldehyde at pH 7.
Table 2: Comparison of Aniline and m-Phenylenediamine (mPDA) as Catalysts
| Catalyst (at 100 mM) | Observed Rate Constant (k_obs) [M⁻¹s⁻¹] | Rate Enhancement vs. Uncatalyzed |
| Aniline | 10.3 | Significant (exact fold depends on uncatalyzed rate) |
| m-Phenylenediamine (mPDA) | 27.0 | ~2.6 times more efficient than aniline at the same concentration |
Data from a model oxime ligation reaction, demonstrating the relative catalytic efficiency.
Table 3: Impact of Aniline on Antibody-Hydrazide Coupling Efficiency
| Condition | Coupling Efficiency | Reaction Time |
| Without Aniline | ~50% | > 8 hours |
| With Aniline | >90% | < 4 hours |
Data from a study on antibody immobilization using aldehyde-hydrazide chemistry.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed this compound Conjugation to an Aldehyde-Containing Molecule
-
Reagent Preparation:
-
Prepare a stock solution of your aldehyde-containing molecule in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a fresh 200 mM stock solution of aniline in the same buffer. Note: Ensure the aniline is fully dissolved. Gentle warming may be necessary.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the aldehyde-containing molecule to the desired final concentration.
-
Add this compound to the reaction vessel. A 1.5 to 5-fold molar excess of the hydrazide over the aldehyde is commonly used.
-
Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
The progress of the reaction can be monitored by a suitable analytical method (e.g., HPLC, mass spectrometry, or SDS-PAGE for protein conjugations).
-
-
Purification:
-
Once the reaction has reached the desired level of completion, the PEGylated conjugate can be purified to remove excess reagents and aniline.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol is suitable for reactions where the formation of the hydrazone bond results in a change in UV-Vis absorbance at a specific wavelength.
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Scan the UV-Vis spectrum of the purified hydrazone product to identify the λ_max where the product absorbs and the starting materials have minimal absorbance.
-
-
Prepare Reaction Mixtures:
-
Prepare two reaction mixtures as described in Protocol 1: one with aniline (catalyzed) and one without (uncatalyzed).
-
Prepare the mixtures directly in a quartz cuvette or prepare a larger volume and transfer an aliquot to the cuvette.
-
-
Kinetic Measurement:
-
Place the cuvette in a temperature-controlled spectrophotometer.
-
Record the absorbance at the predetermined λ_max at regular time intervals.
-
Continue monitoring until the reaction reaches a plateau (equilibrium).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The initial rate of the reaction can be determined from the initial slope of the curve.
-
The observed rate constant (k_obs) can be calculated by fitting the data to the appropriate rate equation (e.g., second-order kinetics).
-
Visualizations
Caption: Aniline-catalyzed hydrazone formation workflow.
Caption: Troubleshooting logic for low this compound reaction yield.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
strategies to control the degree of PEGylation with m-PEG7-Hydrazide
Welcome to the technical support center for m-PEG7-Hydrazide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively control the degree of PEGylation in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the PEGylation process with this compound.
Issue 1: Low or No PEGylation Efficiency
Question: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I improve the efficiency of the reaction between this compound and my aldehyde-containing molecule?
Answer:
Low PEGylation efficiency is a common issue that can be attributed to several factors related to the reaction conditions and the integrity of the reactants. Here is a systematic guide to troubleshooting this problem:
Possible Causes and Solutions:
-
Suboptimal pH of the Reaction Buffer: The formation of a stable hydrazone bond between a hydrazide and an aldehyde is pH-dependent. The reaction is typically most efficient in a slightly acidic buffer, with a pH range of 5.0 to 7.0.[1][2]
-
Recommendation: Prepare a fresh reaction buffer, such as 100 mM sodium acetate, and carefully adjust the pH to 5.5.[1] Avoid buffers containing primary amines, like Tris, as they can compete with the hydrazide for reaction with the aldehyde.
-
-
Incorrect Molar Ratio of Reactants: An insufficient amount of this compound relative to the aldehyde-containing molecule will result in a low yield of the PEGylated product.
-
Recommendation: Increase the molar excess of this compound. A 10- to 50-fold molar excess is a good starting point, but the optimal ratio should be determined empirically for your specific molecule.[1]
-
-
Inefficient Reaction Kinetics: The reaction may be too slow under your current conditions.
-
Recommendation 1: Increase the reaction time. While 2-4 hours at room temperature is often sufficient, extending the incubation period (e.g., overnight at 4°C) can improve yields, especially for sensitive molecules.[1]
-
Recommendation 2: Consider the use of a catalyst. Aniline has been shown to catalyze the formation of hydrazone bonds, leading to significantly higher yields and faster reaction times.
-
-
Degradation of Reactants: The aldehyde on your molecule of interest may be unstable, or the this compound may have degraded.
-
Recommendation: Ensure your aldehyde-containing molecule has been freshly prepared or properly stored. Verify the integrity of the this compound; it should be stored desiccated at -20°C.
-
Issue 2: Inconsistent Degree of PEGylation
Question: I am getting variable results in the degree of PEGylation across different batches of my experiment. How can I achieve better consistency?
Answer:
Inconsistency in the degree of PEGylation often points to a lack of precise control over key reaction parameters. To ensure reproducibility, it is crucial to standardize your experimental protocol.
Possible Causes and Solutions:
-
Variability in Reaction Parameters: Minor differences in pH, temperature, reactant concentrations, and reaction time between batches can lead to significant variations in the outcome.
-
Recommendation: Maintain strict control over all reaction conditions. Use a calibrated pH meter, a temperature-controlled incubator, and precisely measured concentrations of all reactants. Document all parameters for each experiment.
-
-
Inaccurate Quantification of Reactants: If the concentration of your starting materials is not accurately determined, the molar ratio will be inconsistent.
-
Recommendation: Accurately determine the concentration of your aldehyde-containing molecule before each experiment using a reliable method (e.g., UV-Vis spectroscopy for proteins). Prepare fresh stock solutions of this compound.
-
-
Heterogeneity of the Starting Material: If your target molecule has multiple potential aldehyde sites, the distribution of PEGylation may vary.
-
Recommendation: Characterize your starting material to understand the number and accessibility of aldehyde groups. Purification of the starting material may be necessary to ensure homogeneity.
-
Issue 3: Instability of the PEGylated Conjugate
Question: My purified PEGylated product appears to be degrading over time, showing a loss of the PEG chain. Why is this happening and how can I improve its stability?
Answer:
The stability of the hydrazone bond formed between this compound and an aldehyde is pH-sensitive. This characteristic is often exploited for drug delivery but can be a challenge if long-term stability is required.
Possible Causes and Solutions:
-
Hydrolysis of the Hydrazone Bond: The hydrazone linkage is susceptible to hydrolysis, especially under acidic conditions (pH < 6).
-
Recommendation 1: Store your purified conjugate in a buffer at neutral or slightly alkaline pH (e.g., pH 7.4) to minimize hydrolysis.
-
Recommendation 2: For applications requiring higher stability, the hydrazone bond can be reduced to a more stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride.
-
-
Structural Nature of the Aldehyde: Hydrazones derived from aliphatic aldehydes (like those often generated on biomolecules) are generally more susceptible to hydrolysis than those from aromatic aldehydes.
-
Recommendation: If possible, consider the chemistry used to generate the aldehyde group on your target molecule. However, for most applications, controlling the pH and considering reduction of the bond are the most practical solutions.
-
Factors Influencing the Degree of PEGylation
Caption: Factors controlling the degree of PEGylation.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for reacting this compound with an aldehyde?
The optimal pH for forming a hydrazone bond is typically between 5.0 and 7.0. A common starting point is a pH of 5.5 in a sodium acetate buffer.
2. What molar ratio of this compound to my molecule should I use?
A molar excess of this compound is recommended to drive the reaction to completion. A starting point of 10- to 50-fold molar excess is often suggested. The optimal ratio will depend on your specific molecule and desired degree of PEGylation and should be determined empirically.
3. How can I determine the degree of PEGylation?
Several analytical techniques can be used to quantify the degree of PEGylation:
-
Mass Spectrometry (MALDI-MS or ESI-MS): This method can determine the molecular weight of the PEGylated species, allowing for the calculation of the average number of PEG chains attached.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can separate PEGylated species from the un-PEGylated molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the PEG and the protein.
-
Colorimetric Assays: Assays like the barium/iodide method can be used for the direct quantification of PEG in bioconjugates.
4. Can I use a catalyst to speed up the reaction?
Yes, aniline can be used as a catalyst to significantly increase the rate of hydrazone bond formation. This can lead to higher yields in shorter reaction times.
5. How should I store this compound?
This compound should be stored at -20°C and protected from moisture (desiccated). Before use, allow the vial to warm to room temperature before opening to prevent condensation.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 5.0 - 7.0 | Optimal for hydrazone bond formation. |
| Molar Ratio (PEG:Molecule) | 10x - 50x excess | Should be optimized for the specific application. |
| Reaction Time | 2 - 4 hours (RT) to overnight (4°C) | Longer times may be needed for sensitive molecules or lower temperatures. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive molecules. |
| Buffer Composition | 100 mM Sodium Acetate | Avoid primary amine buffers (e.g., Tris). |
Experimental Protocols
Protocol: PEGylation of an Aldehyde-Containing Protein
This protocol provides a general procedure for the PEGylation of a protein with available aldehyde groups using this compound.
Materials:
-
Aldehyde-containing protein
-
This compound
-
Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Purification system (e.g., Size-Exclusion Chromatography column)
-
Analytical instruments for characterization (e.g., HPLC, Mass Spectrometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde-containing protein in the Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the Conjugation Buffer).
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Following the incubation, remove the unreacted this compound and any byproducts. Size-Exclusion Chromatography (SEC) is a common method for this purification step.
-
-
Characterization of the PEGylated Protein:
-
Analyze the purified conjugate to determine the degree of PEGylation using appropriate analytical techniques such as SEC-HPLC, MALDI-TOF MS, or SDS-PAGE.
-
Experimental Workflow for PEGylation Control
Caption: Workflow for controlling PEGylation.
References
minimizing side reactions during m-PEG7-Hydrazide conjugation
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize side reactions and maximize efficiency during m-PEG7-Hydrazide conjugation experiments.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation process in a question-and-answer format.
Question 1: Why is my conjugation yield consistently low or non-existent?
Low conjugation efficiency can stem from several factors related to the reactants, reaction conditions, or the stability of the formed bond.
-
Potential Cause 1: Incorrect pH of the reaction buffer.
-
Solution: The formation of the hydrazone bond is highly pH-dependent. The optimal pH is typically in the mildly acidic range (pH 4.5-6.0) to facilitate protonation of the carbonyl oxygen, which increases its electrophilicity.[1] However, for biomolecules sensitive to low pH, the reaction can be performed at a more neutral pH (6.5-7.4), though this may require longer reaction times or the use of a catalyst.[1][2][3] Verify the pH of your buffer immediately before starting the reaction.
-
-
Potential Cause 2: Inefficient generation of aldehyde/ketone groups on the target molecule.
-
Solution: If you are generating aldehydes on a glycoprotein via periodate oxidation, ensure this step is performed efficiently. Use fresh sodium periodate solution and optimize the concentration and incubation time. It is critical to quench any residual periodate with an agent like glycerol or ethylene glycol before adding the this compound to prevent oxidation of the hydrazide group.[4] Subsequently, purify the oxidized molecule to remove excess reagents.
-
-
Potential Cause 3: Degradation of the this compound reagent.
-
Solution: Hydrazide moieties can be susceptible to oxidation and hydrolysis if not stored correctly. Store the reagent at -20°C or lower in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions fresh for best results.
-
-
Potential Cause 4: Insufficient molar excess of the PEG reagent.
-
Solution: The conjugation reaction is bimolecular, and its rate depends on the concentration of both reactants. Use a molar excess of the this compound reagent to drive the reaction towards product formation. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically for your specific molecule.
-
Question 2: I'm observing unexpected byproducts in my final product analysis (e.g., via HPLC or MS). What could be the cause?
The presence of unexpected species can indicate side reactions involving the reactants or impurities.
-
Potential Cause 1: Side reactions from reducing agents.
-
Solution: If you are using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to stabilize the hydrazone bond into a more stable secondary amine, be aware that commercial sources of NaBH₃CN can contain free cyanide as an impurity. This cyanide can react with your aldehyde/ketone to form cyanohydrins or with the intermediate imine to form cyanoamines, leading to unwanted, covalently modified byproducts. It is crucial to source high-purity NaBH₃CN or screen lots for cyanide content.
-
-
Potential Cause 2: Reaction of hydrazide with other functional groups.
-
Solution: While hydrazides are highly selective for aldehydes and ketones, they can react with other activated carbonyls like esters or acid chlorides under certain conditions. Ensure your buffers are free from any components that could contain reactive carbonyls.
-
-
Potential Cause 3: Formation of azines.
-
Solution: Hydrazones can sometimes react with a second equivalent of an aldehyde or ketone to form an azine (R₂C=N-N=CR₂), especially if there is a large excess of the carbonyl compound. This can be minimized by controlling the stoichiometry and using an excess of the hydrazide reagent.
-
Question 3: My conjugate appears to be degrading during purification or storage. How can I improve its stability?
The stability of the final conjugate is primarily determined by the stability of the hydrazone bond.
-
Potential Cause 1: Hydrolysis of the hydrazone bond.
-
Solution: The hydrazone bond is reversible and susceptible to hydrolysis, particularly under acidic conditions. If your application requires stability at low pH, consider the nature of the carbonyl on your target molecule. Hydrazones formed from aromatic aldehydes are significantly more stable against hydrolysis than those formed from aliphatic aldehydes. For purification and storage, use buffers at a neutral or slightly alkaline pH (7.0-8.0). If instability remains an issue, you can reduce the hydrazone bond to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride.
-
-
Potential Cause 2: Degradation in biological media.
-
Solution: Components within plasma and other biological fluids can accelerate the degradation of hydrazone bonds, even at neutral pH. If the conjugate is intended for in vivo use, it is essential to test its stability in the relevant biological matrix.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conjugation? A1: The conjugation reaction proceeds via nucleophilic addition-elimination. The nucleophilic hydrazide group (-NH₂) on the PEG reagent attacks the electrophilic carbonyl carbon of an aldehyde or ketone on the target molecule. This is followed by the elimination of a water molecule to form a stable C=N double bond, known as a hydrazone bond.
Q2: What is the optimal pH for the reaction? A2: The optimal reaction pH is a compromise. A mildly acidic environment (pH 4.5-6.0) is often ideal because it protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack. However, at very low pH, the hydrazide itself becomes protonated, losing its nucleophilicity. For sensitive biomolecules, performing the reaction at neutral pH (6.5-7.4) is common, although it may proceed more slowly.
Q3: Can a catalyst be used to improve the reaction rate? A3: Yes, aniline and its derivatives are effective catalysts for hydrazone formation, especially at neutral pH. Aniline acts by first forming a more reactive Schiff base with the aldehyde, which is then readily displaced by the hydrazide. This can significantly increase reaction efficiency and yield, allowing for lower concentrations of the PEG reagent to be used.
Q4: How should I store my this compound reagent? A4: this compound should be stored at -20°C or below in a tightly sealed container with a desiccant to protect it from moisture. Before use, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the reagent.
Q5: What analytical methods are recommended for characterizing the final conjugate? A5: A combination of methods is typically used:
-
SDS-PAGE: Provides a quick visual confirmation of conjugation by showing an increase in the molecular weight of the protein.
-
HPLC/UPLC: Techniques like Size-Exclusion Chromatography (SEC) and Reversed-Phase (RP) HPLC are used to separate the PEG-conjugate from unreacted protein and excess PEG reagent, allowing for quantification and purity assessment.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can confirm the identity of the conjugate by measuring its molecular weight and can be used to determine the average number of PEG molecules attached (the degree of PEGylation).
Data Presentation
Table 1: pH Influence on Hydrazone Formation and Stability
| pH Range | Effect on Reaction Rate | Hydrazone Bond Stability | Recommendation |
| < 4.0 | Decreased | Prone to rapid hydrolysis | Generally avoid; hydrazide becomes protonated and non-nucleophilic. |
| 4.5 - 6.0 | Optimal for many reactions | Moderately stable; hydrolysis rate increases as pH drops. | Ideal for efficient conjugation of robust molecules. |
| 6.5 - 7.4 | Slower; catalyst recommended | Generally stable, but can be degraded by plasma components. | Recommended for pH-sensitive biomolecules. Aniline catalyst can boost efficiency. |
| > 7.5 | Decreased | Generally stable | Not optimal for the initial conjugation reaction. |
Table 2: Common Catalysts for Hydrazone Ligation
| Catalyst | Recommended Concentration | Optimal pH Range | Notes |
| Aniline | 10-100 mM | 6.0 - 7.4 | The most common catalyst; significantly increases reaction rates at neutral pH. |
| m-Phenylenediamine (mPDA) | 10-50 mM | 7.0 - 7.3 | Reported to be more efficient than aniline for similar reactions. |
| Arginine | 10-50 mM | 6.0 - 7.0 | A biocompatible catalyst that can also help prevent protein aggregation. |
Experimental Protocols
Protocol 1: General Conjugation of this compound to an Oxidized Glycoprotein
This protocol describes the generation of aldehyde groups on a glycoprotein followed by conjugation.
-
Antibody Preparation & Oxidation:
-
Exchange the glycoprotein into an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). The protein concentration should be between 1-10 mg/mL.
-
Prepare a fresh stock solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Add the NaIO₄ solution to the glycoprotein to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15-20 mM and incubate for 10-15 minutes.
-
Immediately purify the oxidized glycoprotein using a desalting column (e.g., G-25) equilibrated with the conjugation buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).
-
-
Conjugation Reaction:
-
Prepare a 50 mM stock solution of this compound in the conjugation buffer (or an appropriate solvent like DMSO if solubility is an issue).
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the purified, oxidized glycoprotein solution.
-
If using a catalyst (e.g., aniline), add it to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate the reaction for 2-12 hours at room temperature with gentle agitation. Monitor the reaction progress if possible.
-
-
Purification:
-
Purify the PEG-glycoprotein conjugate using Size-Exclusion Chromatography (SEC) to remove excess PEG reagent and catalyst. Use a column with a suitable fractionation range for your conjugate.
-
Collect fractions and analyze them via SDS-PAGE and UV-Vis spectroscopy to identify those containing the purified conjugate.
-
Pool the desired fractions, concentrate if necessary, and exchange into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Analysis of Conjugate Purity by RP-HPLC
This method can be used to separate the unconjugated protein from the PEGylated species.
-
System: HPLC or UPLC system with a UV detector.
-
Column: C4 or C8 reversed-phase column suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 40-80 °C (higher temperatures can improve peak shape for large proteins).
-
Detection: 280 nm (for protein) and/or 220 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B (linear gradient)
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
-
Analysis: Inject the unconjugated starting material, the crude reaction mixture, and the purified conjugate. The PEGylated protein will typically elute earlier than the more hydrophobic unconjugated protein. Integrate the peaks to assess purity.
Visualizations
Caption: Workflow for this compound conjugation to a glycoprotein.
Caption: Troubleshooting logic for low this compound conjugation yield.
References
Technical Support Center: Addressing the Hydrolytic Instability of Hydrazone Linkages
This guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting strategies to manage the hydrolytic instability of hydrazone linkages in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a hydrazone linkage, and why is it used in applications like drug delivery?
A hydrazone linkage is a covalent bond formed by the condensation reaction between a hydrazine derivative (containing an -NHNH2 group) and a carbonyl compound (an aldehyde or a ketone). This linkage is particularly valuable in drug delivery, especially for Antibody-Drug Conjugates (ADCs), because its stability is pH-dependent.[1][2] Hydrazone bonds are relatively stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and cleave in the more acidic environments found within tumor tissues or specific intracellular compartments like endosomes and lysosomes (pH 4.0-6.0).[1][][4] This targeted release mechanism minimizes premature drug release in systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.
Q2: What are the primary factors that contribute to the hydrolytic instability of hydrazone linkages?
The primary factor is pH. Hydrazone hydrolysis is acid-catalyzed. The mechanism involves the protonation of one of the nitrogen atoms in the hydrazone bond, which makes the carbon atom more susceptible to nucleophilic attack by a water molecule. Other key factors influencing stability include:
-
Electronic Effects: Electron-donating groups near the hydrazone bond can increase electron density, making protonation easier and thus accelerating hydrolysis. Conversely, electron-withdrawing groups can decrease the rate of hydrolysis by reducing the propensity for protonation.
-
Steric Hindrance: Bulky groups near the linkage can physically shield it from water molecules, thereby increasing its stability.
-
Structural Features: Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization.
Q3: My hydrazone-linked conjugate is degrading too quickly at neutral pH (e.g., in plasma). How can I increase its stability?
Premature degradation at physiological pH (7.4) is a common challenge that can lead to off-target toxicity. To enhance stability, consider the following strategies:
-
Incorporate Aromatic Structures: Replace aliphatic aldehydes or ketones with aromatic ones. The resonance delocalization of electrons in the aromatic ring stabilizes the hydrazone bond.
-
Introduce Steric Hindrance: Design the linker with bulky groups (e.g., methyl or cycloalkyl groups) adjacent to the hydrazone bond to physically block the approach of water.
-
Utilize Electron-Withdrawing Groups: Attaching electron-withdrawing substituents to the hydrazine moiety can reduce the basicity of the nitrogen atoms, making them less prone to protonation and subsequent hydrolysis.
-
Modify the Hydrazine Component: Acylhydrazones (formed from acylhydrazides) are often more stable at neutral pH compared to alkylhydrazones.
Q4: My conjugate is not releasing the payload efficiently in the acidic environment of the endosome/lysosome. What adjustments can I make?
If the hydrazone linker is too stable, the therapeutic payload may not be released effectively at the target site. To increase the rate of acid-catalyzed cleavage, you can:
-
Use Aliphatic Carbonyls: Hydrazones derived from aliphatic aldehydes or ketones are generally more susceptible to acid-catalyzed hydrolysis than their aromatic counterparts.
-
Introduce Electron-Donating Groups: Placing electron-donating substituents on the carbonyl-containing ring can facilitate protonation of the hydrazone nitrogen, accelerating the cleavage process.
-
Reduce Steric Hindrance: Ensure the linkage is not overly crowded, allowing for efficient access by water molecules once the target acidic compartment is reached.
Troubleshooting Guides
Problem 1: High variability in hydrolysis rates between experimental batches.
-
Possible Cause: Inconsistent buffer preparation or composition. The rate of hydrazone hydrolysis is highly sensitive to pH. Minor variations in buffer pH can lead to significant differences in stability.
-
Troubleshooting Steps:
-
Strictly standardize buffer preparation protocols. Always verify the final pH of each buffer batch with a calibrated pH meter.
-
Ensure all components, including salts and any organic co-solvents, are added in the correct order and concentration.
-
Use high-purity reagents to avoid contaminants that could alter the pH or catalyze side reactions.
-
Problem 2: Premature cleavage of an Antibody-Drug Conjugate (ADC) linker in plasma stability assays.
-
Possible Cause 1: Insufficient intrinsic stability of the linker at pH 7.4. The linker chemistry may be too sensitive to hydrolysis even at neutral pH.
-
Solution: Re-engineer the linker based on the principles outlined in FAQ Q3. The goal is to find a balance where the linker is sufficiently stable in circulation but cleaves efficiently at the target. A common strategy is to use an acylhydrazone derived from a hindered aromatic ketone.
-
Possible Cause 2: Enzymatic degradation. While less common for the hydrazone bond itself, other parts of the linker or conjugate could be susceptible to plasma enzymes.
-
Solution: Analyze the degradation products using LC-MS to determine the exact cleavage site. If cleavage is occurring at a site other than the hydrazone, that part of the linker must be redesigned.
Data on Hydrazone Linker Stability
The stability of a hydrazone linkage is typically quantified by its half-life (t½) under specific pH and temperature conditions. The following tables summarize representative data to guide linker selection.
Table 1: Influence of Carbonyl Structure on Hydrazone Half-Life (t½)
| Linker Type | Carbonyl Precursor | pH | Temperature (°C) | Half-Life (t½) | Reference(s) |
| Aliphatic Hydrazone | Aliphatic Aldehyde | 7.4 | 37 | 20 - 150 minutes | |
| Aliphatic Hydrazone | Aliphatic Aldehyde | 5.5 | 37 | < 2 minutes | |
| Aromatic Hydrazone | Aromatic Aldehyde | 7.4 | 37 | > 72 hours | |
| Aromatic Hydrazone | Aromatic Aldehyde | 5.5 | 37 | > 48 hours | |
| Acylhydrazone | Aromatic Ketone | 7.4 | 37 | Stable (hours to days) | |
| Acylhydrazone | Aromatic Ketone | 5.0 | 37 | Rapid cleavage (minutes to hours) |
Note: Data is compiled from various studies and experimental conditions may differ. These values should be used as a general guide.
Table 2: Effect of Substituents on Hydrazone Stability
| Linker Component | Substituent Type on Carbonyl Ring | Effect on Stability at Neutral pH | Rationale | Reference(s) |
| Any Hydrazine | Electron-Donating Group (e.g., -OCH3) | Lower | Increases electron density, facilitating protonation and hydrolysis. | |
| Any Hydrazine | Electron-Withdrawing Group (e.g., -NO2) | Higher | Decreases electron density, hindering protonation and hydrolysis. |
Key Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone-Linked Conjugate
This protocol describes a typical procedure for conjugating a hydrazide-modified molecule (Molecule-A) to a carbonyl-containing molecule (Molecule-B).
-
Preparation of Reactants:
-
Dissolve the carbonyl-containing Molecule-B in a suitable organic solvent (e.g., ethanol or DMF).
-
Dissolve the hydrazide-modified Molecule-A in a slightly acidic aqueous buffer (e.g., acetate buffer, pH 4.5-5.5). The acidic condition catalyzes the reaction.
-
-
Condensation Reaction:
-
Add the solution of Molecule-B dropwise to the solution of Molecule-A with gentle stirring. A typical molar ratio is 1.1 equivalents of the carbonyl compound to 1.0 equivalent of the hydrazide.
-
Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by TLC or HPLC to check for the disappearance of the starting materials.
-
-
Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting hydrazone-linked conjugate using an appropriate chromatography method, such as silica gel column chromatography or preparative HPLC, to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques like ¹H NMR, Mass Spectrometry (MS), and analytical HPLC.
-
Protocol 2: In Vitro Hydrazone Stability Assay by RP-HPLC
This protocol outlines a method to determine the hydrolytic stability of a hydrazone conjugate at different pH values.
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 5.0 acetate buffer and pH 7.4 phosphate-buffered saline) to mimic endosomal and physiological conditions, respectively.
-
Sample Preparation:
-
Prepare a concentrated stock solution (e.g., 10 mM) of the hydrazone conjugate in an organic solvent like DMSO or acetonitrile.
-
Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µM). Ensure the final percentage of the organic solvent is low (<1%) to avoid influencing the hydrolysis rate.
-
-
Incubation: Incubate the buffer solutions containing the conjugate at 37°C in a temperature-controlled environment.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Sample Analysis by RP-HPLC:
-
Immediately analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
The mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA) and column (e.g., C18) should be optimized to achieve clear separation between the intact conjugate and its hydrolysis products (the original carbonyl and hydrazide components).
-
-
Data Analysis:
-
Integrate the peak area of the intact conjugate at each time point.
-
Plot the percentage of remaining intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.
-
Visual Guides
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.
Caption: Workflow for developing a stable hydrazone-linked conjugate.
Caption: Decision tree for troubleshooting premature hydrazone cleavage.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Quantifying m-PEG7-Hydrazide Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of m-PEG7-Hydrazide conjugation. The selection of an appropriate analytical technique is critical for the successful development and quality control of PEGylated biotherapeutics. This document outlines the principles, performance characteristics, and detailed protocols of key analytical methods to aid in the selection of the most suitable technique for your research needs.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker that contains a methoxy-terminated polyethylene glycol (PEG) chain of seven ethylene glycol units and a terminal hydrazide group. The hydrazide moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This chemistry is often employed for the site-specific PEGylation of glycoproteins after mild oxidation of their carbohydrate moieties to generate aldehydes, or for conjugation to molecules containing ketone handles. Accurate quantification of this conjugation is essential to determine the degree of PEGylation, assess reaction efficiency, and ensure the quality and consistency of the final product.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to quantify this compound conjugation. The choice of method depends on factors such as the nature of the conjugated molecule, the required sensitivity, the need for structural information, and the availability of instrumentation. The following tables provide a comparative summary of the most common methods.
Table 1: Quantitative Performance of Analytical Methods
| Method | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Precision (%RSD) | Accuracy (% Recovery) |
| RP-HPLC | Separation based on hydrophobicity. | ng-µg range | ng-µg range | Wide (e.g., 1-1000 µg/mL) | < 5% | 95-105% |
| SEC-HPLC | Separation based on hydrodynamic radius. | 3.125 µg/mL[1] | 12.5 µg/mL[1] | 12.5 to 2,000 µg/mL[1] | < 2.9%[2] | 78-120%[2] |
| IEX-HPLC | Separation based on net surface charge. | µg range | µg range | Dependent on sample | < 5% | 90-110% |
| LC-MS | Separation by HPLC coupled with mass detection. | High (ng-µg range) | High (ng-µg range) | Wide, requires internal standards | < 15% | 85-115% |
| ¹H NMR | Quantification of PEG protons relative to a standard. | ~10 µg/mL in biological fluids | ~30 µg/mL in biological fluids | Narrower, dependent on concentration | < 5% | 95-105% |
| TNBS Assay | Colorimetric assay for unreacted hydrazide groups. | nmol range | nmol range | 10 to 120 nmol for hydrazides | < 5% | Not directly applicable |
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. The addition of the hydrophilic this compound chain to a molecule will result in a shift in its retention time, allowing for the quantification of the conjugated and unconjugated species.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the conjugation reaction mixture or purified conjugate in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 280 nm (for proteins) or another appropriate wavelength depending on the chromophore of the conjugated molecule.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Calculate the percentage of conjugation by integrating the peak areas of the conjugated and unconjugated species.
-
A standard curve of the unconjugated molecule can be used for absolute quantification.
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Principle: SEC-HPLC separates molecules based on their size in solution (hydrodynamic radius). The addition of the PEG chain increases the size of the molecule, leading to an earlier elution time compared to the unconjugated molecule. This method is also effective for detecting and quantifying aggregates.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the sample at a concentration of approximately 2 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A column suitable for the molecular weight range of the conjugate (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Determine the relative amounts of conjugate, unconjugated molecule, and aggregates by integrating the respective peak areas.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. It provides confirmation of successful conjugation by detecting the mass increase corresponding to the this compound moiety and allows for detailed structural characterization.
Experimental Protocol:
-
Sample Preparation:
-
Desalt the sample using a suitable method (e.g., centrifugal filters).
-
Dissolve the conjugate in a solvent compatible with both LC and MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
-
LC-MS Conditions:
-
Chromatography: Use an RP-HPLC method as described in section 3.1.
-
Mass Spectrometry (ESI-QTOF):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 100-3000 m/z.
-
-
Post-Column Amine Addition (Optional): To simplify complex spectra from PEGylated compounds, a solution of 0.1% triethylamine in 50:50 acetonitrile:water can be introduced post-column via a T-junction.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the different species present in the sample.
-
Quantify the degree of PEGylation by comparing the intensities of the ion signals corresponding to the conjugated and unconjugated molecules.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy can provide absolute quantification of the degree of PEGylation without the need for a calibration curve. This is achieved by comparing the integral of the characteristic signal from the ethylene glycol protons of the PEG chain (around 3.6 ppm) to a well-resolved signal from the conjugated molecule or a known internal standard.
Experimental Protocol:
-
Sample Preparation:
-
Lyophilize the purified conjugate to remove buffer salts.
-
Dissolve a known amount of the conjugate (1-5 mg) in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) if a suitable proton signal from the conjugated molecule is not available.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).
-
Ensure a sufficient relaxation delay to allow for complete spin-lattice relaxation for accurate quantification.
-
-
Quantification:
-
Integrate the peak corresponding to the PEG ethylene glycol protons (~3.69 ppm) and the peak of the internal standard or a known proton signal from the conjugated molecule.
-
Calculate the molar ratio of PEG to the molecule to determine the degree of PEGylation.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Assay
Principle: The TNBS assay is a colorimetric method used to quantify free primary amino groups. In the context of this compound conjugation, it can be adapted to quantify the remaining unreacted hydrazide groups after the conjugation reaction. The reaction of TNBS with hydrazides produces a colored product that can be measured spectrophotometrically.
Experimental Protocol:
-
Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBS Solution: 0.01% (w/v) TNBS in the reaction buffer (prepare fresh).
-
Standard: A known concentration of a hydrazide-containing compound (e.g., adipic acid dihydrazide) for the standard curve.
-
-
Assay Procedure:
-
Prepare a standard curve of the hydrazide standard in the reaction buffer.
-
In a microplate, add 50 µL of the sample (conjugation reaction mixture) and standards.
-
Add 25 µL of the TNBS solution to each well.
-
Incubate at 37°C for 2 hours.
-
Stop the reaction by adding 12.5 µL of 1 N HCl.
-
Measure the absorbance at a wavelength determined to be the maximum for the hydrazide-TNBS product (typically around 335-500 nm).
-
-
Calculation:
-
Determine the concentration of unreacted hydrazide in the sample from the standard curve.
-
The extent of conjugation can be inferred by subtracting the amount of unreacted hydrazide from the initial amount.
-
Mandatory Visualizations
References
A Comparative Guide to the Serum Stability of m-PEG7-Hydrazide Conjugates
For researchers, scientists, and drug development professionals, the stability of a bioconjugate in serum is a critical parameter that dictates its therapeutic efficacy and safety profile. Premature cleavage of the linker connecting a payload to its delivery vehicle can lead to off-target toxicity and a reduced therapeutic index.[1][2] This guide provides an objective comparison of the serum stability of conjugates formed using m-PEG7-Hydrazide, focusing on the performance of the resulting hydrazone bond against other common conjugation chemistries, supported by experimental data.
The this compound linker is a heterobifunctional tool used in bioconjugation. The hydrazide group reacts with aldehydes or ketones to form a pH-sensitive hydrazone bond, while the PEG spacer enhances solubility and can reduce the immunogenicity of the final conjugate.[3][4] The stability of this hydrazone linkage in the physiological environment of serum is a primary consideration for its application.[3]
Understanding Hydrazone Linker Stability
Hydrazone linkers are renowned for their pH-sensitive nature. They are designed to be relatively stable at the physiological pH of blood (around 7.4) but cleave rapidly under the acidic conditions found within cellular endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This characteristic enables the controlled release of a payload inside the target cell.
However, the stability of the hydrazone bond is not absolute and is significantly influenced by several factors:
-
Chemical Structure: The stability of the hydrazone bond is highly dependent on the electronic and steric properties of the carbonyl (aldehyde or ketone) and hydrazine precursors. Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization. For instance, PEGylated hydrazone conjugates based on aromatic aldehydes have been shown to be highly stable at pH 7.4, with half-lives exceeding 72 hours.
-
Acyl vs. Alkyl Hydrazones: Acylhydrazones are generally more resistant to hydrolysis at neutral pH compared to alkylhydrazones, making them well-suited for applications requiring stability in circulation.
-
Plasma vs. Buffer Stability: A notable discrepancy often exists between the stability of hydrazone linkers in simple buffer solutions and in plasma. Plasma contains proteins and other small molecules that can catalyze the hydrolysis of the hydrazone bond, leading to a faster degradation rate and premature drug release than predicted by buffer-only experiments. Therefore, stability assessment in a biologically relevant matrix like plasma or serum is crucial.
Data Presentation: Comparative Stability of Linkers
The stability of hydrazone linkers can vary widely. While some show instability in plasma, others have been engineered for enhanced stability, making them suitable for clinical applications.
Table 1: Stability of Various Hydrazone Linkers at Different pH Values
| Linker Type | Condition | Stability Metric (Half-life, t½ or % Degradation) | Reference |
| General Hydrazone | pH 7.0 | 183 hours | |
| General Hydrazone | pH 5.0 | 4.4 hours | |
| Phenylketone-derived Hydrazone | Human and Mouse Plasma | t½ ≈ 2 days | |
| Aromatic Aldehyde-based PEG-Hydrazone | pH 7.4 | Highly stable, t½ not reached after 72h | |
| Aliphatic Aldehyde-based PEG-Hydrazone | pH 7.4 | Reasonably stable | |
| Aliphatic Aldehyde-based PEG-Hydrazone | pH 5.5 | Highly unstable, complete disappearance < 2 min | |
| Besponsa® Linker (N-acyl hydrazone) | In vivo (circulation) | 1.5–2% hydrolysis per day | |
| Silyl ether-based Linker (acid-cleavable) | Human Plasma | t½ > 7 days |
Table 2: Comparison of Plasma/Serum Stability Across Different Linker Chemistries
| Linker Class | Linker Example | Stability in Plasma/Serum | Key Characteristics | Reference |
| Acid-Cleavable | Hydrazone | Variable: t½ from hours to days, highly structure-dependent. | pH-sensitive cleavage. Stability can be tuned (e.g., aromatic vs. aliphatic). | |
| Enzyme-Cleavable | Valine-Citrulline (Val-Cit) | Highly Stable: t½ of 230 days in human plasma. | Cleaved by lysosomal proteases (e.g., Cathepsin B). Generally very stable in circulation. | |
| Enzyme-Cleavable | Phenylalanine-Lysine (Phe-Lys) | Moderately Stable: t½ of 30 days in human plasma. Less stable than Val-Cit. | Cleaved by lysosomal proteases. | |
| Enzyme-Cleavable | Sulfatase-cleavable | Highly Stable: > 7 days in mouse plasma. | Cleaved by sulfatase, an enzyme overexpressed in some tumors. | |
| Redox-Sensitive | Disulfide | Moderately Stable: Stability can be modulated by steric hindrance. | Cleaved by high intracellular glutathione (GSH) concentrations. | |
| Stable | Thioether (Maleimide-based) | Generally Stable: Can undergo retro-Michael reaction leading to payload exchange. | Forms a stable covalent bond. | |
| Stable | Triazole (Click Chemistry) | Exceptionally Stable: The triazole ring is very stable in biological systems. | Formed via highly specific click chemistry reactions. | |
| Stable | Amide | Highly Stable: Generally very stable under physiological conditions. | A common and robust linkage in bioconjugation. |
Experimental Protocols
A crucial experiment to quantify the stability of a bioconjugate is the in vitro plasma stability assay. This assay provides a reliable measure of the linker's integrity in a simulated physiological environment.
Protocol: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of cleavage of the this compound linker in a conjugate when incubated in plasma from a relevant species (e.g., human, mouse, rat).
-
Materials:
-
Test conjugate (e.g., Protein-PEG7-Hydrazone-Payload).
-
Control conjugate (with a known stable linker, if available).
-
Plasma from the desired species (e.g., Human, Mouse, Rat), anticoagulated with EDTA or heparin.
-
Phosphate-Buffered Saline (PBS).
-
Quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard).
-
Stock solution solvent (e.g., DMSO).
-
-
Procedure:
-
Preparation: Prepare a concentrated stock solution of the test conjugate in a suitable solvent like DMSO.
-
Incubation: Pre-warm plasma aliquots to 37°C. Spike the test conjugate into the plasma to a final concentration of 1-10 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent protein precipitation. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: Withdraw aliquots of the plasma-conjugate mixture at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Sample Quenching and Processing: Immediately transfer the plasma aliquot to a tube containing the cold quenching solution. This action stops degradation and precipitates plasma proteins. Vortex vigorously and centrifuge at high speed (>10,000 x g) for 10-15 minutes.
-
Analysis: Collect the supernatant for analysis. The amount of intact conjugate remaining or the amount of released payload can be quantified using methods like LC-MS. For antibody-drug conjugates (ADCs), a decrease in the average drug-to-antibody ratio (DAR) over time indicates linker cleavage.
-
-
Data Analysis:
-
Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time.
-
Determine the half-life (t½) of the hydrazone bond by fitting the data to a first-order decay model.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro plasma stability assessment of bioconjugates.
Caption: pH-dependent degradation pathway of a hydrazone-linked conjugate.
Conclusion
The this compound linker provides a means to conjugate molecules via a pH-sensitive hydrazone bond. While this linkage is designed for cleavage in acidic intracellular compartments, its stability in the neutral pH of serum is a critical consideration that is highly dependent on the structure of the conjugation partner.
For applications requiring high stability in systemic circulation, forming the hydrazone bond with an aromatic aldehyde or ketone is recommended. In contrast, for applications where faster, acid-triggered release is desired, an aliphatic aldehyde may be more suitable. Compared to other cleavable and non-cleavable linkers, hydrazones offer a unique, tunable pH-switch. However, alternatives like highly stable enzyme-cleavable dipeptide linkers or robust non-cleavable thioether and triazole linkers may be preferable when maximum serum stability is the primary objective. Ultimately, the choice of linker is a strategic decision, and rigorous experimental validation of conjugate stability in plasma or serum is essential to ensure the desired pharmacokinetic profile and therapeutic outcome.
References
A Comparative Guide to m-PEG7-Hydrazide and Other PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a PEGylation reagent is a critical step in the development of protein therapeutics, antibody-drug conjugates (ADCs), and other advanced bioconjugates. The choice of linker chemistry dictates not only the efficiency of the conjugation reaction but also the stability and ultimate performance of the final product. This guide provides an in-depth, objective comparison of m-PEG7-Hydrazide with other common PEGylation reagents, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a discrete polyethylene glycol (dPEG®) reagent containing a terminal hydrazide group (-NH-NH2). The methoxy cap (m-PEG) at one end prevents crosslinking, while the seven PEG units provide a short, hydrophilic spacer. The key feature of this compound lies in its reactivity towards carbonyl groups (aldehydes and ketones) to form a hydrazone bond. This linkage is notably pH-sensitive, remaining relatively stable at physiological pH (~7.4) but undergoing hydrolysis under acidic conditions (pH 4.5-6.5), a characteristic leveraged for controlled drug release in the acidic microenvironments of tumors or within endosomes and lysosomes.[1][]
Comparison of PEGylation Reagents
The selection of a PEGylation reagent is primarily dictated by the available functional groups on the target molecule and the desired stability of the resulting linkage. The following table provides a comparative overview of this compound and other commonly used PEGylation reagents.
| Feature | This compound | NHS-ester PEG | Maleimide-PEG | Aldehyde-PEG |
| Reactive Group | Hydrazide (-NH-NH₂) | N-Hydroxysuccinimide ester | Maleimide | Aldehyde (-CHO) |
| Primary Target on Protein | Aldehydes/Ketones (native or engineered), Carboxylic acids (with EDC) | Primary amines (Lysine residues, N-terminus) | Free thiols (Cysteine residues) | Primary amines (N-terminus) |
| Resulting Linkage | Hydrazone (pH-sensitive), Diacylhydrazide (stable) | Amide (highly stable) | Thioether (highly stable) | Secondary amine (stable) |
| Optimal Reaction pH | Hydrazone formation: 5.0-7.0; EDC coupling: 4.5-6.0 | 7.0-9.0 | 6.5-7.5 | ~5.0 (for N-terminal specificity) |
| Key Advantages | Site-specific conjugation to glycans or engineered carbonyls; pH-sensitive release | High reactivity with abundant amine groups; forms highly stable bonds. | High specificity for thiols, enabling site-specific conjugation. | Site-specific N-terminal conjugation. |
| Key Considerations | Requires presence of carbonyls or carboxyls; Hydrazone bond is less stable than amide or thioether bonds. | Can lead to heterogeneous products due to multiple lysine residues; NHS esters are moisture sensitive. | Requires a free cysteine, which may necessitate protein engineering; Maleimide can undergo hydrolysis. | Slower reaction kinetics compared to NHS esters. |
Performance Data: Stability of Linkages
The stability of the linkage between the PEG reagent and the biomolecule is a critical factor for in vivo applications. The hydrazone bond formed by this compound offers a unique advantage of controlled release, while other linkages provide high stability.
| Linker Type | pH | Half-life (t½) | Conditions | Reference |
| Acylhydrazone | 7.4 | > 2 hours | 37°C, in buffer | [3] |
| 5.0 | ~2.4 minutes | 37°C, in buffer | [3] | |
| Aromatic Hydrazone | 7.4 | Unstable | In plasma | [4] |
| 7.4 | Stable | In PBS | ||
| Amide (from NHS-ester) | Physiological | Highly Stable | In vivo | General Knowledge |
| Thioether (from Maleimide) | Physiological | Highly Stable | In vivo |
Note: The stability of hydrazone bonds can be significantly influenced by the specific structure of the carbonyl precursor and the presence of plasma components. Aromatic hydrazones are generally more stable in buffer than aliphatic hydrazones but can be rapidly cleaved in plasma.
Experimental Protocols
Detailed methodologies for key PEGylation experiments are provided below, including the generation of aldehyde groups on glycoproteins for conjugation with this compound.
Protocol 1: Site-Specific PEGylation of a Glycoprotein with this compound
This protocol describes the site-specific conjugation of this compound to the carbohydrate moieties of a glycoprotein.
Materials:
-
Glycoprotein solution (1-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5)
-
Sodium periodate (NaIO₄)
-
Glycerol
-
This compound
-
Anhydrous DMSO
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Oxidation of Glycans: a. Prepare a fresh solution of sodium periodate in 0.1 M Sodium Acetate, pH 5.5. b. Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. c. Incubate for 20-30 minutes at 4°C in the dark. d. Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at 4°C. e. Remove excess periodate and glycerol by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.
-
Conjugation Reaction: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Add a 10- to 50-fold molar excess of the this compound stock solution to the oxidized glycoprotein solution. The optimal ratio should be determined empirically. c. Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.
-
Purification: a. Remove unreacted PEG reagent and other small molecules by dialysis against an appropriate buffer (e.g., PBS) or by size-exclusion chromatography.
Protocol 2: Analysis of PEGylation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the extent of PEGylation.
Instrumentation:
-
HPLC system with a UV/Vis detector and a Charged Aerosol Detector (CAD).
-
Reversed-phase C4 or C8 column suitable for protein separations.
Procedure:
-
Sample Preparation: Prepare samples of the un-PEGylated protein, the PEGylated protein reaction mixture, and the purified PEGylated protein.
-
Chromatography: a. Equilibrate the column with a mobile phase of water with 0.1% TFA (Mobile Phase A). b. Inject the sample. c. Elute with a gradient of acetonitrile with 0.1% TFA (Mobile Phase B). A typical gradient might be 5-95% B over 30 minutes.
-
Detection and Analysis: a. Monitor the elution profile at 280 nm for protein detection. b. Use the CAD to detect the PEGylated species, as PEG itself lacks a strong chromophore. c. The degree of PEGylation can be assessed by the shift in retention time and the appearance of new peaks corresponding to mono-, di-, or multi-PEGylated species. Quantification can be performed by integrating the peak areas.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the logical relationships in selecting a PEGylation reagent.
Caption: General experimental workflow for protein PEGylation.
Caption: Logical relationship of linkage stability for different PEGylation reagents.
Conclusion
This compound is a valuable tool for PEGylation, particularly when site-specific modification of glycoproteins or pH-sensitive drug release is desired. Its chemistry offers a distinct advantage over more traditional amine-reactive reagents like NHS-esters, which often lead to heterogeneous products. However, the stability of the resulting hydrazone bond is lower than that of amide or thioether linkages, a factor that must be carefully considered based on the intended application. For applications requiring high stability, maleimide- or NHS-ester-based PEGylation may be more suitable. The choice of the optimal PEGylation reagent requires a thorough understanding of the target molecule's properties and the desired characteristics of the final conjugate. This guide provides a framework for making an informed decision to advance the development of novel biotherapeutics.
References
A Comparative Guide to the Mass Spectrometry Analysis of m-PEG7-Hydrazide Modified Proteins
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a critical tool for elucidating biological function and developing novel therapeutics. The choice of conjugation chemistry and the subsequent analytical validation are paramount to ensuring the homogeneity and desired activity of the modified protein. This guide provides an objective comparison of protein modification using m-PEG7-Hydrazide with a widely used alternative, maleimide-based chemistry, focusing on their analysis by mass spectrometry.
Introduction to Protein Modification Chemistries
This compound belongs to a class of reagents that react with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[1] This chemistry is particularly useful for the site-specific labeling of glycoproteins, where the carbohydrate moieties can be oxidized to generate reactive aldehydes. The methoxy-polyethylene glycol (m-PEG) component, in this case with seven ethylene glycol units, enhances the solubility and can reduce the immunogenicity of the modified protein.
Maleimide-based reagents are highly selective for the thiol group of cysteine residues.[2] This specificity allows for precise labeling at engineered or naturally occurring cysteine sites within a protein's sequence. PEGylated maleimides are commonly used to improve the pharmacokinetic properties of therapeutic proteins.
The selection between these two chemistries often depends on the nature of the target protein, the desired site of modification, and the functional consequences of the labeling.
Performance Comparison of Labeling Chemistries
The efficiency and specificity of the labeling reaction are critical parameters that influence the yield and homogeneity of the final product. The following table summarizes a comparison of key performance indicators for hydrazide- and maleimide-based protein modification strategies.
| Feature | m-PEG-Hydrazide (Targeting Carbonyls) | PEG-Maleimide (Targeting Cysteines) |
| Target Residue | Aldehydes/Ketones (e.g., on oxidized glycans) | Cysteine (thiol group) |
| Typical Labeling Efficiency | High (>90%)[3] | High (70-90%)[3] |
| Specificity | High (bio-orthogonal to most amino acids)[3] | High (selective for thiols at pH 6.5-7.5) |
| Reaction Kinetics | Moderate (typically requires hours) | Fast (typically 1-2 hours) |
| Reaction pH | 5.0 - 7.0 | 6.5 - 7.5 |
| Stability of Linkage | Stable hydrazone bond | Stable thioether bond |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient protein modification. Below are representative protocols for glycoprotein labeling using this compound and cysteine-specific labeling with a PEG-maleimide reagent.
Protocol 1: Glycoprotein Labeling with this compound
This protocol involves the oxidation of carbohydrate side chains on a glycoprotein to generate aldehyde groups, followed by conjugation with this compound.
1. Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an oxidation buffer (e.g., 100 mM sodium acetate, pH 5.5) to a concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of an oxidizing agent, such as sodium meta-periodate (NaIO₄), to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding a quenching agent like glycerol to a final concentration of 20 mM and incubate for 10 minutes.
-
Remove excess oxidizing and quenching agents by buffer exchange into a labeling buffer (e.g., 100 mM sodium phosphate, pH 6.0-7.0) using a desalting column.
2. Hydrazide Labeling:
-
To the oxidized glycoprotein solution, add this compound to a 10- to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
(Optional) The addition of a catalyst like aniline can increase the efficiency of the hydrazone bond formation.
3. Purification:
-
Remove excess, unreacted this compound using size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Cysteine-Specific Labeling with PEG-Maleimide
This protocol is designed for proteins containing one or more accessible cysteine residues.
1. Protein Preparation:
-
If necessary, reduce any disulfide bonds to free up cysteine residues by incubating the protein with a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.
-
Remove the reducing agent by buffer exchange into a degassed, amine-free buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline with EDTA).
2. Maleimide Labeling:
-
Add the PEG-maleimide reagent to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
3. Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to react with any excess maleimide.
-
Purify the labeled protein from excess reagent and quenching agent using size-exclusion chromatography or dialysis.
Mass Spectrometry Analysis of Modified Proteins
Mass spectrometry is an indispensable tool for the characterization of modified proteins, providing information on the success of the conjugation, the degree of labeling, and the site of modification. Both MALDI-TOF and LC-MS/MS are commonly employed techniques.
MALDI-TOF Mass Spectrometry
MALDI-TOF MS is particularly useful for determining the molecular weight of the intact protein and the distribution of different PEGylated species.
Sample Preparation:
-
Mix the purified PEGylated protein sample (typically 1-10 pmol) with a suitable matrix solution (e.g., sinapinic acid for larger proteins or α-cyano-4-hydroxycinnamic acid for smaller proteins and peptides).
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
Data Acquisition and Analysis:
-
Acquire mass spectra in linear mode for higher mass ranges.
-
The resulting spectrum will show a series of peaks corresponding to the unmodified protein and the protein modified with one or more PEG chains. The mass difference between the peaks will correspond to the mass of the this compound or PEG-maleimide moiety.
LC-MS/MS Analysis
LC-MS/MS is a powerful technique for identifying the specific site(s) of modification and for quantitative analysis. The analysis can be performed on the intact protein (top-down proteomics) or on peptides generated by proteolytic digestion (bottom-up proteomics).
Sample Preparation for Bottom-Up Analysis:
-
Denature the purified PEGylated protein and reduce and alkylate the cysteine residues (if not the target of modification).
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
LC-MS/MS Data Acquisition and Analysis:
-
Separate the peptides using reversed-phase liquid chromatography coupled to an electrospray ionization (ESI) mass spectrometer.
-
Acquire MS/MS spectra of the peptides.
-
Analyze the data using specialized software to identify the peptides and localize the PEG modification. The mass of the PEGylated peptide will be increased by the mass of the attached PEG moiety.
Challenges and Solutions in MS Analysis of PEGylated Proteins: The analysis of PEGylated proteins by ESI-MS can be challenging due to the charge-state heterogeneity and the polydispersity of larger PEG chains, which can lead to complex and difficult-to-interpret spectra. For short, monodisperse PEGs like this compound, this is less of an issue. However, for all PEGylated proteins, the use of charge-stripping agents, such as triethylamine (TEA), added post-column can simplify the spectra by reducing the number of charge states.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein modification and subsequent mass spectrometry analysis.
Caption: Workflow for this compound modification of a glycoprotein.
Caption: General workflow for mass spectrometry analysis of modified proteins.
References
In Vitro Validation of m-PEG7-Hydrazide Conjugate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of m-PEG7-Hydrazide with alternative linker technologies for in vitro applications. The selection of an appropriate linker is critical in the development of bioconjugates, influencing stability, solubility, and overall biological activity. This document summarizes key performance data, details experimental protocols for validation, and presents visual workflows to aid in the selection of the most suitable linker for your research needs.
Comparative Performance of Linker Technologies
The in vitro performance of a linker is determined by several key parameters, including conjugation efficiency, stability of the resulting bond, and the cytotoxic profile of the linker itself. While direct head-to-head comparative studies for this compound against all alternatives are limited, the following table summarizes available data for PEG-hydrazide linkers and prominent alternatives such as Polysarcosine (pSar) and Poly(2-oxazoline) (POx) based linkers.
| Parameter | This compound | Polysarcosine (pSar)-Hydrazide | Poly(2-oxazoline) (POx)-Hydrazide | References |
| Conjugation Efficiency | High (>80% with optimized conditions) | High (comparable to PEG) | High (comparable to PEG) | [1] |
| Hydrazone Bond Stability (pH 7.4) | Half-life can range from minutes to hours, dependent on the carbonyl source (aliphatic vs. aromatic). Aromatic hydrazones show high stability. | Expected to be similar to PEG-hydrazone, influenced by the nature of the hydrazone bond. | Expected to be similar to PEG-hydrazone, influenced by the nature of the hydrazone bond. | [2] |
| Hydrazone Bond Stability (pH 5.5) | Significantly lower half-life compared to pH 7.4, enabling pH-sensitive release. Aliphatic hydrazones can hydrolyze within minutes. | Expected to exhibit pH-sensitive hydrolysis similar to PEG-hydrazones. | Expected to exhibit pH-sensitive hydrolysis similar to PEG-hydrazones. | [2] |
| In Vitro Cytotoxicity (on HepG2 cells) | Generally low cytotoxicity expected for short-chain PEGs. | Generally considered non-cytotoxic. | Generally considered non-cytotoxic.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of linker performance. The following are key experimental protocols for the in vitro validation of hydrazide conjugates.
Hydrazone Ligation for Conjugation Efficiency Assessment
Objective: To determine the efficiency of the hydrazone bond formation between the hydrazide linker and a carbonyl-containing molecule.
Materials:
-
This compound (or alternative hydrazide linker)
-
Aldehyde or ketone-containing target molecule
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or Acetate Buffer, pH 5.5
-
Analytical Column: C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mass Spectrometer (optional, for confirmation)
Procedure:
-
Prepare stock solutions of the hydrazide linker and the carbonyl-containing molecule in the desired reaction buffer.
-
Mix the reactants at a defined molar ratio (e.g., 1:1 or with a slight excess of the linker).
-
Incubate the reaction mixture at room temperature or 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the aliquots by reverse-phase HPLC to separate the conjugated product from the unreacted starting materials.
-
Calculate the conjugation efficiency by comparing the peak area of the conjugate to the initial peak area of the limiting reactant.
-
(Optional) Confirm the identity of the conjugate by mass spectrometry.
In Vitro Stability Assay of Hydrazone Linkage
Objective: To evaluate the stability of the hydrazone bond at different pH conditions.
Materials:
-
Purified hydrazone conjugate
-
Stability Buffers: PBS, pH 7.4 and Acetate Buffer, pH 5.5
-
Incubator at 37°C
-
HPLC system with UV detector
Procedure:
-
Prepare solutions of the purified hydrazone conjugate in the respective stability buffers (pH 7.4 and pH 5.5).
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the hydrazone bond at each pH.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the linker-conjugate on a relevant cell line.
Materials:
-
HepG2 (human liver cancer cell line) or other suitable cell line
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound conjugate (and unconjugated linker as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound conjugate and unconjugated linker) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubate the cells for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Workflows and Pathways
The following diagrams illustrate key processes in the validation of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Characterization of m-PEG7-Hydrazide Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of m-PEG7-Hydrazide products. The selection of an appropriate analytical method is critical for ensuring the purity, stability, and overall quality of PEGylated molecules used in pharmaceutical development. This document outlines two primary HPLC-based approaches—Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC)—and provides supporting data and protocols to aid in method selection and implementation.
Introduction to this compound Characterization
This compound is a discrete polyethylene glycol (PEG) derivative containing a terminal methoxy group and a hydrazide functional group. The hydrazide moiety allows for its conjugation to carbonyl groups (aldehydes or ketones) present in target molecules, such as oxidized carbohydrates on glycoproteins. Accurate characterization of this compound products is essential to determine purity, identify potential impurities or degradation products, and ensure consistent product quality. HPLC is a powerful and versatile technique for this purpose.
Experimental Workflow & Signaling Pathways
The logical workflow for the characterization of this compound products involves sample preparation followed by analysis using an appropriate HPLC method. The choice of the HPLC method will depend on the specific analytical needs, such as purity assessment or analysis of conjugation reactions.
Caption: Workflow for HPLC characterization of this compound.
Comparison of HPLC Methods
The two primary HPLC methods suitable for the analysis of this compound are Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC). The choice between these methods depends on the analytical goal.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC-HPLC) |
| Principle of Separation | Based on the hydrophobicity of the analyte. | Based on the hydrodynamic volume (size) of the analyte in solution. |
| Primary Application | Purity determination, separation of this compound from non-PEGylated impurities and related substances with different polarities. | Detection of aggregates and high molecular weight impurities. Less effective for separating small molecules of similar size. |
| Typical Stationary Phase | C18 or C8 bonded silica, polymeric phases (e.g., polystyrene-divinylbenzene). | Porous particles with controlled pore sizes (e.g., silica, cross-linked polymers). |
| Typical Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA). | Isocratic mobile phase, typically an aqueous buffer (e.g., phosphate-buffered saline). |
| Common Detectors | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Refractive Index (RI). UV detection is not suitable as PEGs lack a significant chromophore. | Refractive Index (RI), ELSD, CAD. |
Recommended Experimental Protocols
Below are detailed starting protocols for the analysis of this compound using RP-HPLC and SEC-HPLC. Method optimization may be required based on the specific product and instrumentation.
Protocol 1: Reversed-Phase HPLC with ELSD Detection
This method is ideal for assessing the purity of this compound and separating it from potential synthetic byproducts or degradation products.
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A polymeric reversed-phase column, such as a PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 10 12 30 15 100 20 100 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 70°C
-
Gas Flow (Nitrogen): 1.6 SLM
-
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Size-Exclusion Chromatography with RI Detection
This method is suitable for detecting the presence of high molecular weight species, such as aggregates or oligomers, in the this compound product.
-
HPLC System: An HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Column: A size-exclusion column suitable for the analysis of small molecules, such as a Zenix SEC-300, 3 µm, 300 Å, 30 cm x 7.8 mm.
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
RI Detector Temperature: 30°C
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 2 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Data Presentation and Interpretation
The data obtained from these HPLC methods can be used to assess the quality of the this compound product.
Table 1: Expected Results from RP-HPLC-ELSD Analysis
| Analyte | Expected Retention Time (min) | Peak Characteristics | Information Gained |
| This compound | ~8-12 | Sharp, symmetrical peak | Main component identification and quantification |
| Less Hydrophobic Impurities | < Retention Time of Main Peak | Smaller peaks | Presence of more polar impurities |
| More Hydrophobic Impurities | > Retention Time of Main Peak | Smaller peaks | Presence of less polar impurities (e.g., incomplete reaction products) |
Table 2: Expected Results from SEC-HPLC-RI Analysis
| Analyte | Expected Retention Time (min) | Peak Characteristics | Information Gained |
| Aggregates/Oligomers | Earlier than the main peak | Broad or sharp peaks | Presence of high molecular weight species |
| This compound Monomer | Main peak elution time | Symmetrical peak | Confirmation of the monomeric state |
| Low Molecular Weight Fragments | Later than the main peak | Smaller peaks | Presence of degradation products |
Alternative Methods
While HPLC is the most common and powerful technique for the characterization of this compound, other methods can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for peak identification, confirming the identity of the main component and helping to elucidate the structure of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure of the this compound and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of characteristic functional groups.
Conclusion
Both RP-HPLC and SEC-HPLC are valuable methods for the characterization of this compound products. RP-HPLC with ELSD or CAD detection is the preferred method for purity assessment and impurity profiling due to its high resolving power for small molecules with differing hydrophobicities. SEC-HPLC with RI detection is a useful complementary technique for the specific detection of aggregates and other high molecular weight species. The choice of method should be guided by the specific analytical requirements of the drug development process. The detailed protocols provided in this guide offer a solid starting point for the development of robust and reliable analytical methods for these important PEGylation reagents.
A Comparative Analysis of Linear vs. Branched PEG-Hydrazide Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the ultimate success of a bioconjugate or drug delivery system. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][] Among the various PEG derivatives, PEG-hydrazide linkers offer the unique advantage of forming pH-sensitive hydrazone bonds, which are stable at physiological pH but can be cleaved in the acidic microenvironments of tumors or endosomes, enabling targeted drug release.[3]
This guide provides an objective comparison of linear and branched PEG-hydrazide linkers, supported by experimental data and detailed methodologies, to assist in the selection of the optimal linker architecture for a specific application.
Data Presentation: A Quantitative Comparison
While direct comparative studies for linear versus branched PEG-hydrazide linkers are limited, we can extrapolate from data on other PEG linker types to inform our understanding. The following tables summarize key quantitative data comparing the general properties of molecules conjugated with linear and branched PEG linkers.
| Property | Linear PEG Linker | Branched PEG Linker | Rationale and Key Findings |
| Hydrodynamic Radius | Smaller for a given molecular weight | Larger for a given molecular weight | Branched PEGs adopt a more globular conformation, leading to a larger hydrodynamic volume. This can reduce renal clearance and extend in vivo circulation.[4] However, one study found no significant difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight.[5] |
| Drug Loading Capacity | Typically lower | Potentially higher | Branched linkers offer multiple attachment points, which can increase the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). |
| In Vivo Pharmacokinetics | Shorter half-life compared to branched | Longer half-life and slower clearance | The larger hydrodynamic size of branched PEG conjugates leads to reduced kidney filtration and prolonged circulation. |
| Steric Hindrance | Lower | Higher | The bulkier structure of branched PEGs can sometimes interfere with the binding of the conjugated molecule to its target or affect enzymatic cleavage. |
| Synthesis Complexity | Generally simpler and more cost-effective | More complex and potentially higher cost | The synthesis of branched polymers requires multiple steps and purification processes. |
Performance Analysis: Linear vs. Branched PEG-Hydrazide Linkers
The architecture of the PEG-hydrazide linker can significantly influence the performance of the resulting conjugate in several key areas:
Drug Loading and Conjugation Efficiency
Branched PEG-hydrazide linkers can theoretically allow for a higher drug loading capacity due to the presence of multiple hydrazide functionalities. This is particularly advantageous in the development of ADCs, where a higher DAR can enhance therapeutic efficacy. However, the increased steric hindrance of a branched structure may impact the efficiency of the conjugation reaction with a bulky drug molecule.
Stability and Drug Release Kinetics
The hydrazone bond formed between the PEG-hydrazide linker and a carbonyl group on the drug is pH-sensitive, allowing for triggered drug release in acidic environments. The stability of this bond is influenced by the electronic and steric environment of the hydrazone linkage. While no direct comparative studies on the effect of PEG architecture on hydrazone cleavage kinetics were found, it is plausible that the steric bulk of a branched PEG could influence the rate of hydrolysis. This would need to be experimentally determined for each specific conjugate. A study on hyaluronan hydrogels compared linear and branched hydrazides as crosslinkers, evaluating the reaction kinetics of hydrazone formation.
In Vivo Pharmacokinetics and Efficacy
The in vivo performance of a drug conjugate is heavily dependent on its pharmacokinetic profile. Branched PEG conjugates generally exhibit a longer circulation half-life and reduced clearance compared to their linear counterparts of the same molecular weight. This is attributed to their larger hydrodynamic radius, which minimizes renal filtration. This prolonged circulation can lead to increased accumulation of the drug at the target site, potentially enhancing therapeutic efficacy. However, the increased steric shielding from a branched PEG could also potentially hinder the interaction of the targeting moiety with its receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of drug conjugates with linear and branched PEG-hydrazide linkers.
Synthesis of a Linear PEG-Hydrazide
This protocol describes the synthesis of a linear PEG-hydrazide from a commercially available PEG-dicarboxylic acid.
Materials:
-
α,ω-Dicarboxyl-PEG (HOOC-PEG-COOH)
-
Hydrazine hydrate
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Activation of Carboxyl Groups: Dissolve HOOC-PEG-COOH, NHS, and DCC in anhydrous DMF. Stir the reaction mixture at room temperature for 24 hours.
-
Filtration: Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
Precipitation: Precipitate the activated NHS-PEG-NHS ester by adding cold diethyl ether.
-
Hydrazinolysis: Dissolve the NHS-PEG-NHS ester in anhydrous DCM and add an excess of hydrazine hydrate. Stir the reaction at room temperature for 12 hours.
-
Purification: Precipitate the final product, Hydrazide-PEG-Hydrazide, with cold diethyl ether and dry under vacuum.
-
Characterization: Confirm the structure and purity of the product using 1H NMR and MALDI-TOF mass spectrometry.
Conjugation of a Drug to a PEG-Hydrazide Linker
This protocol outlines the conjugation of a drug containing an aldehyde or ketone group to a PEG-hydrazide linker.
Materials:
-
Drug with a carbonyl group (aldehyde or ketone)
-
Linear or Branched PEG-Hydrazide
-
Reaction Buffer (e.g., acetate buffer, pH 5.0-6.0)
-
Aniline (as a catalyst, optional)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Dissolution: Dissolve the drug and the PEG-hydrazide linker in the reaction buffer. A molar excess of the PEG-hydrazide is typically used.
-
Reaction: If using a catalyst, add aniline to the reaction mixture. Stir the reaction at room temperature for 2-24 hours, monitoring the progress by HPLC.
-
Purification: Purify the resulting drug-PEG conjugate from unreacted drug and linker using an SEC column.
-
Characterization: Characterize the purified conjugate by UV-Vis spectroscopy (to determine drug concentration), and MALDI-TOF mass spectrometry (to confirm the conjugation).
In Vitro Drug Release Study
This protocol describes a method to evaluate the pH-dependent drug release from a PEG-hydrazide conjugate.
Materials:
-
Drug-PEG-hydrazide conjugate
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
HPLC system
Procedure:
-
Incubation: Incubate the drug-PEG conjugate in separate vials containing PBS (pH 7.4) and acetate buffer (pH 5.0) at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples by HPLC to quantify the amount of released drug.
-
Data Analysis: Plot the percentage of cumulative drug release versus time for each pH condition.
Mandatory Visualizations
Chemical Structures of Linear and Branched PEG-Hydrazide Linkers
Caption: Structural comparison of linear and branched PEG-hydrazide linkers.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing linear and branched PEG-hydrazide linkers.
Logical Relationship: Linker Architecture and Performance
Caption: Logical flow from linker architecture to expected performance outcomes.
Conclusion
The choice between linear and branched PEG-hydrazide linkers is a critical design parameter in the development of bioconjugates and drug delivery systems. Branched linkers may offer advantages in terms of higher drug loading and improved pharmacokinetic profiles, potentially leading to enhanced therapeutic efficacy. However, the increased steric hindrance of branched structures could affect conjugation efficiency and drug release kinetics. Linear linkers, being structurally simpler, may offer more predictable behavior and less steric interference. The optimal choice is highly dependent on the specific application, the properties of the drug and targeting moiety, and the desired therapeutic outcome. The experimental protocols and comparative framework presented in this guide provide a basis for making an informed decision in the selection of PEG-hydrazide linker architecture.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
functional assays to confirm the integrity of m-PEG7-Hydrazide conjugates
For researchers, scientists, and drug development professionals, ensuring the functional integrity of a bioconjugate is paramount. The process of PEGylation, while beneficial for improving pharmacokinetics, can potentially compromise the bioactivity of the parent molecule. This guide provides a comparative overview of functional assays to confirm the integrity of molecules conjugated with m-PEG7-Hydrazide, a discrete PEG linker that reacts with carbonyl groups to form a pH-sensitive hydrazone bond. We will compare its performance with alternative conjugation chemistries and provide detailed experimental protocols.
Stability of the Conjugate Linkage: A Primary Functional Assay
A key feature of the this compound linker is the formation of a hydrazone bond, which is designed to be stable at physiological pH (~7.4) and labile under acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).[1][2] This pH-dependent stability is a critical functional attribute, particularly for antibody-drug conjugates (ADCs) and other targeted delivery systems, as it allows for the controlled release of the payload within the target cell.[1][2]
The primary functional assay for a hydrazone-linked conjugate is, therefore, a pH-dependent stability study. This typically involves incubating the conjugate in buffers of varying pH (e.g., 7.4, 6.0, and 5.0) and monitoring the rate of hydrolysis of the hydrazone bond over time.[3]
Comparison of Linkage Stability:
The stability of the hydrazone bond is influenced by the structure of the reacting aldehyde or ketone. Aromatic aldehydes generally form more stable hydrazones than aliphatic aldehydes due to resonance stabilization. For applications requiring a more stable linkage, an oxime bond, formed from the reaction of an aminooxy-functionalized PEG with a carbonyl group, offers significantly greater stability.
| Linkage Type | Reactivity | Stability at pH 7.4 | Stability at pH 5.0 | Key Advantage |
| Hydrazone (Aromatic Aldehyde) | Aldehyde/Ketone | High (Half-life > 72h) | Moderate (Cleavable) | pH-sensitive release |
| Hydrazone (Aliphatic Aldehyde) | Aldehyde/Ketone | Moderate (Half-life ~20-150 min) | Low (Rapidly cleaved) | Rapid release in acidic conditions |
| Oxime | Aldehyde/Ketone | Very High (Rate constant ~1000x lower than hydrazones) | High | Highly stable linkage for non-cleavable applications |
| Amide (via NHS-ester) | Primary Amines | Very High (Stable) | Very High (Stable) | Forms highly stable, non-cleavable bonds with abundant amine groups |
Bioactivity of the Conjugated Molecule
Beyond linkage stability, it is crucial to confirm that the conjugated molecule retains its intended biological activity. The specific assay will depend on the nature of the molecule.
-
For enzymes: An enzymatic activity assay measuring the conversion of a substrate to a product.
-
For antibodies/ADCs:
-
Binding Affinity Assays: Techniques like ELISA or Surface Plasmon Resonance (SPR) to measure the binding affinity of the antibody to its target antigen.
-
Cell-Based Cytotoxicity Assays: For ADCs, an in vitro assay (e.g., MTT or other cell viability assays) using a target cancer cell line to determine the IC50 (half-maximal inhibitory concentration) of the conjugate.
-
-
For signaling proteins: A reporter gene assay can be used to measure the activation of a specific signaling pathway.
Experimental Workflow for ADC Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity assay of an ADC.
Signaling Pathway Analysis for HER2-Targeted ADCs
For ADCs targeting receptors like HER2, the therapeutic action is initiated by binding to the receptor, followed by internalization and release of the cytotoxic payload, which ultimately leads to cell death. The antibody component also blocks downstream signaling pathways.
Caption: Mechanism of action for a HER2-targeted ADC with a cleavable linker.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assay of a Hydrazone-Linked Conjugate
Objective: To determine the half-life of the hydrazone bond at different pH values.
Materials:
-
This compound conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate or citrate buffer, pH 5.0 and 6.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
UV detector
Procedure:
-
Prepare stock solutions of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the pH 7.4, 6.0, and 5.0 buffers to a final concentration of ~1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each solution and quench the reaction by adding a neutralizing buffer if necessary.
-
Analyze the samples by RP-HPLC. The intact conjugate and the released payload should have distinct retention times.
-
Integrate the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the t=0 sample.
-
Plot the percentage of intact conjugate versus time and determine the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete cell culture medium
-
ADC construct
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Plot the cell viability (%) against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
References
- 1. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Structural Verification of m-PEG7-Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural verification of m-PEG7-Hydrazide and its derivatives against alternative functionalized PEGs. It includes detailed experimental protocols, quantitative data presented in clear, comparative tables, and visualizations to aid in understanding the structural elucidation process.
Introduction to Structural Verification of PEG Derivatives
Polyethylene glycol (PEG) and its derivatives are widely used in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Accurate structural verification of these PEG derivatives is crucial to ensure the quality, efficacy, and safety of the final product. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of PEG derivatives, providing detailed information about the polymer backbone, end-groups, and the success of functionalization reactions.
This guide focuses on the NMR-based structural verification of methoxy-polyethylene glycol with seven ethylene glycol repeat units and a terminal hydrazide group (this compound). The hydrazide functional group is of particular interest as it allows for the conjugation of PEG to molecules containing aldehyde or ketone moieties through the formation of a hydrazone linkage. For comparative purposes, we will contrast the NMR data of this compound with that of a closely related derivative, m-PEG7-Succinimidyl Succinate (m-PEG7-SS), which contains an amine-reactive N-hydroxysuccinimide (NHS) ester.
Comparison of NMR Spectral Data
The structural differences between this compound and m-PEG7-SS are clearly reflected in their ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts for the key protons and carbons in each molecule.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound (Predicted) | m-PEG7-SS (Predicted) | Key Differentiating Signals |
| CH₃ -O- | ~3.38 (s) | ~3.38 (s) | The methoxy signal is a useful internal reference. |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~3.64 (s) | ~3.64 (s) | The large, sharp singlet from the repeating ethylene glycol units is characteristic of the PEG backbone. |
| -O-CH₂ -CH₂-C(O)- | ~3.75 (t) | ~3.80 (t) | The methylene group adjacent to the carbonyl shows a downfield shift. |
| -CH₂-CH₂ -C(O)- | ~2.45 (t) | ~2.65 (t) | The methylene group alpha to the carbonyl is further downfield in the NHS ester. |
| -C(O)-NH -NH₂ | ~8.0-9.0 (br s) | - | The broad singlet of the hydrazide NH protons is a key identifier. These protons are exchangeable with D₂O. |
| -C(O)-NH-NH₂ | ~4.0-5.0 (br s) | - | The terminal NH₂ protons of the hydrazide also present as a broad, D₂O-exchangeable signal. |
| -C(O)-N(CH₂ -CH₂ )-C(O)- (Succinimidyl) | - | ~2.84 (s) | The singlet from the four equivalent protons of the succinimidyl ring is a definitive signal for the NHS ester. |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound (Predicted) | m-PEG7-SS (Predicted) | Key Differentiating Signals |
| CH₃ -O- | ~59.0 | ~59.0 | The methoxy carbon signal is consistent in both derivatives. |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | ~70.5 | ~70.5 | The dominant signal from the repeating ethylene glycol carbons. |
| -O-CH₂ -CH₂-C(O)- | ~69.0 | ~68.5 | The carbon adjacent to the ester oxygen. |
| -CH₂-CH₂ -C(O)- | ~35.0 | ~30.0 | The carbon alpha to the carbonyl. |
| -C(O) -NH-NH₂ | ~170.0 | - | The carbonyl carbon of the hydrazide. |
| -C(O) -O-N- | - | ~169.0 | The carbonyl carbon of the succinimidyl ester. |
| -C(O)-N(CH₂ -CH₂ )-C(O)- (Succinimidyl) | - | ~25.5 | The two equivalent methylene carbons of the succinimidyl ring. |
| -O-C(O) -CH₂- | - | ~171.0 | The carbonyl carbon of the succinate linker. |
| -O-C(O)-CH₂ -CH₂ -C(O)- | - | ~29.0 | The methylene carbons of the succinate linker. |
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of the this compound derivative or the m-PEG7-SS alternative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of exchangeable protons (like those in the hydrazide group) can be solvent-dependent.[1]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
To confirm the presence of exchangeable N-H protons in the this compound, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly decrease in intensity.
¹³C NMR Spectroscopy
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
Visualization of the Structural Verification Workflow
The following diagram illustrates the logical workflow for the structural verification of this compound derivatives using NMR spectroscopy.
References
Safety Operating Guide
Proper Disposal of m-PEG7-Hydrazide: A Step-by-Step Guide
Researchers and laboratory personnel must handle the disposal of m-PEG7-Hydrazide with diligence to ensure safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, based on available safety data.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. Ensure that a safety shower and eyewash station are readily accessible.
Required PPE:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or face shield (conforming to EU Standard EN166 or OSHA's 29 CFR 1910.133). |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact. |
| Body Protection | Protective clothing, such as a lab coat, to prevent skin exposure. |
| Respiratory Protection | Use only under a chemical fume hood. |
Chemical Incompatibilities
To prevent hazardous reactions, this compound waste must be segregated from incompatible materials.
Avoid contact with:
-
Strong oxidizing agents
-
Acids
-
Metals
-
Copper
-
Halogens
-
Peroxides
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, vials) in a designated, compatible, and properly labeled waste container.
-
The container must be securely sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazard warnings as appropriate.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated, away from the incompatible materials listed above.
-
-
Disposal:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
The disposal company will ensure the waste is handled and treated in an environmentally responsible manner, likely through incineration or other approved methods.
-
-
Container Disposal:
-
Empty containers should be rinsed thoroughly with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Once decontaminated, the container can be disposed of or recycled in accordance with institutional and local guidelines.
-
Experimental Workflow: Disposal of this compound
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
| Incident | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services and your institution's environmental health and safety department. |
This guidance is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the product before handling.
Personal protective equipment for handling m-PEG7-Hydrazide
Essential Safety and Handling Guide for m-PEG7-Hydrazide
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of this compound.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While specific quantitative toxicity data for this compound is limited, the presence of the hydrazide functional group necessitates cautious handling due to the potential hazards associated with this class of compounds. Hydrazine compounds can be toxic, and corrosive.[1] The polyethylene glycol (PEG) component is generally considered to have low toxicity.[2] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1][3] Always inspect gloves for tears or degradation before use. For tasks with a higher risk of splash or spill, consider double-gloving. |
| Eyes | Safety goggles or a face shield | Chemical splash goggles are required.[4] A full-face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash potential. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure the coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the solid form to prevent inhalation of dust, during spill cleanup, or if working outside of a certified chemical fume hood. |
| Footwear | Closed-toe shoes | Always wear shoes that fully cover the feet in a laboratory setting. |
Safe Handling and Operational Protocols
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Weighing (if solid): Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Slowly add the this compound to the desired solvent in a suitable container.
-
Reaction Setup: If using in a reaction, ensure all glassware is securely clamped and the reaction is well-contained.
-
Post-Handling: After use, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.
Spill and Emergency Procedures
In Case of a Spill:
-
Small Spill (<1g):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (including a respirator), cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill (>1g):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Only trained personnel with appropriate PPE, including a self-contained breathing apparatus, should attempt to clean up a large spill.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from heat, sparks, and open flames.
-
Store separately from oxidizing agents and acids.
Disposal:
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Plan
| Waste Type | Collection and Disposal Procedure |
| Unused/Expired Product | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed, and labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Collect in a designated, sealed, and labeled hazardous waste container. |
| Aqueous Waste | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
